Erythromycin
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022991 | |
| Record name | Erythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
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| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |
CAS No. |
114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |
| Record name | Erythromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Erythromycin [USP:INN:BAN:JAN] | |
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| Record name | N-Methylerythromycin A | |
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| Record name | Erythromycin C-13 | |
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| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
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| Record name | erythromycin | |
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| Record name | Erythromycin | |
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| Record name | Erythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Erythromycin | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Erythromycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |
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| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Erythromycin mechanism of action on bacterial ribosome
An In-Depth Technical Guide to the Mechanism of Action of Erythromycin on the Bacterial Ribosome
Abstract
This compound, a prototypical 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome with high specificity and affinity.[1][2] This guide provides a detailed examination of the molecular interactions underpinning its mechanism of action. We will explore the precise binding site of this compound within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, the subsequent inhibition of protein synthesis via steric hindrance and translocation stalling, and the primary mechanisms through which bacteria develop resistance. This document synthesizes structural biology insights, biochemical data, and field-proven experimental methodologies to offer a comprehensive resource for researchers and drug development professionals.
The Target: An Overview of the Bacterial 70S Ribosome
Bacterial protein synthesis is orchestrated by the 70S ribosome, a complex ribonucleoprotein machine composed of two subunits: the small 30S subunit and the large 50S subunit. The 30S subunit is primarily responsible for decoding messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a channel for the elongating polypeptide chain to exit.
The functional heart of the 50S subunit is the Peptidyl Transferase Center (PTC), composed almost entirely of 23S ribosomal RNA (rRNA). Emanating from the PTC is the Nascent Peptide Exit Tunnel (NPET), a ~100 Å long channel through which newly synthesized proteins traverse the ribosome. It is within this critical tunnel that this compound finds its binding site, enabling it to act as a potent inhibitor of translation.[1][3]
The Binding Event: High-Affinity Interaction in the Nascent Peptide Exit Tunnel
This compound does not bind to the catalytic PTC itself but rather lodges approximately 10-20 Å away, at the entrance of the NPET.[4][5] This binding is a reversible, high-affinity interaction driven by specific contacts with the 23S rRNA, which forms the tunnel walls.
Key molecular interactions, confirmed by high-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography, include:
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Core Interactions: The antibiotic interacts primarily with domain V of the 23S rRNA.[3] Crucial contacts are formed with nucleotides A2058 and A2059, which are located in the peptidyl transferase loop.[6]
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Desosamine Sugar: The dimethylamino group of this compound's desosamine sugar forms a critical hydrogen bond with the N1 of A2058, anchoring the drug in place.
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Lactone Ring: The macrolactone ring establishes multiple van der Waals contacts with the hydrophobic rRNA surface of the tunnel.
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Ribosomal Proteins: While the primary interactions are with rRNA, nearby ribosomal proteins L4 and L22 help shape the conformation of the binding pocket, and mutations in these proteins can confer resistance.[7]
The following diagram illustrates the binding of this compound within the 50S subunit's exit tunnel.
Caption: Overview of primary this compound resistance mechanisms.
Experimental Protocols for Mechanistic Investigation
Understanding the intricate details of this compound's action requires specialized biochemical and structural biology techniques.
Fluorescence Polarization (FP) Assay for Binding Affinity
This homogeneous assay is used to quantify the binding affinity (expressed as the dissociation constant, KD) of this compound and its derivatives to the ribosome.
Principle: A fluorescently labeled this compound derivative (probe) is used. When the small, rapidly tumbling probe binds to the large, slowly tumbling ribosome, its polarization of emitted light increases. Unlabeled compounds can then be tested for their ability to compete with the probe, displacing it and causing a decrease in polarization.
Step-by-Step Protocol:
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Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, MgCl2, KCl, DTT). Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli). Synthesize or procure a fluorescently labeled this compound probe (e.g., BODIPY-Erythromycin).
-
Assay Setup: In a microplate (e.g., 96-well black plate), add a fixed concentration of the fluorescent probe and purified 70S ribosomes.
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Competition: Add serial dilutions of the unlabeled test compound (e.g., this compound or a derivative) to the wells. Include control wells with no competitor (maximum polarization) and no ribosomes (minimum polarization).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization values using a suitable plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to calculate the IC50, which can then be used to determine the KD of the test compound. [3]
Toe-printing Assay for Ribosome Stalling Site Identification
This primer extension inhibition assay identifies the precise mRNA codon where a ribosome is stalled by an antibiotic.
Principle: A ribosome translating an mRNA in vitro will physically block the progression of reverse transcriptase (RT) enzyme that is synthesizing a complementary DNA (cDNA) strand from a downstream primer. The length of the resulting truncated cDNA fragment precisely maps the position of the stalled ribosome's leading edge.
Caption: Workflow for the ribosome toe-printing assay.
Step-by-Step Protocol:
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Template Preparation: Generate an mRNA template of interest via in vitro transcription. Design a fluorescently or radioactively labeled DNA primer that anneals 3' to the potential stalling site.
-
Translation Reaction: Set up an in vitro translation reaction using a cell-free system (e.g., E. coli S30 extract or a reconstituted PURE system), the mRNA template, and amino acids.
-
Antibiotic Addition: Add this compound to the experimental reaction tube to a final desired concentration (e.g., 50 µM). Run a parallel control reaction without the antibiotic. [8]4. Stalling: Incubate the reactions at 37°C for a short period (e.g., 15 minutes) to allow ribosomes to initiate translation and stall at the drug-sensitive site. [9]5. Primer Annealing & Extension: Add the labeled primer and incubate to allow annealing. Then, add reverse transcriptase and dNTPs to initiate cDNA synthesis. The RT will extend the primer until it encounters the stalled ribosome, at which point it dissociates.
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Analysis: Purify the resulting cDNA fragments and resolve them on a high-resolution denaturing polyacrylamide (sequencing) gel. Run Sanger sequencing reactions of the same template in parallel lanes to serve as a molecular ladder. The "toeprint" will appear as a distinct band in the this compound lane, and its position relative to the sequencing ladder reveals the exact nucleotide position of the stall, typically 16-17 nucleotides downstream of the codon in the ribosomal P-site. [8]
Quantitative Analysis of Resistance Impact
Mutations conferring resistance directly impact the binding affinity of this compound. This effect can be quantified and is a critical aspect of drug development and resistance surveillance.
| Ribosome Genotype | Mutation | Effect on this compound Binding | Fold Reduction in Affinity |
| Wild-Type | None | High Affinity Binding | 1 (Reference) |
| Resistant | 23S rRNA: G2057A | Reduced Affinity | ~20-fold [6] |
| Resistant | 23S rRNA: A2058G | Severely Reduced Affinity | ~10,000-fold [6] |
| Resistant | 23S rRNA: A2058U | Severely Reduced Affinity | ~1,000-fold [6] |
Data compiled from chemical modification and binding studies. [6]
Conclusion and Future Directions
This compound's mechanism of action is a paradigm of specific drug-target interaction. By binding to the 23S rRNA at the entrance of the nascent peptide exit tunnel, it physically obstructs protein elongation in a context-dependent manner, leading to a bacteriostatic effect. The rise of resistance, primarily through target-site modification and active efflux, underscores the dynamic interplay between antibiotics and bacterial evolution. A profound understanding of these molecular mechanisms, facilitated by advanced techniques like cryo-EM and toe-printing, is paramount for the rational design of next-generation macrolides capable of evading these resistance strategies and ensuring continued clinical utility.
References
- Azithromycin - Wikipedia. (n.d.).
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Yan, K., et al. (2005). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy, 49(6), 2487–2493. Available from: [Link]
- How this compound Inhibits Bacterial Protein Synthesis: Binding to the 50S Ribosomal Subunit. (2025). CSIR NET LIFE SCIENCE COACHING.
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Mechanisms in Medicine Inc. (2011). Macrolides: Mechanisms of Action and Resistance. YouTube. Available from: [Link]
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Douthwaite, S., et al. (1993). This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop. Journal of Molecular Biology, 232(3), 727-735. Available from: [Link]
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De Lencastre, H., et al. (2007). Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results. Journal of Clinical Microbiology, 45(5), 1673-1675. Available from: [Link]
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Champney, W. S. (2001). This compound inhibition of 50S ribosomal subunit formation in Escherichia coli cells. Molecular Microbiology, 40(5), 1140-1147. Available from: [Link]
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Ghosh, S., et al. (2024). Cryo-EM structures reveal the molecular mechanism of HflX-mediated this compound resistance in mycobacteria. Structure, 32(9), 1443-1453.e4. Available from: [Link]
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Davis, B. J., et al. (2018). This compound leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins. PLoS ONE, 13(4), e0195848. Available from: [Link]
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Marks, J., et al. (2018). High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. bioRxiv. Available from: [Link]
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Garza-Ramos, G., et al. (2001). Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA. Journal of Bacteriology, 183(23), 6898–6907. Available from: [Link]
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Orelle, C., et al. (2013). Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. Nucleic Acids Research, 41(13), 6688–6700. Available from: [Link]
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Lee, W. L., et al. (2023). An RNA modification enzyme directly senses reactive oxygen species for translational regulation in Enterococcus faecalis. Nature Communications, 14(1), 4239. Available from: [Link]
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Paleskava, A., et al. (2022). Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome. RNA, 28(3), 423-432. Available from: [Link]
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Tejedor, F. & Ballesta, J. P. G. (1982). Ribosome structure: binding site of macrolides studied by photoaffinity labeling. Biochemistry, 21(24), 6269–6274. Available from: [Link]
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Horcajada, J. P., et al. (2023). An increase in this compound resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020). Frontiers in Microbiology, 14, 1243163. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved January 3, 2026, from [Link]
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Kuntzel, H. & Blossey, H. C. (1971). Inhibition of protein synthesis by this compound. Neurospora Newsletter, 18, 14. Available from: [Link]
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Svetlov, M. S., et al. (2019). High-resolution crystal structures of ribosome-bound chloramphenicol and this compound provide the ultimate basis for their competition. bioRxiv. Available from: [Link]
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Menninger, J. R. & Otto, D. P. (1982). This compound, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. Antimicrobial Agents and Chemotherapy, 21(5), 811–818. Available from: [Link]
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Algera, J. P., et al. (2018). Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors. PLoS ONE, 13(4), e0193790. Available from: [Link]
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Brandt-Rauf, P., et al. (1984). Fluorescent Assay for Estimating the Binding of this compound Derivatives to Ribosomes. Antimicrobial Agents and Chemotherapy, 25(1), 128–130. Available from: [Link]
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Centers for Disease Control and Prevention. (n.d.). This compound-Resistant Group A Streptococcus. Retrieved January 3, 2026, from [Link]
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Halfon, Y., et al. (2019). Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida. Nucleic Acids Research, 47(16), 8683–8692. Available from: [Link]
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Dr. Oracle. (2025). What is the mechanism of action of this compound? Retrieved January 3, 2026, from [Link]
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The Bumbling Biochemist. (2022). Ribosome toeprinting (aka primer extension inhibition) lets you see where ribosomes stall. Retrieved January 3, 2026, from [Link]
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Svetlov, M. S., et al. (2021). Structure of Erm-modified ribosome reveals the mechanism of macrolide resistance. Nature Chemical Biology, 17(10), 1092–1098. Available from: [Link]
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Vanhoof, R., et al. (1998). Macrolide resistance and this compound resistance determinants among Belgian Streptococcus pyogenes and Streptococcus pneumoniae isolates. Journal of Antimicrobial Chemotherapy, 42(5), 653–657. Available from: [Link]
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Myasnikov, A. G. & Yusupov, M. (2018). Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology, 52, 1–7. Available from: [Link]
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An In-depth Technical Guide to the Erythromycin Biosynthesis Pathway in Saccharopolyspora erythraea
Abstract
Erythromycin A, a 14-membered macrolide antibiotic, represents a cornerstone of antibacterial therapy and a classic paradigm for the study of modular polyketide biosynthesis. Produced by the soil actinomycete Saccharopolyspora erythraea, its intricate assembly line-like synthesis has been the subject of extensive research, offering profound insights into natural product enzymology and providing a fertile platform for metabolic engineering and synthetic biology. This guide provides a comprehensive exploration of the this compound biosynthetic pathway, detailing the genetic architecture, the enzymatic machinery of the modular poly-gketide synthase (PKS), the subsequent post-PKS tailoring reactions, and the regulatory networks that govern its production. Furthermore, we present established methodologies for the cultivation of S. erythraea, the genetic manipulation of the pathway, and the analysis of its products, aimed at researchers, scientists, and drug development professionals seeking to understand and harness this remarkable biological system.
Introduction: The Architecture of a Polyketide Masterpiece
This compound A is a clinically significant antibiotic produced by Saccharopolyspora erythraea, effective against a range of Gram-positive bacteria.[1][2] Its biosynthesis is a complex, multi-step process orchestrated by a cluster of genes spanning approximately 65-kb on the S. erythraea chromosome.[3] This biosynthetic gene cluster (BGC) encodes the entire enzymatic machinery required for its synthesis, from the core polyketide backbone to the final tailored antibiotic.
The pathway can be conceptually divided into two major phases:
-
Polyketide Synthesis: The construction of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a giant, modular Type I polyketide synthase (PKS) enzyme complex.[4][5]
-
Post-PKS Tailoring: A series of enzymatic modifications to the 6-dEB core, including hydroxylations, glycosylations, and methylation, which are essential for its biological activity.[4]
Understanding this pathway is not merely an academic exercise; it provides the foundational knowledge for rational strain improvement to enhance antibiotic titers and for combinatorial biosynthesis efforts to generate novel "unnatural" natural products with potentially improved therapeutic properties.[6][7][8]
The Assembly Line: 6-Deoxyerythronolide B Synthase (DEBS)
The synthesis of the 6-dEB macrolactone is the heart of this compound biosynthesis. It is catalyzed by 6-Deoxyerythronolide B Synthase (DEBS), a prototypical modular Type I PKS.[4][5] The DEBS system is composed of three large multifunctional proteins, DEBS1, DEBS2, and DEBS3, which are encoded by three separate genes, eryAI, eryAII, and eryAIII, respectively.[9][10]
These three proteins contain a total of a loading didomain and six extension modules. Each module is responsible for one cycle of polyketide chain elongation and processing, functioning in a highly coordinated, assembly-line fashion.[5][11]
Core Catalytic Domains within each Module:
-
Acyltransferase (AT): Selects the specific extender unit, which for all six DEBS modules is (2S)-methylmalonyl-CoA, and loads it onto the ACP domain.[5]
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit via a phosphopantetheine arm.[5]
-
Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction, extending the polyketide chain by two carbons.[5]
Optional Reductive Domains:
-
Ketoreductase (KR): Stereospecifically reduces the β-keto group formed after condensation to a hydroxyl group.[12]
-
Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
The specific combination of these reductive domains within a module dictates the final chemical structure at that position in the polyketide backbone.[5] The process culminates with the Thioesterase (TE) domain at the C-terminus of DEBS3, which catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.[10]
Caption: Key post-PKS tailoring steps in the biosynthesis of this compound A.
Genetic Organization and Regulation
The ery genes are organized into a cluster, a common feature for secondary metabolite pathways in actinomycetes. [13]This facilitates the coordinated expression of all necessary enzymes. The cluster is arranged in several polycistronic transcriptional units, meaning multiple genes are transcribed together into a single mRNA molecule. [13][14]Studies have identified at least four major transcriptional units, with the largest spanning approximately 35 kb from eryAI to eryG. [13][14] Unlike many antibiotic biosynthetic clusters, the ery cluster notably lacks a dedicated pathway-specific regulatory gene. [15]Instead, its expression is controlled by global regulators that link antibiotic production to the broader physiological state of the cell, such as nutrient availability and morphological differentiation. [15] A key player in this regulation is BldD , a developmental regulator. [15][16]BldD has been shown to bind directly to the promoter regions of the ery genes, positively regulating their transcription and thus linking this compound synthesis with the onset of sporulation and starvation. [15][16]More recent studies have uncovered a mini-regulatory network involving TetR-family transcriptional regulators (TFRs), such as SACE_0303, which can positively influence this compound production. [17]
Key Experimental Methodologies
Studying and engineering the this compound pathway requires robust protocols for strain cultivation, genetic manipulation, and metabolite analysis.
Cultivation of S. erythraea for this compound Production
This process typically involves a two-stage fermentation to maximize biomass growth and subsequent antibiotic production.
Table 1: Typical Media Composition for S. erythraea Fermentation
| Component | Seed Medium [1][18] | Production (Fermentation) Medium [1][18] |
| Corn Starch | 5% | 4% |
| Soybean Flour | 1.8% | 3% |
| Dextrin | - | 3% |
| Corn Steep Liquor | 1.3% | - |
| (NH₄)₂SO₄ | 0.1% | 0.2% |
| NaCl | 0.3% | - |
| Soybean Oil | 0.5% | 1% |
| CaCO₃ | 0.6% | 0.6% |
| pH | 6.8 - 7.0 | 7.2 |
Note: Compositions can vary significantly between industrial and lab strains. Propanol or other precursors may be added during fermentation to boost precursor supply. [1] Protocol 1: Two-Stage Fermentation Workflow
-
Spore Preparation: Grow S. erythraea on a suitable agar medium (e.g., ESM) at 34°C until sporulation is evident. [18]2. Seed Culture: Inoculate a flask containing sterile Seed Medium with spores or a mycelial agar piece. Incubate at 34°C with vigorous shaking (e.g., 250 rpm) for 40-72 hours. [18][19]3. Production Culture: Transfer a portion of the seed culture (e.g., 10% v/v) into a larger flask containing the Production Medium.
-
Fermentation & Feeding: Incubate the production culture under the same conditions for 6-9 days. [1][19]Daily feeds of precursors like soybean oil or n-propanol can be implemented to sustain production. [19]5. Sampling & Analysis: Withdraw samples periodically to measure biomass and quantify this compound concentration.
Genetic Engineering Workflow
Modifying the ery pathway is central to generating novel compounds and improving yields. This involves deleting, overexpressing, or replacing specific genes or domains.
Caption: A generalized workflow for the genetic engineering of S. erythraea.
This compound Extraction and Analysis
Protocol 2: Basic Extraction for LC/MS Analysis
-
Harvest: Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to ~10.0 to ensure this compound is in its basic, more organic-soluble form. [18]3. Solvent Extraction: Mix the alkalinized broth with an equal volume of an organic solvent such as ethyl acetate or acetonitrile. Agitate vigorously for 30-40 minutes. [18]4. Phase Separation: Centrifuge the mixture to separate the organic phase (containing this compound) from the aqueous phase.
-
Concentration: Carefully collect the organic phase and evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Reconstitution & Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify this compound and its derivatives.
Engineering for the Future: Synthetic Biology and Novel Macrolides
The modular nature of DEBS makes it an ideal target for synthetic biology and combinatorial biosynthesis. [7][8][20]By genetically altering the PKS genes, researchers can create "unnatural" natural products that are difficult or impossible to produce through traditional chemical synthesis. [7][8] Key Engineering Strategies:
-
Domain Swapping: Replacing an AT domain with one that prefers a different extender unit (e.g., malonyl-CoA instead of methylmalonyl-CoA) can alter the side chains of the macrolactone. [3]* Domain Inactivation: Knocking out a reductive domain (e.g., a KR or DH) introduces a keto group or a double bond into the polyketide backbone. [4]* Module Swapping/Deletion: Entire modules can be exchanged or deleted to create smaller or hybrid macrolides, although this is often challenging due to protein-protein interface disruptions. [20] These strategies have successfully generated a library of over 50 novel macrolides from the DEBS template, demonstrating the power of PKS engineering for creating chemical diversity and new drug leads. [7][8]
Conclusion
The this compound biosynthesis pathway in Saccharopolyspora erythraea is a masterclass in microbial metabolic engineering. From the modular precision of the DEBS assembly line to the intricate tailoring reactions and complex regulatory oversight, it offers a rich field of study. The knowledge gained has not only enabled significant improvements in the industrial production of a vital antibiotic but has also paved the way for the creation of novel bioactive compounds through synthetic biology. As tools for genetic manipulation and systems biology become more sophisticated, the potential to further explore and exploit this remarkable pathway will undoubtedly continue to expand, promising new solutions to the ever-present challenge of infectious diseases.
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Weissman, K. J., & Leadlay, P. F. (2005). Steps towards the synthetic biology of polyketide biosynthesis. Nature Reviews Microbiology. [Link]
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PubMed. (2024). Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach. [Link]
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Khosla, C. (2014-08-15). Dissecting Polyketide Assembly Lines. YouTube. [Link]
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Chng, C.-P., et al. (2008-08-12). A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PNAS. [Link]
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McDaniel, R., et al. (1999). Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel “unnatural” natural products. PNAS. [Link]
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Reeves, A. R., et al. (1999). Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea. Journal of Bacteriology. [Link]
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Caffrey, P., et al. (1992-06-15). Identification of DEBS 1, DEBS 2 and DEBS 3, the multienzyme polypeptides of the this compound-producing polyketide synthase from Saccharopolyspora erythraea. FEBS Letters. [Link]
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Gokhale, R. S., et al. (2007). Programming of this compound Biosynthesis by a Modular Polyketide Synthase. Journal of Biological Chemistry. [Link]
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ACS Synthetic Biology. (2020). Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase this compound Yield in Saccharopolyspora erythraea. [Link]
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Applied and Environmental Microbiology. (2013). Toward Improvement of this compound A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination. [Link]
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ResearchGate. (1999). Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel 'unnatural' natural products. [Link]
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SCIEPublish. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]
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Bevan, D., et al. (1992-02-15). 6-Deoxyerythronolide-B synthase 2 from Saccharopolyspora erythraea. Cloning of the structural gene, sequence analysis and inferred domain structure of the multifunctional enzyme. European Journal of Biochemistry. [Link]
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Erythromycin Binding Kinetics to the 50S Ribosomal Subunit: A Methodological and Mechanistic Overview
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of the binding kinetics of erythromycin to its target, the 50S ribosomal subunit. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design and data interpretation. We will explore the mechanism of action, detail field-proven methodologies for kinetic analysis, and present a framework for understanding the data that underpins rational antibiotic design.
The Mechanistic Foundation: How this compound Stalls the Ribosome
This compound, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2] Its action is highly specific, targeting the large (50S) subunit of the bacterial ribosome.[3][4] The binding site is located within the nascent peptide exit tunnel (NPET), a path the growing polypeptide chain traverses during translation.[5][6]
This compound binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, establishing critical interactions with nucleotides A2058 and A2059 (E. coli numbering).[1][6] This binding physically obstructs the tunnel, leading to the premature dissociation of the peptidyl-tRNA and halting protein elongation.[3][6] This inhibition of the translocation step is the primary mechanism of its antibacterial action.[4] The precise kinetics of this interaction—how quickly the drug binds and how long it remains bound—are fundamental to its efficacy and the distinction between bacteriostatic and bactericidal effects.[7][8]
Quantifying the Interaction: Key Kinetic Parameters
The interaction between this compound (E) and the ribosome (R) can be described by the following equilibrium:
E + R ⇌ ER
This interaction is defined by three key kinetic parameters:
-
Association Rate Constant (k_on): The rate at which this compound binds to the ribosome.
-
Dissociation Rate Constant (k_off): The rate at which the this compound-ribosome complex falls apart. A slower k_off is correlated with bactericidal activity in some macrolides.[7][8]
-
Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.
These parameters are not mere numbers; they are quantitative descriptors of a drug's behavior at its target site and are critical for structure-activity relationship (SAR) studies in drug development.
Experimental Workflows: From Culture to Kinetics
A robust kinetic analysis follows a logical progression from biological material preparation to biophysical measurement. The quality of the kinetic data is directly dependent on the purity and activity of the ribosomal subunits.
This protocol is foundational. Its goal is to obtain functionally active 50S subunits, free from interfering cellular components. The use of sucrose gradient ultracentrifugation separates macromolecules based on their size and density.[9][10]
Causality: The high salt wash steps are crucial for removing loosely associated factors, while the sucrose gradient provides the resolving power to separate 70S monosomes and 30S subunits from the target 50S subunits.[9][11]
Methodology:
-
Cell Culture and Harvest: Grow the desired bacterial strain (e.g., E. coli) to mid-log phase. Rapidly cool the culture to 4°C to ensure ribosomes "run-off" mRNA. Harvest cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[1]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol). Lyse cells via sonication or a French press on ice.
-
Lysate Clarification: Centrifuge the lysate twice (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris and membranes.
-
Crude Ribosome Pelleting: Layer the clarified supernatant over a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer). Perform ultracentrifugation (e.g., 100,000 x g for 18-24 hours at 4°C) to pellet crude ribosomes.[11][12]
-
Subunit Dissociation: Gently resuspend the crude ribosome pellet in a low-magnesium buffer (e.g., similar to lysis buffer but with 1 mM Mg-acetate) to dissociate the 70S ribosomes into 30S and 50S subunits.[11]
-
Sucrose Density Gradient Centrifugation: Layer the resuspended subunits onto a linear sucrose gradient (e.g., 10-40% w/v). Centrifuge at high speed (e.g., 85,000 x g for 16 hours at 4°C).[9][11]
-
Fractionation and Analysis: Carefully fractionate the gradient while monitoring absorbance at 260 nm. The 50S subunits will form a distinct peak. Collect these fractions, concentrate them, and assess their purity and integrity via gel electrophoresis of the 23S and 5S rRNA.[9]
SPR is a powerful, label-free technique for monitoring binding events in real-time, allowing for the simultaneous determination of k_on and k_off.[13][14]
Causality: The method measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (50S subunits).[14] This provides a direct measure of mass accumulation and dissociation, which is translated into a sensorgram for kinetic analysis. For small molecule-large target interactions, immobilizing the larger partner (the ribosome) is standard practice to maximize the binding signal.[15]
Methodology:
-
Chip Selection and Ligand Immobilization:
-
Select a sensor chip suitable for large complex immobilization (e.g., a carboxymethyl dextran chip).
-
Activate the surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified 50S subunits to the surface via amine coupling at a concentration of ~10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ribosome immobilization.
-
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HEPES buffer with MgCl2, NH4Cl, and a small percentage of DMSO to aid solubility).[15] A wide concentration range is necessary, typically spanning at least 10-fold below and above the expected K_D.
-
Binding Analysis (Association/Dissociation):
-
Inject each this compound concentration over the reference and ligand flow cells at a constant flow rate. This is the association phase .
-
Following the injection, flow only the running buffer over the chip. This is the dissociation phase .
-
Between cycles, inject a regeneration solution (if necessary, determined empirically, e.g., a short pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This process yields the k_on, k_off, and K_D values.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_D) in a single experiment.[16][17]
Causality: The binding of a ligand to its target is accompanied by an enthalpy change (ΔH). The ITC instrument measures the power required to maintain a zero temperature difference between a sample cell (containing the ribosome) and a reference cell as the ligand (this compound) is injected.[16]
Methodology:
-
Sample Preparation: Dialyze both the purified 50S subunits and the this compound stock solution extensively against the same buffer to minimize heat signals from buffer mismatch. Degas all solutions immediately before use.
-
Instrument Setup:
-
Load the 50S subunit solution into the sample cell (~200-1400 µL, depending on the instrument).
-
Load the this compound solution into the injection syringe. The this compound concentration should be 10-20 times that of the ribosome concentration.
-
-
Titration: Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the sample cell while stirring.
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to ribosome.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Summary of Quantitative Binding Data
The binding affinity of this compound can vary depending on the bacterial species and the experimental technique employed. The following table summarizes representative kinetic data from the literature.
| Bacterial Species | Ribosome Component | Technique | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| Streptococcus pneumoniae | 70S Ribosome | Radiolabeled Binding Assay | 4.9 ± 0.6 | - | - | [8] |
| Escherichia coli | 70S Ribosomal Complex | Slow-binding Kinetics | 36 (K_A*) | - | - | [18] |
| Escherichia coli | 70S Ribosome | Fluorescence Polarization | ~6 | - | - | [19] |
| Escherichia coli | 70S Ribosome | Radiolabeled Binding Assay | ~10 | - | - | [6] |
Note: K_A represents an overall dissociation constant from a two-step binding model. Direct kinetic rate constants (k_on, k_off) for this compound are less commonly reported than the overall affinity (K_D).*
Conclusion for the Drug Development Professional
A thorough understanding of the binding kinetics of this compound to the 50S ribosomal subunit is not an academic exercise; it is a critical component of modern antibiotic development.
-
Driving Affinity: Techniques like SPR and ITC provide direct, quantitative feedback on how structural modifications to an antibiotic scaffold affect target affinity and thermodynamics.
-
Optimizing Residence Time: The insight that slower dissociation rates (k_off) correlate with improved, even bactericidal, activity provides a new axis for optimization beyond simple affinity (K_D).[7][8] A longer residence time at the target can prolong the inhibition of protein synthesis, potentially leading to cell death rather than just growth arrest.
-
Informing Resistance Strategies: Kinetic analysis of mutant ribosomes can quantify the impact of resistance mutations on drug binding, helping to predict and overcome emerging resistance mechanisms.[20]
By integrating these detailed biophysical techniques into the drug discovery pipeline, researchers can move beyond empirical screening to a more rational, kinetics-driven design of next-generation antibiotics that are both potent and resilient.
References
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- Patsnap Synapse. (2024). What is the mechanism of this compound stinoprate?.
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
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- Wang, W., et al. (n.d.). Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides. PubMed Central.
- Kanniah, V., et al. (2017). Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics. PubMed.
- Mehta, P., et al. (n.d.). Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome. PMC - NIH.
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- Ghosh, S., et al. (n.d.). A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli. PubMed Central.
- ResearchGate. (n.d.). This compound, Roxithromycin, and Clarithromycin: Use of Slow-Binding Kinetics to Compare Their in Vitro Interaction with a Bacterial Ribosomal Complex Active in Peptide Bond Formation.
- Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
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An In-Depth Technical Guide to the Elucidation of Erythromycin Resistance Mechanisms in Strektococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the investigation of erythromycin resistance in Streptococcus pneumoniae, a clinically significant pathogen. We will delve into the core molecular mechanisms, present validated experimental protocols, and offer insights into the interpretation of results. This document is structured to empower researchers with the knowledge and tools necessary to accurately characterize this compound resistance in pneumococcal isolates.
Section 1: The Molecular Basis of this compound Resistance in S. pneumoniae
This compound, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Resistance in S. pneumoniae primarily arises from three distinct mechanisms: target site modification, active drug efflux, and mutations in the ribosomal components.[1][2]
Ribosomal Modification: The Role of erm Genes
The most common mechanism of high-level this compound resistance is the methylation of the 23S rRNA, which prevents the antibiotic from binding to its target.[1][3] This modification is carried out by this compound ribosome methylase (Erm) enzymes.[1] In S. pneumoniae, the erm(B) gene is the predominant methylase determinant.[1][4]
The presence of erm(B) confers the MLSB phenotype, characterized by resistance to macrolides, lincosamides, and streptogramin B antibiotics.[1][5][6] This resistance can be either constitutive (cMLSB), where the methylase is always produced, or inducible (iMLSB), where its expression is triggered by the presence of an inducing agent like this compound.[5][7] The erm(B) gene is often carried on mobile genetic elements, such as transposons like Tn1545, facilitating its horizontal transfer between bacteria.[2][6]
Active Efflux: The M Phenotype and mef Genes
A second major resistance mechanism involves the active pumping of this compound out of the bacterial cell.[2][8] This is mediated by an efflux pump encoded by the mef (macrolide efflux) genes.[9] In S. pneumoniae, the mef(E) gene, often found in conjunction with the mel (or msr(D)) gene on a genetic element called Mega, is the primary efflux determinant.[1][10] The mef(A) gene, first identified in Streptococcus pyogenes, is also found in some pneumococcal isolates.[2][9][11]
This efflux mechanism results in the M phenotype, where isolates are resistant to 14- and 15-membered macrolides (like this compound and azithromycin) but remain susceptible to lincosamides (like clindamycin) and streptogramin B.[1][2][7] Efflux-mediated resistance typically confers a lower level of this compound resistance compared to erm(B)-mediated methylation.[1][4]
Target Site Mutations: Alterations in 23S rRNA and Ribosomal Proteins
Less commonly, resistance can arise from mutations in the bacterial chromosome, specifically within the genes encoding the components of the ribosome. These mutations directly alter the antibiotic binding site.
-
23S rRNA Mutations: Point mutations in domain V of the 23S rRNA gene, particularly at positions A2058 and A2059 (E. coli numbering), can confer macrolide resistance.[5][12] S. pneumoniae possesses four copies of the 23S rRNA gene, and the level of resistance can correlate with the number of mutated copies.[12]
-
Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22 have also been shown to contribute to macrolide resistance.[5][13][14][15][16] These proteins are located near the macrolide binding site, and mutations can disrupt the interaction between the antibiotic and the ribosome.[8][14]
Section 2: Experimental Workflow for Characterizing this compound Resistance
A systematic approach is crucial for the accurate elucidation of this compound resistance mechanisms. The following workflow integrates phenotypic and genotypic analyses.
Figure 1: A comprehensive workflow for the elucidation of this compound resistance in S. pneumoniae.
Step-by-Step Protocols
Principle: To determine the minimum inhibitory concentration (MIC) of this compound for a given S. pneumoniae isolate. This is the lowest concentration of the antibiotic that prevents visible growth. Broth microdilution is the reference method.[17]
Methodology (Broth Microdilution):
-
Isolate Preparation: Culture the S. pneumoniae isolate on a suitable agar medium (e.g., blood agar) and incubate at 35-37°C in a CO2-enriched atmosphere until sufficient growth is achieved.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth supplemented with lysed horse blood) to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Inoculate a 96-well microtiter plate containing serial dilutions of this compound with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 20-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Quality Control: Include a reference strain with a known this compound MIC (e.g., S. pneumoniae ATCC 49619) in each batch of testing to ensure the accuracy of the results.[18]
-
Interpretation: Interpret the MIC values according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21]
Principle: To differentiate between the MLSB and M phenotypes based on the interaction between this compound and clindamycin.
Methodology:
-
Plate Preparation: Prepare a lawn of the S. pneumoniae isolate on a Mueller-Hinton agar plate supplemented with 5% sheep blood.
-
Disk Placement: Place an this compound disk and a clindamycin disk in close proximity (15-20 mm apart) on the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 20-24 hours in a CO2-enriched atmosphere.
-
Interpretation:
-
MLSB (inducible) phenotype: A blunting of the clindamycin inhibition zone proximal to the this compound disk (a "D-shaped" zone) indicates inducible resistance.[7]
-
MLSB (constitutive) phenotype: Resistance to both this compound and clindamycin with no interaction between the zones.[7]
-
M phenotype: Resistance to this compound but susceptibility to clindamycin, with no blunting of the clindamycin zone.[7]
-
Principle: To amplify specific DNA sequences of the erm(B) and mef(E) genes using polymerase chain reaction (PCR).
Methodology:
-
DNA Extraction: Extract genomic DNA from the S. pneumoniae isolate using a commercial DNA extraction kit.[22][23]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for erm(B) and mef(E).
-
Add the extracted DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling program.
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.
-
Controls:
-
Positive Control: DNA from a known erm(B)- and mef(E)-positive strain.
-
Negative Control: A reaction with no DNA template to check for contamination.
-
Internal Control: Primers for a housekeeping gene (e.g., lytA) can be included to verify the quality of the extracted DNA and the absence of PCR inhibitors.[22][24]
-
Principle: To identify point mutations in the 23S rRNA gene and the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV).
Methodology:
-
PCR Amplification: Amplify the relevant regions of the 23S rRNA, rplD, and rplV genes using specific primers.[12][18]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing of the purified PCR products.
-
Sequence Analysis: Align the obtained sequences with the corresponding wild-type sequences from a susceptible reference strain to identify any mutations.[25]
Section 3: Data Interpretation and Correlation
The accurate elucidation of the resistance mechanism relies on the careful correlation of phenotypic and genotypic data.
Expected Results and Interpretations
| Phenotype | This compound MIC | Clindamycin Susceptibility | erm(B) PCR | mef(E) PCR | 23S rRNA/Ribosomal Protein Sequencing | Likely Mechanism |
| MLSB (constitutive) | High (≥256 µg/mL)[4] | Resistant | Positive | Negative/Positive | Wild-type | Ribosomal Methylation (erm(B)) |
| MLSB (inducible) | Moderate to High | Inducible Resistance | Positive | Negative/Positive | Wild-type | Ribosomal Methylation (erm(B)) |
| M Phenotype | Low to Moderate (1-16 µg/mL)[4] | Susceptible | Negative | Positive | Wild-type | Efflux Pump (mef(E)) |
| This compound Resistant, Clindamycin Susceptible | Variable | Susceptible | Negative | Negative | Mutation(s) present | Target Site Mutation |
| This compound Resistant, Clindamycin Resistant | Variable | Resistant | Negative | Negative | Mutation(s) present | Target Site Mutation |
Table 1: Correlation of phenotypic and genotypic data for the determination of this compound resistance mechanisms in S. pneumoniae.
Visualizing the Mechanisms
Figure 2: Molecular mechanisms of this compound resistance in S. pneumoniae.
Section 4: Conclusion
The elucidation of this compound resistance mechanisms in Streptococcus pneumoniae is essential for clinical decision-making, epidemiological surveillance, and the development of new antimicrobial agents. By combining phenotypic and genotypic approaches as outlined in this guide, researchers can accurately characterize resistant isolates and contribute to a deeper understanding of the evolution and spread of antibiotic resistance. The provided protocols and interpretive frameworks serve as a robust foundation for these critical investigations.
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From Soil to Synthesis: A Technical Guide to the Discovery and Origin of Erythromycin
Abstract
Erythromycin, a cornerstone of macrolide antibiotics, represents a triumph of natural product discovery and subsequent biotechnological development. This in-depth technical guide provides a comprehensive exploration of the journey of this compound, from its serendipitous discovery in a soil sample to the intricate biosynthetic machinery of its producing organism, Saccharopolyspora erythraea. Intended for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and methodologies that underpinned the isolation, characterization, and industrial production of this vital therapeutic agent. We will delve into the historical context of its discovery, the biology of the producing actinomycete, the molecular intricacies of its biosynthesis, and the practical methodologies for the isolation and screening of novel antibiotic-producing microorganisms from environmental sources.
The Genesis of a Landmark Antibiotic: The Discovery of this compound
The story of this compound begins in 1949 with a Filipino scientist, Dr. Abelardo B. Aguilar.[1][2][3] While working as a researcher for Eli Lilly and Company, Dr. Aguilar collected soil samples from his home province of Iloilo in the Philippines.[2][3] These samples were sent to the company's research laboratories in the United States for screening. In 1952, a team of researchers at Eli Lilly, led by J. M. McGuire, successfully isolated a promising new antibiotic from a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea) present in Dr. Aguilar's soil samples.[3][4] This new compound was named this compound, and it was commercially launched in 1952 under the brand names Ilosone and Ilotycin, the former being a nod to the province of its origin.[3][5] Despite his pivotal role in the discovery, Dr. Aguilar tragically received no further credit or financial compensation for his contribution.[1][2]
The discovery of this compound was a significant milestone in the golden age of antibiotic discovery, providing a much-needed alternative for patients with penicillin allergies and demonstrating efficacy against a range of Gram-positive bacteria.[6] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[4][5][6]
The Source Organism: Saccharopolyspora erythraea
The producer of this compound, Saccharopolyspora erythraea, is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, commonly known as actinomycetes.[7] These soil-dwelling microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[8][9]
S. erythraea was initially classified under the genus Streptomyces as Streptomyces erythreus.[7] However, based on chemotaxonomic and phylogenetic analysis, it was later reclassified into the genus Saccharopolyspora.
Morphological and Cultural Characteristics
On agar plates, S. erythraea typically forms slow-growing, dry, and chalky colonies with aerial and substrate mycelia. The color of the colonies can vary depending on the culture medium but often appears as shades of pink or red. Microscopically, it exhibits a filamentous structure with branching hyphae, characteristic of actinomycetes.
Cultivation and Maintenance
S. erythraea can be cultivated on various standard microbiological media, with optimal growth generally observed at a temperature of 28-34°C and a neutral to slightly alkaline pH.[10] For long-term storage, cultures can be maintained as spore suspensions in glycerol at -80°C or lyophilized.
The Art of Discovery: Isolation and Screening of this compound-Producing Actinomycetes
The discovery of this compound exemplifies the classic workflow for isolating novel antibiotic-producing microorganisms from environmental samples. The following is a generalized, step-by-step protocol that reflects the principles applied in such endeavors.
Soil Sample Collection and Pre-treatment
The initial step involves the collection of soil samples from diverse environments. The rationale is that a wider variety of microbial life will increase the probability of discovering novel bioactive compounds.
Protocol 1: Soil Sample Collection and Pre-treatment
-
Collection: Aseptically collect approximately 10-20 grams of soil from a depth of 5-15 cm into sterile bags or containers.
-
Drying: Air-dry the soil samples at room temperature for 5-7 days to reduce the population of vegetative bacterial cells and favor the more resistant actinomycete spores.
-
Sieving: Sieve the dried soil through a sterile 2 mm mesh to remove large debris and create a homogenous sample.
-
Heat Treatment (Optional but Recommended): To further select for spore-forming actinomycetes, subject the soil sample to a dry heat treatment at 50-60°C for 1-2 hours.
Isolation of Actinomycetes
The goal of the isolation step is to separate individual actinomycete colonies from the complex microbial community within the soil.
Protocol 2: Isolation of Actinomycetes from Soil
-
Serial Dilution: Prepare a serial dilution of the pre-treated soil sample. Suspend 1 gram of soil in 9 ml of sterile physiological saline (0.9% NaCl) and vortex thoroughly. Perform a series of 10-fold dilutions (10⁻² to 10⁻⁶).
-
Plating: Spread 0.1 ml of each dilution onto plates of a selective medium, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar (GYEA).[11][12] These media are formulated to favor the growth of actinomycetes over other bacteria and fungi. To further inhibit fungal and bacterial contaminants, the media can be supplemented with antifungal agents (e.g., nystatin, cycloheximide) and antibacterial agents (e.g., nalidixic acid).
-
Incubation: Incubate the plates at 28-30°C for 7-14 days, or until characteristic actinomycete colonies appear.
-
Purification: Subculture individual, well-isolated colonies onto fresh plates of the same medium to obtain pure cultures.
Screening for Antimicrobial Activity
Once pure cultures of actinomycetes are obtained, they must be screened for their ability to produce antimicrobial compounds.
Protocol 3: Primary Screening for Antimicrobial Activity (Cross-Streak Method)
-
Inoculation of Producer Strain: Streak a single line of the purified actinomycete isolate down the center of a nutrient-rich agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plate at 28-30°C for 5-7 days to allow for the growth of the actinomycete and the diffusion of any secreted secondary metabolites into the agar.
-
Inoculation of Test Organisms: Streak cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) perpendicular to the actinomycete streak, without touching it.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Observation: Observe for zones of inhibition where the growth of the test bacteria is prevented by the antimicrobial compounds produced by the actinomycete isolate.
Diagram 1: Workflow for Isolation and Screening of Antibiotic-Producing Actinomycetes
Caption: A typical experimental workflow for the isolation and screening of antibiotic-producing actinomycetes from soil.
The Blueprint of Life: this compound Biosynthesis
The production of this compound by S. erythraea is a complex, multi-step process orchestrated by a cluster of genes known as the this compound (ery) gene cluster.[13] This cluster contains all the genetic information necessary for the synthesis of the this compound molecule, including the polyketide synthase (PKS) enzymes that assemble the macrolide ring and the enzymes responsible for the synthesis and attachment of the deoxy sugars.
The biosynthesis can be broadly divided into three main stages:
-
Formation of the Polyketide Core (6-deoxyerythronolide B): This is carried out by a large, multi-domain enzyme complex called 6-deoxyerythronolide B synthase (DEBS). DEBS is a type I PKS, and it assembles the 14-membered lactone ring from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[14]
-
Modification of the Polyketide Core: The 6-deoxyerythronolide B core undergoes a series of post-PKS modifications, including hydroxylations at specific positions, to form erythronolide B.
-
Glycosylation: The two deoxy sugars, L-cladinose and D-desosamine, are synthesized and then attached to the erythronolide B core to form the final this compound A molecule.
Diagram 2: Simplified this compound A Biosynthesis Pathway
Caption: A simplified schematic of the biosynthetic pathway of this compound A in Saccharopolyspora erythraea.
From Lab to Market: Industrial Fermentation of this compound
The large-scale production of this compound relies on carefully controlled submerged fermentation processes. The goal is to optimize the growth of S. erythraea and maximize the yield of the desired antibiotic.
Inoculum Development
A multi-stage inoculum development process is employed to ensure a healthy and actively growing culture for inoculation into the production fermenter.
-
Spore Suspension: A stock culture of S. erythraea is used to generate a spore suspension.
-
Seed Culture: The spore suspension is used to inoculate a seed medium in a shake flask. The culture is incubated for 2-3 days to allow for germination and initial growth.
-
Intermediate Fermenter: The seed culture is then transferred to a larger intermediate fermenter to further increase the biomass.
Production Fermentation
The production fermentation is carried out in large, stirred-tank bioreactors under controlled conditions.
Table 1: Typical Media Composition for this compound Fermentation
| Component | Seed Medium Concentration | Fermentation Medium Concentration |
| Corn Starch | 5% | 4% |
| Soybean Flour | 1.8% | 3% |
| Corn Steep Liquor | 1.3% | - |
| Dextrin | - | 3% |
| (NH₄)₂SO₄ | 0.1% | 0.2% |
| NaCl | 0.3% | - |
| NH₄NO₃ | 0.1% | - |
| Soybean Oil | 0.5% | 1% |
| CaCO₃ | 0.6% | 0.6% |
| pH | 6.8 - 7.0 | 7.2 |
Note: These are representative compositions and can be subject to variation and optimization.[3]
Table 2: Typical Fermentation Parameters
| Parameter | Value |
| Temperature | 34°C |
| Agitation | 250 rpm (in shake flasks) |
| Duration | 6-7 days |
| Precursor Feeding | n-propanol may be added to enhance the supply of propionyl-CoA |
Downstream Processing: Isolation and Purification
After the fermentation is complete, the this compound must be extracted from the fermentation broth and purified.
-
Biomass Removal: The bacterial cells are separated from the broth by centrifugation or filtration.
-
Solvent Extraction: The this compound is extracted from the clarified broth using a suitable organic solvent, such as butyl acetate or methyl isobutyl ketone, at an alkaline pH.
-
Back Extraction: The this compound is then back-extracted into an acidic aqueous solution.
-
Crystallization: The pH of the aqueous solution is raised to induce the crystallization of this compound.
-
Purification: The crude this compound crystals are further purified by recrystallization or chromatography to meet pharmaceutical standards.
Chemical Characterization of this compound
This compound A is a complex macrolide with the following key structural features:
-
A 14-membered macrocyclic lactone ring.
-
Two deoxy sugars: L-cladinose and D-desosamine, attached via glycosidic bonds.[15][16]
-
Molecular Formula: C₃₇H₆₇NO₁₃
-
Molecular Weight: 733.93 g/mol [15]
Table 3: Key Functional Groups of this compound A
| Functional Group | Location | Significance |
| Lactone (Ester) | Within the 14-membered ring | Defines it as a macrolide |
| Ketone | C-9 position | Important for chemical reactivity |
| Tertiary Amine | D-desosamine sugar | Confers basic properties, allowing salt formation |
| Hydroxyl Groups | Multiple positions | Contribute to solubility and sites for modification |
| Ether Linkages | Glycosidic bonds and methoxy group | Link the sugars to the core and are present on L-cladinose |
The structural elucidation of this compound was a significant achievement, relying on techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Conclusion
The discovery of this compound from a soil actinomycete is a testament to the power of natural product screening and the rich biodiversity of the microbial world. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this landmark antibiotic, from its historical origins to the intricacies of its biosynthesis and industrial production. The methodologies and principles described herein continue to be relevant in the ongoing search for novel therapeutic agents to combat the ever-growing challenge of antimicrobial resistance. The story of this compound serves as an inspiration for future generations of scientists and researchers in the field of drug discovery and development.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Erythromycin A and its Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum
Erythromycin A, the progenitor of the macrolide class of antibiotics, remains a cornerstone of antibacterial therapy. Its complex 14-membered lactone ring, adorned with two deoxy sugar moieties—desosamine and cladinose—presents a formidable challenge for structural elucidation and analysis.[1][2] For the drug development professional, ensuring purity, identifying metabolites, and characterizing novel analogues are not merely analytical exercises; they are prerequisites for safety and efficacy. This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a narrative of scientific integrity, explaining not just how to apply spectroscopic techniques, but why specific methodologies are chosen and how they synergize to provide a complete molecular picture. We will explore the core techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational/electronic spectroscopy—as interconnected tools in a unified workflow, essential for navigating the structural complexities of this compound and its chemical family.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is the undisputed cornerstone for the de novo structural elucidation of this compound and its derivatives. It provides an atomic-level map of the molecule, revealing not only the connectivity of atoms but also their spatial relationships, which are critical for understanding biological activity.[3][4][5]
Expertise in Action: Why NMR is Paramount
For a molecule as stereochemically rich as this compound, with numerous chiral centers, simply knowing the chemical formula is insufficient. NMR is uniquely capable of defining the relative stereochemistry and conformational preferences of the macrolide ring and its substituents in solution.[3][5] This is crucial because the "folded-in" conformation of the lactone ring is intrinsically linked to its ability to bind to the bacterial ribosome.[3][6]
Unraveling the Structure with ¹H and ¹³C NMR
The complexity of the this compound A spectrum requires a multi-faceted NMR approach.
-
¹H NMR Spectroscopy : The proton spectrum is dense with overlapping signals, but key resonances provide immediate structural confirmation. A characteristic signal is the singlet for the N,N-dimethyl group on the desosamine sugar.[7] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy are indispensable for probing through-space proximities, helping to piece together the molecule's three-dimensional fold in solution.[5][8]
-
¹³C NMR Spectroscopy : The ¹³C spectrum reveals all 37 carbon atoms of this compound A.[9] Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, simplifying the assignment process.[8]
| Nucleus | Characteristic Chemical Shifts (ppm) for this compound A | Structural Assignment |
| ¹H NMR | ~2.3 ppm (singlet) | N(CH₃)₂ of the desosamine sugar[7] |
| ~3.3 ppm (singlet) | OCH₃ of the cladinose sugar | |
| ¹³C NMR | ~175 ppm | C1 (Lactone Carbonyl) |
| ~220 ppm | C9 (Ketone) | |
| ~40.3 ppm | N(CH₃)₂ of the desosamine sugar[7] |
The Power of Two Dimensions: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are essential to assemble the full structure by correlating different nuclei.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of spin systems within the macrolide ring and sugar moieties.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on their known proton assignments.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings (2-4 bonds) between protons and carbons. This is arguably the most critical 2D experiment for macrolides, as it provides the unambiguous links between the sugar units and the macrolide ring, and connects non-protonated carbons to the rest of the structure.[8]
Experimental Protocol: High-Resolution NMR Spectroscopy[10][11]
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a buffer to maintain stable pH) in a 5 mm NMR tube.
-
Instrument Setup : Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion. Lock the field frequency using the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
1D Spectra Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition : Sequentially acquire 2D COSY, HSQC, and HMBC spectra. Optimize acquisition parameters (e.g., spectral width, number of increments, relaxation delays) for the specific molecule and spectrometer.
-
Data Processing and Analysis : Process the data using appropriate software (e.g., applying window functions, Fourier transformation, and phase correction). Analyze the cross-peaks in the 2D spectra to build the molecular structure fragment by fragment.
Visualization: NMR Workflow for Structural Elucidation
Caption: Workflow for elucidating this compound's structure using NMR.
Chapter 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the parent compound and, through fragmentation, reveals key structural motifs. It is indispensable for confirming identity, analyzing mixtures, and identifying metabolites or degradation products.[10][11]
Expertise in Action: The Logic of Ionization and Fragmentation
The choice of ionization method is critical. For large, thermally labile molecules like this compound, "soft" ionization techniques are required to prevent premature degradation. Electrospray Ionization (ESI) is the gold standard, as it gently transfers the molecule into the gas phase as a protonated ion, [M+H]⁺, preserving its integrity for mass analysis.[9] The subsequent fragmentation (MS/MS) is not random; it follows predictable pathways dictated by the molecule's chemical structure, providing a structural fingerprint.
Deciphering the Fragmentation Pattern
Under ESI-MS/MS conditions, the protonated this compound A molecule (m/z 734.5) undergoes characteristic cleavages of its glycosidic bonds.[9][10] This provides definitive evidence for the presence and identity of the sugar moieties.
-
Loss of Cladinose : A neutral loss of the cladinose sugar (158 Da) is a common fragmentation pathway.
-
Loss of Desosamine : Subsequent or alternative loss of the desosamine sugar (159 Da) is also observed.[9]
-
Ring Opening : Further fragmentation can occur within the macrolide ring itself, providing information about modifications to the core structure.[10]
| Ion (m/z) | Identity | Significance |
| 734.5 | [this compound A + H]⁺ | Molecular weight confirmation of the parent drug.[9] |
| 576.4 | [M+H - Cladinose]⁺ | Confirms the presence of the cladinose sugar. |
| 558.3 | [M+H - Cladinose - H₂O]⁺ | Subsequent water loss from the aglycone. |
| 158.1 | [Desosamine fragment]⁺ | Characteristic fragment confirming the desosamine sugar.[9] |
The Synergy of LC-MS
Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is the premier technique for analyzing complex mixtures, such as commercial formulations or samples from forced degradation studies.[11][12] LC separates the parent drug from its analogues, impurities, or degradation products based on their physicochemical properties, and the mass spectrometer then provides positive identification and quantification for each separated component.[11]
Experimental Protocol: LC-MS/MS Analysis of this compound[10]
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute with the initial mobile phase to 1-10 µg/mL.
-
Liquid Chromatography :
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to promote protonation, is commonly used.
-
Flow Rate : Typical flow rates are 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Positive ion Electrospray Ionization (ESI+).
-
MS1 Scan : Scan a mass range that includes the expected molecular ion (e.g., m/z 150-1000) to detect all parent ions.
-
MS2 (Tandem MS) : Select the parent ion of interest (e.g., m/z 734.5 for this compound A) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum for structural confirmation.
-
Visualization: Characteristic Fragmentation of this compound A
Caption: Key ESI-MS/MS fragmentation pathways for this compound A.
Chapter 3: Vibrational and Electronic Spectroscopy
While NMR and MS provide the core structural data, other spectroscopic techniques like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy offer complementary and often faster methods for functional group identification and quantification.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is highly effective for identifying the key functional groups within the this compound molecule. It is particularly useful for analyzing solid-state properties, such as distinguishing between different crystalline forms (polymorphs) and hydrates, which can significantly impact a drug's stability and bioavailability.[13]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3450 | O-H stretch | Hydroxyl groups |
| ~2970 | C-H stretch | Alkyl groups |
| ~1730 | C=O stretch | Lactone carbonyl |
| ~1165 | C-O stretch | Ether and glycosidic linkages |
UV-Visible (UV-Vis) Spectrophotometry: For Quantification
This compound lacks a strong chromophore, resulting in relatively weak UV absorbance. However, it exhibits a characteristic absorption maximum around 285-290 nm, which is sufficient for quantitative analysis in pharmaceutical dosage forms.[9][14][15][16] This method is simple, rapid, and cost-effective, making it ideal for routine quality control assays.[14][15]
Experimental Protocol: Quantitative Analysis by UV-Vis[17]
-
Solvent Preparation : Prepare a 1:1 mixture of methanol and a suitable buffer (e.g., dibasic phosphate buffer, pH 8.0).[14][15]
-
Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations (e.g., 1-10 µg/mL).
-
Measurement : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), typically ~285 nm.[14][15]
-
Calibration : Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
Sample Analysis : Prepare the unknown sample solution in the same solvent, measure its absorbance, and calculate the concentration using the calibration curve.
Visualization: Complementary Spectroscopic Insights
Caption: How different spectroscopic techniques probe unique molecular properties.
Chapter 4: Case Study - Tracking Acid Degradation
A well-known liability of this compound A is its rapid degradation under acidic conditions, such as those in the stomach.[17][18] This process leads to inactive byproducts and is a major driver for the development of more stable analogues. Spectroscopic analysis is the only way to definitively identify these degradation products.
The Degradation Pathway
In acid, this compound A undergoes a series of intramolecular reactions, ultimately leading to the formation of the inactive spiroketal, anhydrothis compound A.[17][19]
-
Hemiketal Formation : The C9-ketone and the C6-hydroxyl group form a hemiketal intermediate.[17]
-
Dehydration : This intermediate rapidly loses water to form an enol ether.[17][20]
-
Rearrangement : The enol ether rearranges to form the thermodynamically stable anhydrothis compound A.[19]
An integrated analytical approach is required to solve this puzzle:
-
LC-MS : First, LC-MS is used to separate the complex mixture of degradation products and determine their molecular weights. For example, anhydrothis compound A will show a protonated molecule at m/z 716.5, corresponding to the loss of a water molecule (18 Da) from this compound A.[17]
-
NMR : The fractions corresponding to the degradation products are then collected and subjected to detailed 1D and 2D NMR analysis to confirm the new covalent bond formations and structural rearrangement of the spiroketal.[19]
Visualization: Acid-Catalyzed Degradation of this compound A
Caption: Simplified pathway of this compound A degradation in acidic media.
Conclusion: A Synergistic Approach
The comprehensive characterization of this compound A and its analogues is not achievable through a single analytical technique. It requires a carefully orchestrated application of multiple spectroscopic methods. NMR provides the fundamental structural blueprint, MS confirms molecular weight and key substructures with exquisite sensitivity, and techniques like IR and UV-Vis offer rapid, valuable insights into functional groups and concentration. By understanding the strengths and causal logic behind each method, researchers and drug developers can confidently elucidate structures, control quality, and drive the innovation of next-generation macrolide antibiotics.
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An In-depth Technical Guide to the Acid-Catalyzed Degradation Pathway of Erythromycin
Abstract
Erythromycin, a cornerstone macrolide antibiotic, is notoriously susceptible to degradation in acidic environments, a characteristic that significantly curtails its oral bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive exploration of the intricate chemical pathways governing the acid-catalyzed degradation of this compound A. We will dissect the key intramolecular transformations, identify the principal degradation products, and discuss the evolution of the mechanistic understanding in this field. Furthermore, this guide will present established experimental protocols for studying and quantifying this compound degradation, offering researchers and drug development professionals a robust framework for their investigations.
Introduction: The Challenge of this compound's Acid Instability
This compound A's clinical utility is hampered by its rapid inactivation in the acidic milieu of the stomach.[1][2][4] This instability necessitates the use of protective formulations, such as enteric coatings or the development of more acid-stable derivatives like clarithromycin and azithromycin, to ensure adequate systemic absorption.[5][6][7][8] The impetus for these pharmaceutical innovations stems from the fundamental chemistry of the this compound molecule itself. The 14-membered lactone ring of this compound A possesses a C9 ketone and hydroxyl groups at the C6 and C12 positions, which are spatially arranged to facilitate a series of rapid, acid-catalyzed intramolecular reactions.[5][9] Understanding this degradation pathway is not merely an academic exercise; it is a critical component of developing effective oral macrolide therapies and ensuring drug product stability.
The Chemical Degradation Pathway: A Revised Understanding
For many years, the acid-catalyzed degradation of this compound A was thought to proceed through a linear pathway culminating in the formation of the inactive spiroketal, anhydrothis compound A. However, more recent and detailed kinetic studies have revealed a more complex equilibrium.[1][2][10][11][12]
Initial Intramolecular Cyclization: Formation of the Hemiketal and Enol Ether
Under acidic conditions (typically pH < 4), the degradation cascade is initiated by the protonation of the C9 ketone. This is followed by a rapid intramolecular nucleophilic attack by the C6 hydroxyl group, leading to the formation of a cyclic hemiketal intermediate, this compound A 6,9-hemiketal.[9][11] This hemiketal can then undergo dehydration to form the more stable enol ether, 8,9-anhydrothis compound A 6,9-hemiketal.[13][14]
Spiroketal Formation: Anhydrothis compound A
Subsequently, the C12 hydroxyl group can also participate in an intramolecular attack on the C9 carbon of the hemiketal intermediate, resulting in the formation of a thermodynamically stable 6,9;9,12-spiroketal known as anhydrothis compound A.[9][15][16] This compound is biologically inactive and has been identified as a principal degradation product both in vitro and in vivo.[15][17]
A Paradigm Shift: An Equilibrium of Inactive Reservoirs
Contrary to the older model which depicted the formation of anhydrothis compound A as the final, irreversible step, contemporary research indicates that both the enol ether and the spiroketal anhydride exist in equilibrium with the parent this compound A.[1][2][10][11][12] This suggests that these degradation products can act as inactive reservoirs from which the active drug can potentially be regenerated, although the equilibrium heavily favors the formation of the degradation products in acidic conditions.
The True Irreversible Step: Loss of the Cladinose Sugar
The actual irreversible degradation of this compound A is now understood to be the slow, acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring.[1][2][10][11][12] This event leads to the formation of an aglycone product that lacks antibacterial activity. While the formation of the enol ether and spiroketal is rapid and significantly reduces the concentration of active this compound, the loss of the cladinose sugar represents the ultimate pathway to permanent inactivation.
Below is a diagram illustrating the revised understanding of the this compound degradation pathway.
Caption: Revised this compound Acidic Degradation Pathway
Experimental Methodologies for Studying this compound Degradation
The investigation of this compound's degradation kinetics and the identification of its byproducts are crucial for quality control and the development of stable formulations. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the cornerstone of this analysis.[18][19]
Forced Degradation Studies
To assess the stability of this compound and identify potential degradation products, forced degradation studies are conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[18]
Experimental Protocol: Acidic Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Treatment: Dilute the stock solution with a strong acid, such as 1N hydrochloric acid (HCl), to a final desired concentration.[20]
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a defined period.[20][21] Time points for sampling should be determined based on the expected rate of degradation.
-
Neutralization: At each time point, withdraw an aliquot of the reaction mixture and immediately neutralize it with a base, such as sodium bicarbonate (NaHCO3) solution, to quench the degradation process.[20]
-
Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.
Analytical Technique: HPLC with UV and Mass Spectrometry Detection
A robust, stability-indicating HPLC method is essential to separate this compound A from its degradation products and other related substances.
Table 1: Typical HPLC Method Parameters for this compound Degradation Analysis
| Parameter | Typical Conditions | Rationale |
| Column | C18 reverse-phase (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation of the relatively nonpolar this compound and its degradation products. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide in water) and an organic modifier (e.g., methanol or acetonitrile). | The gradient allows for the effective elution of compounds with a range of polarities. The basic pH of the mobile phase helps to ensure good peak shape for the basic this compound molecule. |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 30 - 40°C | Elevated temperature can improve peak shape and reduce analysis time. |
| Detection | UV at 215 nm and/or Mass Spectrometry (MS) | UV detection at a low wavelength provides good sensitivity for this compound and its degradation products. MS detection provides molecular weight information, which is crucial for the identification of unknown degradants.[22] |
Workflow for Degradation Analysis
The following diagram outlines a typical workflow for the analysis of this compound degradation.
Caption: Experimental Workflow for this compound Degradation Analysis
Conclusion
The acid-catalyzed degradation of this compound is a multifaceted process that has been the subject of extensive research. The contemporary understanding of this pathway has evolved from a simple linear model to a more nuanced view involving a rapid equilibrium between this compound A and its inactive hemiketal and spiroketal forms, with the slow, irreversible loss of the cladinose sugar being the ultimate step in its inactivation. For researchers and professionals in drug development, a thorough grasp of this degradation mechanism is paramount for designing stable formulations and developing novel macrolide antibiotics with improved oral bioavailability. The experimental methodologies outlined in this guide provide a solid foundation for the accurate assessment of this compound stability and the characterization of its degradation products.
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An In-depth Technical Guide on the Molecular Basis of Erythromycin's Bacteriostatic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Erythromycin, a Stalwart in Antibacterial Therapy
This compound, a macrolide antibiotic discovered in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), has long been a cornerstone in the treatment of various bacterial infections.[1] Its clinical significance stems from its broad-spectrum activity, particularly against Gram-positive bacteria, and its role as an alternative for patients with penicillin allergies.[2] this compound's therapeutic efficacy is rooted in its ability to inhibit bacterial protein synthesis, a fundamental process for bacterial growth and replication. This action is primarily bacteriostatic, meaning it halts bacterial proliferation rather than directly killing the bacteria.[3][4] A thorough understanding of its molecular mechanism is paramount for optimizing its use, combating emerging resistance, and guiding the development of next-generation macrolides.
I. The Core Mechanism: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3] Specifically, it binds to the 50S subunit of the bacterial ribosome, a large ribonucleoprotein complex.[3][4][5] This selective binding to the bacterial ribosome, which differs structurally from its eukaryotic counterpart, is a key factor in its therapeutic index.
A. The Binding Site: A Strategic Position in the Nascent Peptide Exit Tunnel
The binding site for this compound is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][6][7] This tunnel serves as the path for the newly synthesized (nascent) polypeptide chain to emerge from the ribosome. This compound lodges itself near the entrance of this tunnel, creating a steric hindrance that physically obstructs the passage of the growing polypeptide chain.[6][7]
The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit.[3][8] Key nucleotide residues in the 23S rRNA are crucial for this binding. Notably, interactions with adenine 2058 (A2058) and adenine 2059 (A2059) in the peptidyl transferase loop of the 23S rRNA are critical for the stable binding of the antibiotic.[8][9][10] The desosamine sugar moiety of this compound forms hydrogen bonds with these residues, anchoring the drug in its position.[10][11] Ribosomal proteins L4 and L22 also contribute to the formation of the binding site, though their role may be more in maintaining the conformation of the rRNA rather than direct interaction with the drug.[6][12]
| Key Interacting Residue (E. coli numbering) | Domain of 23S rRNA | Type of Interaction |
| A2058 | V | Hydrogen bond with the desosamine sugar of this compound.[9][10] |
| A2059 | V | Interaction with the desosamine sugar.[8] |
| G2505 | V | Water-mediated hydrogen bond with the desosamine sugar.[13] |
| A2062 | V | Conformational change induced by this compound binding.[10][14] |
B. The Consequence: Stalling of Translation Elongation
By binding within the NPET, this compound does not directly inhibit the formation of the peptide bond, which is catalyzed at the peptidyl transferase center (PTC). Instead, its primary mechanism is the inhibition of the translocation step of protein synthesis.[3][5][15] Translocation is the process where the ribosome moves one codon down the mRNA, allowing a new aminoacyl-tRNA to enter the A-site.
This compound's presence in the NPET allows for the synthesis of a short nascent peptide, typically 6 to 8 amino acids in length.[16] However, as the polypeptide chain elongates further, it collides with the bound antibiotic, leading to the dissociation of the peptidyl-tRNA from the ribosome.[6][17] This premature termination of protein synthesis effectively halts the production of essential bacterial proteins, leading to the observed bacteriostatic effect.[3]
Caption: Mechanism of this compound's bacteriostatic action.
II. Molecular Basis of Bacterial Resistance to this compound
The widespread use of this compound has inevitably led to the emergence of bacterial resistance, a significant clinical challenge. Bacteria have evolved several sophisticated mechanisms to counteract the action of this antibiotic.
A. Target Site Modification: The Most Prevalent Mechanism
The most common mechanism of resistance involves the modification of the this compound binding site on the ribosome. This is typically achieved through enzymatic methylation of the 23S rRNA.[18]
-
Erm Methyltransferases: A family of enzymes known as this compound resistance methylases (Erm) catalyzes the mono- or di-methylation of the N6 position of adenine A2058.[13][19] This modification reduces the binding affinity of this compound and other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) to the ribosome, thereby rendering the antibiotic ineffective.[18][20] The expression of erm genes can be either constitutive or inducible.[18]
B. Active Efflux: Pumping the Antibiotic Out
Another significant resistance mechanism is the active efflux of the antibiotic from the bacterial cell.[21]
-
Efflux Pumps: Bacteria can acquire genes that code for membrane-bound efflux pumps. These pumps actively transport this compound out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis.[21] The mef (macrolide efflux) genes, for instance, encode for such pumps and confer resistance specifically to 14- and 15-membered macrolides (the M phenotype).[18][20]
C. Drug Inactivation: Enzymatic Degradation
A less common but still relevant mechanism is the enzymatic inactivation of this compound.
-
This compound Esterases: Some bacteria produce enzymes, such as this compound esterases (encoded by ere genes), that hydrolyze the lactone ring of the this compound molecule.[9][22] This modification inactivates the antibiotic, preventing it from binding to the ribosome.[9]
Caption: Major mechanisms of bacterial resistance to this compound.
III. Experimental Methodologies for Studying this compound's Mechanism and Resistance
A variety of sophisticated experimental techniques are employed to investigate the molecular details of this compound's interaction with the ribosome and the mechanisms of resistance.
A. Structural Biology: Visualizing the Interaction
-
Cryo-Electron Microscopy (Cryo-EM): This powerful technique has been instrumental in providing high-resolution structures of the ribosome in complex with this compound.[11][14][23][24] These structures have revealed the precise binding site of the antibiotic and the conformational changes it induces in the ribosome.[10][11][14]
-
Protocol: Cryo-EM Sample Preparation and Data Collection
-
Ribosome Purification: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).
-
Complex Formation: Incubate purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: Apply the ribosome-erythromycin complex solution to a cryo-EM grid and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to process the images, classify the particles, and reconstruct a high-resolution 3D map of the ribosome-erythromycin complex.
-
-
B. Biochemical Assays: Quantifying the Effects on Translation
-
In Vitro Translation Assays: These cell-free systems are used to directly measure the inhibitory effect of this compound on protein synthesis.[25][26][27][28] By monitoring the production of a reporter protein (e.g., luciferase or a fluorescent protein), the concentration-dependent inhibition by the antibiotic can be quantified to determine its IC50 value.[26][27]
-
Protocol: In Vitro Translation Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing a cell-free translation system (e.g., PURE system or S30 extract), a template mRNA encoding a reporter protein, and varying concentrations of this compound.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system.
-
Detection: Measure the amount of reporter protein produced at different time points or at the end of the reaction using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.
-
-
-
Ribosome Profiling: This high-throughput sequencing-based technique provides a snapshot of all the ribosome positions on the transcriptome at a given moment.[19][29] It can be used to map the precise sites of ribosome stalling induced by this compound on a genome-wide scale.
-
Protocol: Ribosome Profiling
-
Cell Treatment: Treat bacterial cultures with this compound to induce ribosome stalling.
-
Ribosome Footprinting: Lyse the cells and treat with RNase to digest mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and purify the RPFs.
-
Library Preparation and Sequencing: Convert the RPFs into a cDNA library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome to determine the density and location of ribosomes on each transcript.
-
-
C. Biophysical Methods: Characterizing Binding Affinity
-
Fluorescence Polarization (FP): This technique can be used to measure the binding affinity of this compound and its derivatives to the ribosome in real-time.[30][31] It relies on the change in the polarization of fluorescence of a labeled ligand upon binding to a larger molecule like the ribosome.
-
Protocol: Fluorescence Polarization Binding Assay
-
Fluorescent Labeling: Synthesize a fluorescently labeled derivative of this compound (e.g., BODIPY-erythromycin).
-
Binding Reaction: In a multi-well plate, set up reactions with a fixed concentration of the fluorescently labeled this compound and varying concentrations of purified ribosomes.
-
FP Measurement: Measure the fluorescence polarization of each reaction using a plate reader.
-
Competition Assay: To determine the binding affinity of unlabeled compounds, perform a competition assay by adding increasing concentrations of the unlabeled compound to a reaction containing a fixed concentration of labeled this compound and ribosomes.
-
Data Analysis: Analyze the binding and competition curves to determine the dissociation constant (Kd) or inhibition constant (Ki).
-
-
Caption: Experimental workflow for studying this compound's mechanism.
IV. Conclusion and Future Perspectives
This compound's bacteriostatic properties are a direct consequence of its specific binding to the 23S rRNA within the nascent peptide exit tunnel of the bacterial ribosome, leading to the inhibition of protein synthesis. The rise of resistance, primarily through target site modification and active efflux, poses a continuous threat to its clinical utility. A deep and evolving understanding of these molecular mechanisms, facilitated by the powerful experimental techniques outlined in this guide, is crucial for the rational design of new macrolide antibiotics. Future research will likely focus on developing compounds that can evade existing resistance mechanisms, for instance, by having novel interactions with the ribosome or by inhibiting the resistance mechanisms themselves. The wealth of structural and functional data available for the this compound-ribosome interaction provides a solid foundation for these future drug discovery efforts.
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The Orchestration of Antibiotic Synthesis: A Technical Guide to the Genetic Regulation of the Erythromycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a clinically significant macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea, stands as a testament to the intricate genetic control governing secondary metabolite production. The biosynthesis of this complex molecule is orchestrated by a large polyketide synthase (PKS) system encoded by the this compound (ery) biosynthetic gene cluster. Unlike many other antibiotic biosynthetic pathways, the ery cluster notably lacks a pathway-specific regulatory gene. Instead, its expression is intricately woven into the global regulatory networks of the cell, responding to developmental cues and environmental signals. This technical guide provides an in-depth exploration of the genetic regulatory mechanisms governing the ery gene cluster, offering field-proven insights and detailed experimental protocols for researchers in natural product discovery and antibiotic development.
Architectural Overview of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster in Saccharopolyspora erythraea is a contiguous stretch of DNA, approximately 65 kb in size, that houses all the genes necessary for the synthesis and modification of the this compound molecule.[1] These genes are organized into several polycistronic transcriptional units, a common feature for secondary metabolite clusters.[2][3] The core of the cluster is comprised of the eryA genes (eryAI, eryAII, and eryAIII), which encode the modular type I polyketide synthase responsible for assembling the 14-membered macrolide ring, 6-deoxyerythronolide B.[1][2] Flanking the eryA genes are those responsible for the biosynthesis of the two deoxy sugars, L-mycarose and D-desosamine (eryB and eryC genes, respectively), and for subsequent tailoring reactions, including hydroxylations and methylations (eryF, eryG, eryK).[1][2][3][4][5] The cluster also contains the ermE gene, which confers resistance to this compound in the producing organism.[2][3]
The transcriptional organization of the ery cluster is complex, with at least five promoter regions driving the expression of these genes, some of which are arranged divergently.[2][6] This intricate arrangement suggests a sophisticated level of coordinate regulation to ensure the timely and balanced production of the various components required for this compound biosynthesis.
The Master Regulator: BldD's Central Role
A striking feature of the this compound biosynthetic gene cluster is the absence of a pathway-specific regulatory gene.[6][7][8][9] Instead, its regulation is governed by global regulatory proteins that connect antibiotic production to the broader physiological and developmental state of the bacterium. The most critical of these is the pleiotropic transcriptional regulator, BldD.[6][7][8]
BldD is a master regulator of morphological differentiation and secondary metabolism in many actinomycetes.[4][10][11] In S. erythraea, BldD acts as a direct transcriptional activator of the ery genes.[6][7] This was a seminal discovery, as BldD had primarily been characterized as a repressor of developmental genes in other species like Streptomyces coelicolor.[8][11]
Mechanism of BldD-Mediated Activation
Recombinant BldD from S. erythraea has been shown to bind to all five promoter regions within the ery gene cluster.[6][7] This direct interaction allows for the coordinated expression of the entire biosynthetic pathway. Interestingly, the binding affinity of BldD for the ery promoters is an order of magnitude weaker than its binding to its own promoter, suggesting a fine-tuned regulatory mechanism.[6][7] The consensus BldD binding site has been identified as an inverted repeat, AGTgA(n)mTCACc, which is present in the promoter regions of its target genes.[11]
The positive regulatory role of BldD is underscored by gene knockout experiments. Deletion of the bldD gene in S. erythraea results in a "bald" phenotype, characterized by a lack of aerial hyphae formation, and a significant reduction in this compound production.[6][8]
| Strain | This compound Production (Relative to Wild-Type) | Reference |
| Wild-Type S. erythraea | 100% | [6][8] |
| ΔbldD mutant | ~14% (7-fold decrease) | [6][8] |
Caption: Impact of bldD deletion on this compound production.
The BldD Regulatory Cascade
BldD does not operate in isolation. It is part of a larger regulatory cascade that integrates various cellular signals to control development and antibiotic synthesis. While BldD directly activates the ery genes, it also controls the expression of other regulatory proteins, creating a complex network of interactions. In Streptomyces species, BldD is known to regulate other key developmental genes such as adpA and afsR.[1] This hierarchical control ensures that antibiotic production is tightly linked to the appropriate developmental stage, typically coinciding with the onset of sporulation when nutrient limitation is sensed.
Caption: BldD regulatory cascade in S. erythraea.
Expanding the Regulatory Network: Beyond BldD
While BldD is a central player, the regulation of this compound biosynthesis is further modulated by a host of other transcriptional regulators, often belonging to the TetR and MarR families. These regulators typically respond to specific small molecules, adding another layer of control to the process.
The Influence of TetR and MarR Family Regulators
Transcriptional regulators of the TetR and MarR families are widespread in bacteria and are frequently involved in controlling antibiotic biosynthesis and resistance.[5][12][13] In S. erythraea, several TetR family regulators have been identified that influence this compound production. For instance, the inactivation of SACE_3446, a TetR family regulator, has been shown to stimulate this compound production. Other TetR family members also play a role, highlighting a complex interplay of positive and negative regulation.
MarR family regulators are also implicated in the control of antibiotic synthesis.[5][13] These proteins often act as repressors that are relieved in the presence of specific inducer molecules, allowing for a rapid transcriptional response to changing environmental conditions. The identification and characterization of these regulators and their specific ligands are crucial for a complete understanding of the ery gene cluster's regulation.
Nutritional and Environmental Influences
The production of this compound is also profoundly influenced by nutritional and environmental factors.[14] The availability of carbon and nitrogen sources, as well as phosphate levels, can significantly impact antibiotic titers.[15] These signals are transduced through global regulatory networks that can ultimately impinge on the expression of the ery gene cluster. For example, nutrient limitation is a key trigger for the activation of BldD and the onset of secondary metabolism.[15][16] Understanding how these environmental cues are integrated into the regulatory circuitry of S. erythraea is essential for optimizing fermentation conditions for enhanced this compound production.
Experimental Methodologies for Studying ery Gene Regulation
A robust understanding of the genetic regulation of the this compound biosynthetic gene cluster has been built upon a foundation of key experimental techniques. The following section provides detailed, step-by-step methodologies for some of the most critical assays.
Gene Knockout via CRISPR/Cas9-Mediated Genome Editing
The ability to create targeted gene deletions is fundamental to elucidating gene function. The CRISPR/Cas9 system has emerged as a powerful tool for genome editing in actinomycetes, including S. erythraea.[17][18][19][20][21]
Protocol: CRISPR/Cas9-Mediated Gene Deletion in S. erythraea
-
Design of sgRNA:
-
Identify a 20-bp target sequence within the gene of interest, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG).
-
Utilize online tools to design and evaluate the specificity of the sgRNA to minimize off-target effects.
-
-
Construction of the CRISPR/Cas9 Editing Plasmid:
-
Synthesize the sgRNA expression cassette.
-
Clone the sgRNA cassette into a suitable vector containing the Cas9 nuclease gene under the control of a constitutive or inducible promoter.
-
Incorporate a donor DNA template containing homologous arms (typically ~1 kb) flanking the desired deletion site. This template will be used for homology-directed repair.
-
-
Transformation of S. erythraea :
-
Introduce the CRISPR/Cas9 editing plasmid into S. erythraea via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Screening for Deletions:
-
Isolate genomic DNA from putative mutant colonies.
-
Perform PCR using primers flanking the target gene to screen for the desired deletion. A smaller PCR product will be observed in successful knockouts.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR/Cas9 Plasmid:
-
Culture the confirmed mutant strain in the absence of antibiotic selection to promote the loss of the editing plasmid.
-
Verify plasmid loss by replica plating onto selective and non-selective media.
-
Caption: CRISPR/Cas9 gene knockout workflow.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used in vitro technique to study protein-DNA interactions.[9][22][23][24][25] It is particularly valuable for confirming the direct binding of a transcriptional regulator, such as BldD, to a promoter region.
Protocol: EMSA for BldD-Promoter Interaction
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the promoter region of interest (typically 50-100 bp).
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a detectable marker, such as a fluorescent dye (e.g., IRDye) or a radioisotope (e.g., ³²P).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified, labeled probe with varying concentrations of purified BldD protein in a binding buffer. The binding buffer typically contains components to stabilize the protein and reduce non-specific binding (e.g., glycerol, BSA, and a non-specific competitor DNA like poly(dI-dC)).
-
Include a control reaction with no BldD protein.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Visualize the labeled DNA on the gel using an appropriate imaging system (e.g., a fluorescence imager or autoradiography).
-
A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex. The intensity of the shifted band will increase with higher concentrations of the BldD protein.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive and accurate method for quantifying gene expression levels.[26][27][28][29][30] It is an essential tool for assessing the impact of regulatory gene mutations or environmental changes on the transcription of the ery genes.
Protocol: qRT-PCR for ery Gene Expression Analysis
-
RNA Isolation:
-
Harvest S. erythraea cells from liquid cultures at the desired time points.
-
Isolate total RNA using a method that effectively lyses the tough actinobacterial cell wall (e.g., mechanical disruption with beads followed by a commercial RNA purification kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
-
qPCR Reaction:
-
Design and validate primers for the ery genes of interest and a housekeeping gene for normalization (e.g., hrdB). Primers should amplify a product of 100-200 bp.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) value for each reaction, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Normalize the Cq values of the ery genes to the Cq value of the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCq method or by generating a standard curve.
-
| Gene | Fold Change in Expression (Promoter Knock-in vs. Wild-Type) | Reference |
| eryBIV | 32-fold increase | [20][21] |
| eryAI | 79-fold increase | [20][21] |
Caption: Enhanced ery gene expression with promoter engineering.
Future Perspectives and Applications
The elucidation of the complex regulatory network governing this compound biosynthesis opens up numerous avenues for rational strain improvement and the discovery of novel natural products. By manipulating key regulatory genes like bldD or other newly identified regulators, it is possible to enhance this compound titers. Furthermore, understanding the interplay between different regulatory elements can inform strategies for activating silent or cryptic biosynthetic gene clusters, unlocking the vast untapped chemical diversity of actinomycetes.
The integration of systems biology approaches, such as transcriptomics, proteomics, and metabolomics, will provide a more holistic view of the regulatory landscape. This knowledge, combined with the power of synthetic biology tools like CRISPR/Cas9, will undoubtedly accelerate the development of next-generation antibiotic production platforms and the discovery of new therapeutic agents.
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BldD, a master developmental repressor, activates antibiotic production in two Streptomyces species. PubMed. Available at: [Link]
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Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea. ASM Journals. Available at: [Link]
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BldD is a direct regulator of key developmental genes in Streptomyces coelicolor A3(2). Molecular Microbiology. Available at: [Link]
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Genes essential for morphological development and antibiotic production in Streptomyces coelicolor are targets of BldD during vegetative growth. PubMed. Available at: [Link]
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A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PMC. Available at: [Link]
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A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. ResearchGate. Available at: [Link]
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Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Available at: [Link]
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Quantitative Real Time PCR Protocol. Stack Lab. Available at: [Link]
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CRISPR/Cas9-mediated multi-locus promoter engineering in S. erythraea... ResearchGate. Available at: [Link]
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Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea. ASM Journals. Available at: [Link]
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A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PubMed. Available at: [Link]
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The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies. Available at: [Link]
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Biology of MarR family transcription factors and implications for targets of antibiotics against tuberculosis. ResearchGate. Available at: [Link]
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CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve this compound Production in Saccharopolyspora erythraea. NIH. Available at: [Link]
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Progress in TetR family transcriptional regulator related to antibiotic synthesis in actinomycetes. Semantic Scholar. Available at: [Link]
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PadR, MarR and TetR family transcriptional regulator controlled genes... ResearchGate. Available at: [Link]
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Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. Illumina. Available at: [Link]
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A CRISPR-Cas9 Strategy for Activating the Saccharopolyspora erythraea this compound Biosynthetic Gene Cluster with Knock-in Bidirectional Promoters. PubMed. Available at: [Link]
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A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PNAS. Available at: [Link]
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Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
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Graphviz tutorial. YouTube. Available at: [Link]
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Protein Interaction (2) Principle and Protocol of EMSA. Creative BioMart. Available at: [Link]
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Electrophoretic Mobility Shift Assay (EMSA). Sugden Lab. Available at: [Link]
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Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Erythromycin Susceptibility Testing of Clinical Isolates
Introduction
Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately halts bacterial growth and replication.[1][2][3][4] This bacteriostatic action makes it an effective therapeutic agent against a spectrum of pathogens including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus.[3] However, the emergence and spread of this compound-resistant strains pose a significant challenge to its clinical efficacy.[5][6]
Accurate in vitro susceptibility testing is therefore paramount for guiding appropriate antimicrobial therapy, preventing treatment failure, and monitoring the epidemiology of resistance.[7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the standardized protocols for determining the susceptibility of clinical isolates to this compound. We will delve into the underlying principles of common testing methodologies, provide step-by-step protocols, and discuss the critical aspects of data interpretation and quality control, grounded in the guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The "Why": Understanding this compound Resistance
Before delving into the testing protocols, it is crucial to understand the primary mechanisms by which bacteria evade the action of this compound. This knowledge provides the context for interpreting test results, particularly in cases of discrepant phenotypes.
There are two predominant mechanisms of acquired resistance to this compound:
-
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by an enzyme encoded by the erm (this compound ribosome methylation) genes.[2][5][8] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[5][6] This resistance can be either:
-
Constitutive (cMLSB): The methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics.[8]
-
Inducible (iMLSB): The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like this compound.[6][8] In the absence of an inducer, these isolates appear susceptible to clindamycin in vitro. This phenomenon is of significant clinical concern as clindamycin therapy may fail in patients infected with such strains.[6]
-
-
Efflux Pumps: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5][8] This is typically mediated by the mef (macrolide efflux) gene, resulting in the M phenotype, which confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B antibiotics.[5][8]
The following diagram illustrates the primary mechanisms of this compound action and resistance:
Caption: Mechanisms of this compound action and resistance.
Core Susceptibility Testing Methodologies
The choice of methodology for this compound susceptibility testing depends on the laboratory's resources, workflow, and the specific clinical information required. The three most widely accepted and standardized methods are broth microdilution, disk diffusion, and gradient diffusion.[7]
Broth Microdilution Method
The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9] The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[7][10]
Principle
This quantitative method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity in microtiter plates.
Experimental Protocol
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9] (supplemented with 2.5-5% lysed horse blood for fastidious organisms like streptococci)[8][11]
-
This compound analytical standard
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard[12]
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)[13][14]
-
Sterile multichannel pipettes and reagent reservoirs
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute with CAMHB to a concentration that is at least twice the highest concentration to be tested.[9]
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.[9]
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.[9]
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no inoculum).[9]
-
-
Inoculum Preparation:
-
Inoculation:
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[9] For fastidious organisms, incubation in 5% CO₂ may be required, but it's important to follow specific CLSI or EUCAST guidelines as CO₂ can affect the pH of the medium and alter results for some drug-bug combinations.[15]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[9] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[9]
Caption: Workflow for the Broth Microdilution MIC Assay.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories due to its simplicity and low cost.[7][16] It determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a specific concentration of the antibiotic.
Principle
When an antibiotic-impregnated disk is placed on an agar surface inoculated with a bacterial lawn, the antibiotic diffuses into the agar, creating a concentration gradient. Following incubation, a clear zone of inhibition will be visible around the disk if the bacteria are susceptible. The diameter of this zone is inversely proportional to the MIC.
Experimental Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[16]
-
This compound disks (15 µg)[16]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[12]
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)[13][17]
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described for the broth microdilution method.[12]
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[12][16]
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[12][16]
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[16]
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter, including the diameter of the disk.[16]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see Table 1).
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Gradient Diffusion Method (E-test)
The gradient diffusion method, commercially known as E-test, is a quantitative assay that determines the MIC of an antibiotic.[7][18][19] It combines the principles of both disk diffusion and broth microdilution.
Principle
A plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations is placed on an inoculated agar plate. During incubation, the antibiotic diffuses into the agar, establishing a stable concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[18]
Experimental Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound gradient diffusion strips (e.g., E-test)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Quality control (QC) strains
Procedure:
-
Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare a standardized inoculum and create a bacterial lawn on the MHA plate.[18]
-
Application of Gradient Strip:
-
Aseptically apply the this compound gradient strip to the agar surface.
-
Ensure complete contact between the strip and the agar.
-
-
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
-
Reading the MIC:
-
Read the MIC value at the point where the lower part of the ellipse-shaped zone of inhibition intersects the MIC scale on the strip.[18]
-
If the intersection falls between two markings on the scale, the higher value should be reported.
-
Interpretation of Results and Breakpoint Tables
The interpretation of susceptibility test results involves categorizing an isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[10][20] These breakpoints are defined by organizations like CLSI and EUCAST and are based on extensive microbiological, pharmacokinetic/pharmacodynamic, and clinical data.
Table 1: CLSI and EUCAST Breakpoints for this compound (as of January 2026)
| Organism Group | Method | CLSI Breakpoints (M100, 35th ed.)[21][22] | EUCAST Breakpoints (v 16.0)[20][23] |
| S | I | ||
| Staphylococcus aureus | MIC (µg/mL) | ≤ 0.5 | 1-4 |
| Disk Diffusion (mm) | ≥ 23 | 14-22 | |
| Streptococcus pneumoniae | MIC (µg/mL) | ≤ 0.25 | 0.5 |
| Disk Diffusion (mm) | ≥ 21 | 16-20 | |
| Streptococcus pyogenes (Group A) | MIC (µg/mL) | ≤ 0.25 | 0.5 |
| Disk Diffusion (mm) | ≥ 21 | 16-20 |
Note: Breakpoints are subject to change. Always refer to the latest versions of the CLSI M100[21][22] and EUCAST[20][23] documents.
Special Consideration: Detection of Inducible Clindamycin Resistance (D-test)
As mentioned earlier, isolates with the iMLSB phenotype appear this compound-resistant and clindamycin-susceptible in standard tests.[8] Failure to detect this can lead to clinical failure with clindamycin therapy.[17] The D-test is a simple and reliable disk diffusion-based method to identify inducible clindamycin resistance.
Principle
The D-test involves placing an this compound disk in close proximity to a clindamycin disk on an inoculated MHA plate. If the isolate possesses an inducible erm gene, the this compound will induce the production of the methylase enzyme, which then confers resistance to clindamycin. This results in a flattening or "D"-shaped zone of inhibition around the clindamycin disk, adjacent to the this compound disk.[17]
Protocol
-
Perform Disk Diffusion: On an MHA plate inoculated with the test isolate, place a 15 µg this compound disk and a 2 µg clindamycin disk approximately 15-26 mm apart (edge to edge).[17]
-
Incubate: Incubate as for a standard disk diffusion test.
-
Interpret:
-
D-test positive: A flattening of the clindamycin zone adjacent to the this compound disk indicates inducible clindamycin resistance (iMLSB phenotype).[17] These isolates should be reported as clindamycin-resistant.
-
D-test negative: A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin (M phenotype or susceptible).[17]
-
Caption: Interpretation of the D-test for inducible clindamycin resistance.
Quality Control
Rigorous quality control (QC) is essential to ensure the accuracy and reliability of susceptibility testing results.[13][24] This involves the regular testing of well-characterized reference strains with known susceptibility profiles.
QC Parameters:
-
Reference Strains: Use ATCC® or other recognized QC strains as specified by CLSI and EUCAST.[13][24] For this compound, common QC strains include S. aureus ATCC® 25923 and E. faecalis ATCC® 29212.[14]
-
Frequency: Perform QC testing daily or each time a new batch of reagents or materials is used.[24]
-
Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published in the current CLSI M100 or EUCAST QC documents.[24]
-
Corrective Action: If QC results are out of range, patient results should not be reported until the source of the error is identified and corrected.
Conclusion
In vitro this compound susceptibility testing is a critical component of clinical microbiology and infectious disease research. The methodologies described in this guide—broth microdilution, disk diffusion, and gradient diffusion—provide reliable and standardized means of assessing the activity of this compound against clinical isolates. A thorough understanding of the underlying principles of these tests, strict adherence to protocols, and a robust quality control program are essential for generating accurate and clinically relevant data. Furthermore, awareness of resistance mechanisms, particularly inducible clindamycin resistance, is crucial for appropriate interpretation and reporting of results, ultimately contributing to improved patient outcomes and effective antimicrobial stewardship.
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Antibiotic Susceptibility and Mechanisms of this compound Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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CLSI D-test interpretation. (A) Susceptible to both this compound and... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Evaluation of disk diffusion method for testing the rifampicin, this compound, and tetracycline susceptibility of Clostridioides (prev. Clostridium) difficile. (2023). PubMed. Retrieved January 3, 2026, from [Link]
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Clinical Breakpoint Tables. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 3, 2026, from [Link]
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This compound E 15 mcg SD013. (n.d.). HiMedia Laboratories. Retrieved January 3, 2026, from [Link]
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Inhibition of this compound and this compound-Induced Resistance among Staphylococcus aureus Clinical Isolates. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Disk Diffusion Method for this compound and Ciprofloxacin Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 3, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved January 3, 2026, from [Link]
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Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Broth microdilution reference methodology. (2022). CGSpace. Retrieved January 3, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 3, 2026, from [Link]
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What is the mechanism of this compound? (2024). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
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Variation in this compound and clindamycin susceptibilities of Streptococcus pneumoniae by four test methods. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Multicenter Evaluation of a Gradient Diffusion Method for Antimicrobial Susceptibility Testing of Helicobacter pylori. (2022). Microbiology Spectrum - ASM Journals. Retrieved January 3, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 3, 2026, from [Link]
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What is the mechanism of action of this compound? (2025). Dr.Oracle. Retrieved January 3, 2026, from [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
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How to interpret this compound tested on E. coli? (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
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E Test gradient diffusion method. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved January 3, 2026, from [Link]
-
Agar Dilution Method for Detection of Inducible Clindamycin Resistance in Staphylococcus spp. (n.d.). American Society for Microbiology. Retrieved January 3, 2026, from [Link]
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Antimicrobial Dilution Susceptibility Testing of Erysipelothrix rhusiopathiae According to CLSI Document VET06 Reveals High Resistance against Penicillin G, this compound and Enrofloxacin. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
EUCAST Frequently Asked Questions. (2023). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 3, 2026, from [Link]
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Testing for Induction of Clindamycin Resistance in this compound-Resistant Isolates of Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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CLSI 2015 - M52 Ed1E. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]
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EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 3, 2026, from [Link]
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What is the mechanism of this compound stinoprate? (2024). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
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Application Note: A Validated HPLC Method for the Quantification of Erythromycin in Fermentation Broth
Abstract
Erythromycin, a macrolide antibiotic produced by Saccharopolyspora erythraea, is a cornerstone in treating various bacterial infections.[1][2] Monitoring its concentration during fermentation is critical for process optimization and maximizing yield. However, the fermentation broth represents a complex matrix, posing significant analytical challenges. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in fermentation broth. The described protocol, encompassing a streamlined liquid-liquid extraction (LLE) for sample preparation and a reversed-phase HPLC system with UV detection, is designed for reliability and high throughput. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]
Introduction: The Analytical Challenge
The fermentation process for this compound production yields a complex mixture containing the target analyte, this compound A, alongside related variants (e.g., this compound B and C), precursors, degradation products, and various components from the culture medium.[1][5] This complexity necessitates a highly specific and selective analytical method to distinguish and accurately quantify this compound A. Direct injection of the broth is not feasible as matrix components can interfere with the analysis, leading to inaccurate results and potential damage to the HPLC column. Therefore, a robust sample preparation procedure is paramount to isolate the analyte of interest and ensure the longevity of the analytical system.[2][6]
This guide details a method that addresses these challenges through an optimized LLE protocol and a validated HPLC method. The causality behind each step, from pH adjustment in sample preparation to the choice of mobile phase, is explained to provide a deeper understanding of the methodology.
Experimental Workflow
The overall workflow, from sample collection to data analysis, is designed to be both efficient and robust, minimizing potential sources of error.
Caption: Workflow for this compound Quantification in Fermentation Broth.
Detailed Protocols
Materials and Reagents
-
This compound A analytical standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide
-
Potassium phosphate dibasic
-
Orthophosphoric acid
-
Water (deionized or HPLC grade)
-
0.22 µm syringe filters (PTFE or nylon)
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol is a critical step designed to efficiently extract this compound from the aqueous fermentation broth into an organic solvent, leaving behind interfering matrix components.[1][7]
Causality: this compound is a basic compound.[8] Adjusting the pH of the fermentation broth to approximately 10 with ammonium hydroxide deprotonates the amine group on the desosamine sugar, rendering the molecule more neutral and thus significantly more soluble in an organic solvent like MTBE.[1][7] This pH-driven partitioning is the cornerstone of the extraction's efficiency and selectivity.
Step-by-Step Protocol:
-
Transfer 1.0 mL of the fermentation broth into a 15 mL centrifuge tube.
-
Add 100 µL of concentrated ammonium hydroxide to adjust the pH to approximately 10. Vortex for 30 seconds.
-
Add 5.0 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1.0 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
HPLC Instrumentation and Conditions
A reversed-phase HPLC method is employed for the separation of this compound from any co-extracted impurities.
Causality: A C18 column provides a non-polar stationary phase that effectively retains the moderately non-polar this compound molecule. The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile), allows for the elution of this compound with good peak shape and resolution. The alkaline pH of the mobile phase (pH 9) is crucial to prevent peak tailing, a common issue with basic compounds like macrolides on silica-based columns.[8][9] The elevated temperature of 50°C reduces the mobile phase viscosity, improving efficiency and shortening run times.[10] UV detection at a low wavelength (215 nm) is necessary as this compound lacks a strong chromophore.[8][11]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Polymeric, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Phosphate Dibasic (pH 9) : Acetonitrile (60:40 v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[10] |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm[8] |
| Run Time | 10 minutes |
Method Validation (as per ICH Q2(R1))
The analytical method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.[3][4][12] The validation encompassed specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was demonstrated by analyzing a blank (fermentation medium processed through the LLE procedure) and a spiked sample. The blank chromatogram showed no interfering peaks at the retention time of this compound. Forced degradation studies under acidic, basic, and oxidative conditions showed that the degradation products were well-resolved from the main this compound peak, confirming the stability-indicating nature of the method.[13]
Linearity and Range
Linearity was assessed by preparing a series of this compound standard solutions at five different concentrations ranging from 50 to 1500 µg/mL.[3] A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | ICH Acceptance Criteria |
| Linearity Range | 50 - 1500 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 4521.x + 1589 | - |
The high correlation coefficient indicates a strong linear relationship between concentration and response over the specified range.[10]
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into the fermentation broth at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | ICH Acceptance Criteria |
| 80% | 99.2% | 0.85% | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.65% | RSD ≤ 2% |
| 120% | 99.8% | 0.72% |
The results demonstrate a high degree of accuracy for the method.[7]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]
-
Repeatability: Six replicate samples of this compound at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD | ICH Acceptance Criteria |
| Repeatability (Intra-day) | 0.78% | RSD ≤ 2% |
| Intermediate (Inter-day) | 1.15% | RSD ≤ 2% |
The low relative standard deviation values confirm the excellent precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 15 µg/mL |
| LOQ | 50 µg/mL |
The LOQ of 50 µg/mL is suitable for monitoring this compound concentrations throughout the fermentation process.[14]
Conclusion
This application note describes a specific, accurate, precise, and robust HPLC method for the quantification of this compound in complex fermentation broth. The optimized liquid-liquid extraction procedure effectively minimizes matrix interference, ensuring reliable and reproducible results. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in research, process development, and quality control environments involved in antibiotic production.
References
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Application Notes and Protocols for the Preparation of Erythromycin-Loaded Nanoparticles for Targeted Drug Delivery
Abstract
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its therapeutic efficacy is often hampered by poor aqueous solubility, instability in acidic environments, and the emergence of bacterial resistance.[1][2] Encapsulation of this compound into biocompatible polymeric nanoparticles presents a promising strategy to overcome these limitations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-loaded nanoparticles. We delve into the rationale behind the selection of materials and methods, offering detailed, field-proven protocols for two robust formulation techniques: emulsion-solvent evaporation using Poly(lactic-co-glycolic acid) (PLGA) and ionic gelation of chitosan. Furthermore, we outline essential characterization assays to validate the physicochemical properties and in vitro performance of the resulting nanoparticles, ensuring a self-validating system for reproducible and effective targeted drug delivery.
Introduction: The Rationale for Nanoparticle-Mediated this compound Delivery
This compound's clinical utility is challenged by its physicochemical properties, leading to low bioavailability (15-35%) and potential gastrointestinal side effects.[1] Nanoparticle-based drug delivery systems offer a transformative approach to enhance the therapeutic index of this compound through several key mechanisms:
-
Enhanced Stability and Bioavailability: Encapsulation within a polymeric matrix protects this compound from degradation in the acidic environment of the stomach, allowing for more of the active drug to reach its absorption site in the small intestine.[1][3]
-
Sustained and Controlled Release: Nanoparticles can be engineered to release this compound in a controlled manner over an extended period, maintaining therapeutic concentrations at the target site while minimizing systemic side effects.[4][5][6]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to facilitate accumulation at specific sites of infection, thereby increasing local drug concentration and efficacy.
-
Overcoming Bacterial Resistance: By altering the drug's mode of entry into bacterial cells, nanoparticle delivery may help circumvent certain resistance mechanisms.[7][8]
-
Improved Patient Compliance: A sustained-release formulation can reduce the frequency of administration, leading to better patient adherence to the treatment regimen.
Biocompatible and biodegradable polymers are the materials of choice for fabricating these nanocarriers, ensuring they are safely metabolized and eliminated from the body.[9][10][11][12] Among these, Poly(lactic-co-glycolic acid) (PLGA) and chitosan are extensively utilized due to their well-established safety profiles and versatile properties.[4][13][14] PLGA is a synthetic copolymer approved by the US Food and Drug Administration (FDA) for therapeutic use, known for its tunable degradation rates.[14] Chitosan, a natural polysaccharide, possesses inherent antimicrobial properties and mucoadhesive characteristics, making it particularly suitable for targeting infections at mucosal surfaces.[13][15]
This guide will provide detailed protocols for preparing this compound-loaded nanoparticles using both PLGA and chitosan, followed by essential characterization techniques.
Formulation Strategies: Protocols and Methodologies
The choice of formulation method is critical and depends on the physicochemical properties of the drug and the polymer. Here, we present two widely adopted and robust methods: emulsion-solvent evaporation for hydrophobic polymers like PLGA and ionic gelation for the cationic polysaccharide, chitosan.
Emulsion-Solvent Evaporation for PLGA Nanoparticles
This technique is ideal for encapsulating hydrophobic drugs like this compound within a PLGA matrix.[4][5] The principle involves dissolving the drug and polymer in a volatile organic solvent, emulsifying this organic phase in an aqueous phase containing a stabilizer, and then removing the organic solvent by evaporation to form solid nanoparticles.[16][17][18][19][20]
Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.
Materials:
-
This compound powder
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
-
Cryoprotectant (e.g., trehalose) (optional)
Equipment:
-
Magnetic stirrer
-
High-speed refrigerated centrifuge
-
Lyophilizer (freeze-dryer)
-
pH meter
-
Glassware
Procedure:
-
Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Drug Incorporation: Add 50 mg of this compound to the chitosan solution and stir for 1 hour.
-
TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution by dissolving 100 mg of TPP in 100 mL of deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-erythromycin solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this step.
-
-
Lyophilization (Optional): Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilize for 48 hours.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoparticles.
Physicochemical Characterization
| Parameter | Method | Typical Expected Values for this compound Nanoparticles | Rationale and Importance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-500 nm.[1][4][6][21][22][23][24] PDI: < 0.3 [1][6][21][22][23] | Size influences biodistribution, cellular uptake, and drug release. PDI indicates the uniformity of the particle size distribution; a lower value signifies a more homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | PLGA: -15 to -40 mV.[6] Chitosan: +20 to +40 mV [15][21] | Measures the surface charge of the nanoparticles. A high absolute value (typically > ±20 mV) indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation. [3] |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | Spherical shape with a smooth surface [5][15] | Visualizes the shape and surface characteristics of the nanoparticles. Confirms the absence of aggregation. |
Drug Loading and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.
Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug Loading (DL%) is the percentage of the drug by weight in the final nanoparticle formulation.
Protocol for Determining EE% and DL%:
-
After centrifugation of the nanoparticle suspension, carefully collect the supernatant.
-
Lyophilize the nanoparticle pellet to determine its total weight.
-
Quantify the amount of free, unencapsulated this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax, or HPLC).
-
Calculate EE% and DL% using the following formulas:
EE% = [(Total Drug - Free Drug in Supernatant) / Total Drug] x 100
DL% = [(Total Drug - Free Drug in Supernatant) / Weight of Nanoparticles] x 100
Typical Values:
In Vitro Drug Release
An in vitro release study simulates the release of the drug from the nanoparticles in a physiological environment.
Protocol for In Vitro Release Study:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles and suspend them in a specific volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
A typical release profile for nanoparticle formulations is biphasic, with an initial burst release of surface-adsorbed drug followed by a sustained release phase as the drug diffuses through the polymer matrix and the polymer degrades. [5][6]
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Application Notes and Protocols: High-Throughput Measurement of Erythromycin Inhibition Using a Cell-Free Protein Synthesis Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a cell-free protein synthesis (CFPS) assay to measure the inhibitory activity of erythromycin. This compound, a macrolide antibiotic, functions by arresting bacterial protein synthesis.[1][2][3][4] CFPS systems offer a rapid, robust, and high-throughput alternative to traditional cell-based microbiological assays for quantifying the potency of such inhibitors.[5][6][7][8] Herein, we detail the underlying scientific principles, provide a validated, step-by-step experimental protocol, and offer guidance on data analysis and interpretation. This application note is designed to be a self-contained resource, explaining the causality behind experimental choices and ensuring the generation of reliable and reproducible data.
Introduction: The Power of Cell-Free Systems in Antibiotic Research
Traditional methods for assessing antibiotic efficacy, such as agar diffusion or broth microdilution assays, rely on bacterial growth and can be time-consuming.[9][10] Cell-free protein synthesis (CFPS) systems have emerged as a powerful in vitro platform that circumvents the need for living cells.[5][11][12][13][14] These systems contain all the necessary molecular machinery for transcription and translation—ribosomes, enzymes, tRNAs, and cofactors—typically derived from bacterial lysates (e.g., E. coli).[15][16][17] The open nature of CFPS reactions allows for direct manipulation and monitoring of the protein synthesis process, making it an ideal tool for studying antibiotics that target this fundamental cellular process.[5][7][13]
The primary advantages of using CFPS for this application include:
-
Speed: Results can be obtained in a matter of hours, compared to the overnight incubation required for cell-based assays.[15][16]
-
High-Throughput Capability: The assay is easily adaptable to multi-well plate formats, enabling the simultaneous screening of multiple compounds or concentrations.[7][8][18]
-
Direct Mechanism of Action Study: The assay directly measures the inhibition of protein synthesis, providing a clear mechanistic readout.
-
Toxic Compound Analysis: CFPS systems can be used to study compounds that would be toxic to whole cells, expanding the scope of screenable molecules.[6][15][19][20]
The Molecular Basis: this compound's Interaction with the Ribosome
This compound belongs to the macrolide class of antibiotics and exerts its bacteriostatic effect by targeting the bacterial ribosome.[2][3][21] Specifically, it binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][4] This binding event physically obstructs the path of the elongating polypeptide chain, leading to a stall in translation and premature dissociation of the peptidyl-tRNA.[1][2] Although it does not directly bind to the peptidyl transferase center (PTC), its presence can allosterically inhibit peptide bond formation.[1] This highly specific interaction with the bacterial ribosome is the foundation of the CFPS-based inhibition assay.
dot graph "Erythromycin_Mechanism_of_Action" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="record", style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Ribosome" { label="Bacterial 70S Ribosome"; bgcolor="#FFFFFF"; "50S_Subunit" [label="{50S Subunit | {Peptidyl Transferase Center (PTC) | Nascent Peptide Exit Tunnel (NPET)}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "30S_Subunit" [label="30S Subunit", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"this compound" [shape="ellipse", label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; "mRNA" [shape="plaintext", label="mRNA"]; "Nascent_Peptide" [shape="box", label="Growing Polypeptide Chain", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Blockage" [shape="point", style=invis];
"this compound" -> "50S_Subunit":"npet" [label="Binds to 23S rRNA\nin NPET", color="#202124"]; "mRNA" -> "30S_Subunit" [style=invis]; "Nascent_Peptide" -> "Blockage" [arrowhead=none, label="Elongation", color="#5F6368"]; "Blockage" -> "50S_Subunit":"npet" [dir=none, style=invis]; "Blockage" -> "this compound" [style=invis];
{rank=same; "this compound"; "Nascent_Peptide"} } this compound binds to the 50S ribosomal subunit, blocking the exit tunnel.
Assay Principle
The assay quantifies the synthesis of a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase, in a CFPS reaction. In the absence of an inhibitor, the reporter protein is produced, and its signal (fluorescence or luminescence) can be measured. When this compound is introduced, it binds to the ribosomes in the cell-free extract, inhibiting translation and leading to a dose-dependent decrease in the reporter signal. By measuring the signal across a range of this compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of the antibiotic's potency.
dot graph "Assay_Workflow" { layout="dot"; rankdir="TB"; splines=ortho; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="Prepare Reagents:\n- CFPS Master Mix\n- Reporter DNA (e.g., pET-GFP)\n- this compound Serial Dilutions"]; B [label="Set up Reactions in 96-well Plate:\n- Add Master Mix\n- Add Reporter DNA\n- Add this compound or Vehicle Control"]; C [label="Incubate Reaction Plate\n(e.g., 2-4 hours at 37°C)"]; D [label="Measure Reporter Signal\n(Fluorescence or Luminescence)"]; E [label="Data Analysis:\n- Plot Dose-Response Curve\n- Calculate IC50 Value"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; } A high-level overview of the experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a commercially available E. coli-based CFPS kit and a GFP reporter plasmid.
Materials and Reagents
-
CFPS Kit: E. coli-based cell-free protein synthesis kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System, PURExpress®, or similar).[22] These kits typically contain an E. coli lysate, a reaction buffer, and an amino acid mixture.[15][16]
-
Reporter Plasmid: A high-copy plasmid containing a fluorescent or luminescent reporter gene under the control of a T7 promoter (e.g., pET-deGFP).
-
This compound: Analytical grade this compound powder.
-
Solvent: Nuclease-free water or a suitable solvent for this compound (e.g., ethanol, DMSO).
-
Control Inhibitor (Optional): A known protein synthesis inhibitor like chloramphenicol or tetracycline.
-
Equipment:
-
Microplate reader with fluorescence or luminescence detection capabilities.
-
Incubator or thermomixer capable of maintaining 37°C.
-
Standard laboratory pipettes and nuclease-free tips.
-
Nuclease-free microcentrifuge tubes.
-
96-well black, clear-bottom plates (for fluorescence) or white, opaque plates (for luminescence).
-
Step-by-Step Methodology
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent. Causality Note: A high-concentration stock minimizes the volume of solvent added to the CFPS reaction, preventing potential inhibition from the solvent itself.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in nuclease-free water to create a range of concentrations for testing. A 10-point, 2-fold dilution series is recommended to generate a robust dose-response curve. Include a vehicle control (solvent only).
-
CFPS Master Mix: On ice, prepare the CFPS master mix according to the manufacturer's instructions. This typically involves combining the cell extract, reaction buffer, and amino acid solution. Prepare enough master mix for all reactions, including controls, plus a 10% overage to account for pipetting errors.
-
DNA Template: Dilute the reporter plasmid to the concentration recommended by the CFPS kit manufacturer (typically in the range of 5-15 ng/µL).
2. Reaction Setup
All steps should be performed on ice to maintain the integrity of the CFPS reagents.
-
Plate Layout: Design a plate map to include negative controls (no DNA), positive controls (vehicle only), and the this compound dilution series. It is crucial to run each condition in triplicate to ensure statistical validity.
-
Add Master Mix and DNA: To each well of the 96-well plate, add the appropriate volume of the CFPS master mix containing the reporter DNA.
-
Add Inhibitor: Add a small volume (e.g., 1-2 µL) of each this compound dilution or vehicle control to the designated wells. The final volume of the inhibitor should not exceed 10% of the total reaction volume.
-
Mix Gently: Gently mix the contents of the wells by pipetting up and down a few times. Avoid introducing air bubbles.
3. Incubation
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 37°C for 2-4 hours. For kinetic studies, the plate can be incubated directly in a plate reader with periodic measurements. Causality Note: Incubation at 37°C provides the optimal temperature for the enzymatic reactions of the E. coli-based transcription and translation machinery.
4. Signal Detection
-
After incubation, measure the reporter signal using a microplate reader.
-
For GFP: Excite at ~485 nm and measure emission at ~510 nm.
-
For Luciferase: Add the appropriate substrate according to the manufacturer's protocol and measure luminescence.
-
Data Analysis and Interpretation
The goal of the data analysis is to determine the IC50 value of this compound.
-
Data Normalization:
-
Subtract the average signal from the negative control (no DNA) wells from all other measurements to correct for background noise.
-
Normalize the data by setting the average signal of the positive control (vehicle only) wells to 100% activity. Calculate the percent inhibition for each this compound concentration relative to the positive control.
% Inhibition = 100 * (1 - (Signal_this compound / Signal_PositiveControl))
-
-
Dose-Response Curve:
-
IC50 Determination:
Example Data Presentation
| This compound (µM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | N/A | 0 ± 2.1 |
| 0.1 | -1.0 | 5.3 ± 1.8 |
| 0.2 | -0.7 | 12.1 ± 3.0 |
| 0.4 | -0.4 | 28.5 ± 4.2 |
| 0.8 | -0.1 | 48.9 ± 3.5 |
| 1.6 | 0.2 | 72.3 ± 2.9 |
| 3.2 | 0.5 | 88.1 ± 2.1 |
| 6.4 | 0.8 | 95.4 ± 1.5 |
| 12.8 | 1.1 | 98.2 ± 0.9 |
| 25.6 | 1.4 | 99.1 ± 0.7 |
This table presents example data and does not reflect actual experimental results.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal in Positive Control | - Degraded CFPS reagents- Incorrect DNA concentration- Inhibitors in DNA prep | - Use fresh reagents and store on ice- Optimize DNA template concentration[27]- Purify DNA template to remove contaminants like SDS[15] |
| High Variability Between Replicates | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes- Ensure thorough but gentle mixing of reagents in wells |
| No Inhibition Observed | - Inactive this compound- Incorrect concentration range | - Verify the activity of this compound with a fresh stock- Test a broader range of concentrations |
| Inhibition in Vehicle Control | - Solvent (e.g., DMSO) is inhibitory at the concentration used | - Reduce the final solvent concentration to <1% of the total reaction volume |
Conclusion
The cell-free protein synthesis assay provides a rapid, reliable, and high-throughput method for quantifying the inhibitory activity of this compound and other antibiotics that target the ribosome. By directly measuring the inhibition of translation in a controlled in vitro environment, this assay offers significant advantages over traditional cell-based methods. The detailed protocol and data analysis guidelines presented here equip researchers with a robust tool for antibiotic discovery and characterization, facilitating the efficient evaluation of novel antimicrobial compounds.
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What is the mechanism of this compound? Patsnap Synapse. [Link]
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What is the mechanism of action of this compound? Dr.Oracle. [Link]
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Cell-Free Protein Synthesis Reactor Formats: A Brief History and Analysis. MDPI. [Link]
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Optimising protein synthesis in cell-free systems, a review. PMC - NIH. [Link]
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Cell-Free Protein Synthesis: Pros and Cons of Prokaryotic and Eukaryotic Systems. ResearchGate. [Link]
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(PDF) Cell-Free Protein Synthesis: Advances on Production Process for Biopharmaceuticals and Immunobiological Products. ResearchGate. [Link]
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Cell-Free Protein Synthesis: Applications Come of Age. PMC - PubMed Central. [Link]
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Bacteriocin Production and Screening Using Cell-Free Protein Synthesis. AIChE. [Link]
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SynthEasy Cell-Free Protein Synthesis Kit. Biolinker. [Link]
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A User's Guide to Cell-Free Protein Synthesis. PMC - NIH. [Link]
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Cell-Free Protein Synthesis / Expression Kit. Real-Gene Labs. [Link]
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Optimizing Cell-Free Protein Synthesis for Antimicrobial Protein Production. Request PDF - ResearchGate. [Link]
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Cell-Free Systems: Ideal Platforms for Accelerating the Discovery and Production of Peptide-Based Antibiotics. NIH. [Link]
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Optimizing Cell-Free Protein Synthesis for Antimicrobial Protein Production. PubMed - NIH. [Link]
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Development of a robust Escherichia coli-based cell-free protein synthesis application platform. PMC - PubMed Central. [Link]
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PLD Cell-free Protein Expression Kit. Amerigo Scientific. [Link]
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Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. PMC. [Link]
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Cell-Free Protein Synthesis as a Method to Rapidly Screen Machine Learning-Generated Protease Variants. ACS Synthetic Biology - ACS Publications. [Link]
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IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]
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Calculating an IC50 value and its Margin of Error. YouTube. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Request PDF - ResearchGate. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Cell-Free Systems: Ideal Platforms for Accelerating the Discovery and Production of Peptide-Based Antibiotics. MDPI. [Link]
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Validation of this compound microbiological assay using an alternative experimental design. PubMed. [Link]
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Inhibition of this compound and this compound-Induced Resistance among Staphylococcus aureus Clinical Isolates. MDPI. [Link]
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Application Notes and Protocols for Inducing Erythromycin Resistance in Laboratory Bacterial Strains
Introduction: The Imperative for Understanding Erythromycin Resistance
This compound, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis and thus halts bacterial growth.[1][2][3] However, the emergence and spread of bacterial resistance to this compound pose a significant threat to its clinical efficacy.[1] Understanding the molecular mechanisms and the dynamics of how bacteria acquire resistance is paramount for the development of new antimicrobial strategies and for the effective use of existing drugs.
This comprehensive guide provides detailed protocols for inducing and characterizing this compound resistance in a laboratory setting. It is designed for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance. The protocols herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
I. The Molecular Landscape of this compound Resistance
Bacteria have evolved sophisticated mechanisms to counteract the effects of this compound. These resistance strategies can be broadly categorized into three main types:
-
Target Site Modification: This is one of the most common resistance mechanisms and is primarily mediated by the erm (this compound ribosome methylation) genes.[4][5][6] These genes encode for methyltransferase enzymes that add one or two methyl groups to a specific adenine residue within the 23S rRNA of the 50S ribosomal subunit.[6][7] This modification reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[1][6] This can result in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[8][9] The expression of erm genes can be either constitutive (always on) or inducible in the presence of an inducing agent like this compound.[7][8]
-
Active Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[1][10] This process is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds. In the context of this compound resistance, the mef (macrolide efflux) genes are prominent.[8][10][11] The M phenotype, characterized by resistance to 14- and 15-membered macrolides, is a result of this efflux mechanism.[8][10]
-
Drug Inactivation: A less common but significant mechanism is the enzymatic inactivation of this compound.[12] This can occur through hydrolysis of the macrolactone ring by esterases (encoded by ere genes) or by phosphorylation via phosphotransferases (encoded by mph genes).[12][13]
The following diagram illustrates the primary mechanisms of this compound resistance at the cellular level.
Caption: Workflow for Inducing Resistance via Serial Passage.
B. Induction of Resistance by Horizontal Gene Transfer
This method simulates the natural process of acquiring resistance genes from other bacteria. [14]This is particularly relevant for plasmid-mediated or transposon-mediated resistance determinants like erm and mef genes. [4][15] Principle: A donor strain carrying a known this compound resistance gene on a mobile genetic element (plasmid or transposon) is co-cultured with a susceptible recipient strain. Through processes like conjugation, transformation, or transduction, the resistance gene is transferred to the recipient. [14] Protocol (Filter Mating for Conjugation):
-
Strain Selection:
-
Donor Strain: A bacterial strain known to harbor a transferable this compound resistance plasmid (e.g., containing erm(B) or erm(C)). The donor should have a selectable marker other than this compound resistance (e.g., resistance to another antibiotic like tetracycline). [16] * Recipient Strain: A susceptible strain with a different selectable marker (e.g., resistance to rifampicin or nalidixic acid).
-
-
Culture Preparation:
-
Grow donor and recipient strains separately in appropriate broth to mid-log phase.
-
-
Mating:
-
Mix equal volumes of the donor and recipient cultures.
-
Pass the mixture through a 0.45 µm sterile filter membrane placed on a non-selective agar plate.
-
Incubate the plate for 4-6 hours to allow for conjugation to occur.
-
-
Selection of Transconjugants:
-
Resuspend the bacterial growth from the filter in sterile saline.
-
Plate serial dilutions of the suspension onto selective agar plates containing both this compound and the recipient's selective marker (e.g., rifampicin).
-
Only recipient cells that have acquired the this compound resistance plasmid will grow.
-
-
Confirmation:
-
Isolate colonies from the selective plates and confirm their identity as the recipient strain (e.g., through biochemical tests or 16S rRNA sequencing).
-
Verify the presence of the transferred resistance gene using PCR.
-
III. Characterization and Verification of Resistant Strains
Once a resistant strain has been generated, it is crucial to characterize the resistance phenotype and genotype.
A. Phenotypic Characterization
-
MIC Determination:
-
Perform broth microdilution or agar dilution assays to determine the new MIC of this compound for the resistant strain. [17]A significant increase (e.g., >4-fold) compared to the parent strain confirms the resistant phenotype.
-
-
Disk Diffusion (D-Test for Inducible MLSB Resistance):
-
This test is used to differentiate between inducible clindamycin resistance (MLSB phenotype) and efflux-mediated resistance (M phenotype). [8][18] * Place an this compound disk and a clindamycin disk in close proximity on an agar plate inoculated with the test organism.
-
Incubation will show a flattening of the clindamycin inhibition zone adjacent to the this compound disk (a "D" shape) if the strain has inducible MLSB resistance. [18]
-
B. Genotypic Characterization
-
Polymerase Chain Reaction (PCR):
-
Gene Expression Analysis (qRT-PCR):
-
Bacterial Culture and Treatment: Grow the resistant strain to mid-log phase. Divide the culture into two: one treated with a sub-inhibitory concentration of this compound (the inducer) and an untreated control. [17]Incubate for a specified period (e.g., 1-2 hours).
-
RNA Extraction: Isolate total RNA from both cultures using a commercial kit, including a DNase treatment step to remove contaminating DNA. [17]3. cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for the ermB gene and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Data Analysis: Calculate the fold change in ermB gene expression in the this compound-treated sample compared to the untreated control using the ΔΔCt method.
IV. Conclusion
The protocols detailed in this guide provide a robust framework for the in-vitro induction and characterization of this compound resistance in bacteria. A thorough understanding of the methodologies and the underlying molecular mechanisms is essential for advancing research in antimicrobial resistance and for the development of novel therapeutic interventions. The ability to reliably generate and analyze resistant strains in the laboratory is a critical component of this endeavor.
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Seppälä, H., Skurnik, M., Soini, H., Roberts, M. C., & Huovinen, P. (1998). Different this compound Resistance Mechanisms in Group C and Group G Streptococci. Antimicrobial Agents and Chemotherapy, 42(2), 251–255. Retrieved from [Link]
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Morar, M., & Wright, G. D. (2010). Inactivation of macrolides by producers and pathogens. Current Opinion in Chemical Biology, 14(4), 413–420. Retrieved from [Link]
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Limbago, B., Alderman, T., & McDougal, L. K. (2002). Characterization of this compound-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969. Journal of Clinical Microbiology, 40(11), 4124–4128. Retrieved from [Link]
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Brenciani, A., Bacciaglia, A., Vecchi, M., Vitali, L. A., Varaldo, P. E., & Giovanetti, E. (2007). This compound Resistance and Genetic Elements Carrying Macrolide Efflux Genes in Streptococcus agalactiae. Antimicrobial Agents and Chemotherapy, 51(3), 1103–1105. Retrieved from [Link]
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Brenciani, A., Citterio, B., Morroni, G., Mingoia, M., Menzo, S., & Giovanetti, E. (2010). Molecular Characterization of Pneumococci with Efflux-Mediated this compound Resistance and Identification of a Novel mef Gene Subclass, mef(I). Antimicrobial Agents and Chemotherapy, 54(11), 4745–4751. Retrieved from [Link]
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Ambrose, K. D., Nisbet, R., & Stephens, D. S. (2005). Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is this compound Inducible. Antimicrobial Agents and Chemotherapy, 49(10), 4203–4209. Retrieved from [Link]
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Khan, S. A., & Nawaz, M. S. (2001). Transfer of this compound Resistance from Poultry to Human Clinical Strains of Staphylococcus aureus. Applied and Environmental Microbiology, 67(11), 5227–5232. Retrieved from [Link]
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Wierzbowski, A. K., Nichol, K. A., Laing, N. M., Hisanaga, T. L., Karlowsky, J. A., Hoban, D. J., & Zhanel, G. G. (2005). Expression of the mef(E) Gene Encoding the Macrolide Efflux Pump Protein Increases in Streptococcus Pneumoniae With Increasing Resistance to Macrolides. Antimicrobial Agents and Chemotherapy, 49(11), 4635–4640. Retrieved from [Link]
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Morar, M., Peng, Y. H., Koteva, K., & Wright, G. D. (2012). Inactivation of the macrolide this compound by hydrolysis. Biochemistry, 51(1), 177–186. Retrieved from [Link]
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Pérez-Trallero, E., Urbieta, M., Lopategui, C. L., Cilla, G., & Idigoras, P. (1998). [Phenotypic characterization of this compound resistance in strains of the genus Streptococcus isolated from clinical specimens]. Enfermedades Infecciosas y Microbiología Clínica, 16(1), 13–17. Retrieved from [Link]
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Van Heirstraeten, L., Cooreman, S., Lammens, C., Goossens, H., & Malhotra-Kumar, S. (2012). Macrolide resistance and this compound resistance determinants among Belgian Streptococcus pyogenes and Streptococcus pneumoniae isolates. Journal of Antimicrobial Chemotherapy, 67(10), 2329–2334. Retrieved from [Link]
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Luby, C., Ibekwe, A. M., Zilles, J., & Pruden, A. (2018). Practical implications of this compound resistance gene diversity on surveillance and monitoring of resistance. FEMS Microbiology Ecology, 94(1), fix161. Retrieved from [Link]
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Creti, R., Imperi, M., Baldassarri, L., Pataracchia, M., Alfarone, G., Recchia, S., Orefici, G., & von Hunolstein, C. (2007). Molecular characterization of this compound-resistant Streptococcus agalactiae strains. Journal of Antimicrobial Chemotherapy, 59(4), 763–766. Retrieved from [Link]
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Iannelli, F., Santagati, M., Oggioni, M. R., Stefani, S., & Pozzi, G. (2014). Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily. Frontiers in Microbiology, 5, 61. Retrieved from [Link]
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Giovanetti, E., Bacciaglia, A., Brenciani, A., Mingoia, M., Varaldo, P. E., & Montanari, M. P. (2003). Phenotypic and Molecular Characterization of Tetracycline- and this compound-Resistant Strains of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 47(9), 2977–2980. Retrieved from [Link]
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University of Leicester. (n.d.). Transfer of antibiotic resistance. Retrieved from [Link]
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Creti, R., Imperi, M., Baldassarri, L., Pataracchia, M., Alfarone, G., Recchia, S., Orefici, G., & von Hunolstein, C. (2007). Molecular characterization of this compound-resistant Streptococcus agalactiae strains. Journal of Antimicrobial Chemotherapy, 59(4), 763–766. Retrieved from [Link]
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Roberts, M. C., Sutcliffe, J., Courvalin, P., Jensen, L. B., Rood, J., & Seppala, H. (1999). Genetic Basis of this compound Resistance in Oral Bacteria. Antimicrobial Agents and Chemotherapy, 43(12), 2823–2830. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Schlüter, A., Szczepanowski, R., Pühler, A., & Top, E. M. (2007). This compound Resistance-Conferring Plasmid pRSB105, Isolated from a Sewage Treatment Plant, Harbors a New Macrolide Resistance Determinant, an Integron-Containing Tn402-Like Element, and a Large Region of Unknown Function. Applied and Environmental Microbiology, 73(6), 1952–1960. Retrieved from [Link]
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Pestka, S., Vince, R., LeMahieu, R., Weiss, F., Fern, L., & Unowsky, J. (1976). Induction of this compound Resistance in Staphylococcus aureus by this compound Derivatives. Antimicrobial Agents and Chemotherapy, 9(1), 148–155. Retrieved from [Link]
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Application Notes & Protocols: Erythromycin as a Selective Agent in Bacterial Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of erythromycin as a selective agent in bacterial culture. This document delves into the underlying scientific principles, provides detailed protocols for practical application, and offers troubleshooting guidance to ensure reliable and reproducible results.
Introduction: The Role of this compound in Bacterial Selection
This compound is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] Its primary utility in the research laboratory is not for treating infections, but as a powerful tool for selecting specific bacteria, particularly those that have been genetically modified to carry an this compound resistance gene. This selective pressure is fundamental in molecular cloning and genetic engineering, ensuring the propagation of bacteria that have successfully incorporated a desired plasmid or genetic modification.[1][3]
Mechanism of Action: How this compound Inhibits Bacterial Growth
This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[4][5][6] It specifically binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[4][7][8] This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential proteins required for bacterial growth and replication.[4][5][9] It's important to note that this compound is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[4][5][6]
Caption: Mechanism of this compound Action.
The Basis of Resistance: Enabling Selection
The utility of this compound as a selective agent hinges on the existence of specific resistance mechanisms that can be conferred to laboratory strains of bacteria. Understanding these mechanisms is crucial for designing effective selection strategies. The two principal mechanisms of resistance are:
-
Target Site Modification: This is often mediated by the erm (this compound-resistant methylase) genes.[7][10] These genes encode for methyltransferase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit.[10][11][12] This methylation prevents this compound from binding to its target, thereby allowing protein synthesis to proceed unimpeded.[4][10] The presence of an erm gene typically results in high-level resistance.[10]
-
Active Efflux: This mechanism involves efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to inhibit protein synthesis. These pumps are often encoded by mef (macrolide efflux) genes.[10] This mechanism generally confers a lower level of resistance compared to target site modification.
Caption: Mechanisms of this compound Resistance.
Protocols for Laboratory Use
Preparation of this compound Stock Solution
Rationale: this compound has low solubility in water but is freely soluble in ethanol.[13][14][15] A concentrated stock solution is prepared in ethanol to facilitate its addition to culture media at the desired final concentration. Storing the stock solution at -20°C ensures its stability for an extended period.[13][16]
Materials:
-
This compound powder
-
95% or 100% Ethanol[17]
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sterile filter (optional, as ethanol may dissolve some filters)[17]
Protocol:
-
In a suitable container within a fume hood, weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, use 200 mg of this compound.[17]
-
Add 95% or 100% ethanol to dissolve the powder. For a 10 mg/mL stock, add 20 mL of ethanol.[17]
-
Vortex or mix gently until the this compound is completely dissolved.
-
Note on Sterilization: Do not autoclave the this compound stock solution. While some protocols suggest filter sterilization, be aware that ethanol can dissolve certain types of membrane filters.[17] Given that the stock is prepared in a high concentration of ethanol, it is generally considered self-sterilizing for bacteriological applications.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is typically stable for up to one year under these conditions.[13][16]
Preparation of this compound-Containing Culture Media
Rationale: The timing of antibiotic addition to molten agar is critical. Adding this compound to agar that is too hot can lead to its degradation and loss of activity.[13] The agar should be cooled to a temperature that is still molten but will not inactivate the antibiotic.
Materials:
-
Prepared this compound stock solution
-
Sterile liquid or molten agar-based bacterial culture medium (e.g., LB, BHI)
-
Sterile petri dishes or culture tubes
Protocol:
-
Prepare the desired bacterial culture medium according to standard protocols and sterilize by autoclaving.
-
Allow the molten agar to cool to approximately 45-55°C in a water bath. The flask should be cool enough to hold comfortably with bare hands.[13]
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the appropriate volume of the this compound stock solution to the cooled medium to achieve the desired final concentration. For example, to prepare a medium with a final concentration of 20 µg/mL from a 10 mg/mL stock, add 2 µL of the stock solution for every 1 mL of medium.
-
Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the this compound-containing agar into sterile petri dishes or dispense the liquid medium into sterile tubes.
-
Allow the agar plates to solidify at room temperature.
-
Store the prepared plates or liquid media at 4°C, protected from light. It is recommended to use the plates within 4 weeks for optimal performance.[18]
Determining the Optimal Working Concentration
The effective concentration of this compound for selection can vary significantly depending on the bacterial species, the specific strain, and the resistance gene being used.[13][19] Therefore, it is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for your specific experimental system.
Table 1: General Working Concentrations of this compound
| Bacterial Species | Typical Working Concentration (µg/mL) | Reference(s) |
| Escherichia coli | 50 - 250 | [13][20] |
| Lactococcus lactis | 5 | [13] |
| Streptococcus spp. | 0.5 - 5 | [19] |
Protocol: Determining the MIC by Broth Microdilution
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate liquid culture medium.
-
Inoculate each well with a standardized suspension of the bacteria to be tested.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (medium with no bacteria).
-
Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
For selection purposes, a concentration 1.5 to 2 times the MIC is often used.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No colonies after transformation | - Incorrect antibiotic concentration.- Inactive antibiotic due to addition to hot media.[13] | - Verify the calculations for the stock and final concentrations.- Prepare fresh plates, ensuring the agar is cooled to 45-55°C before adding this compound.[13] |
| Satellite colonies or a bacterial lawn | - Antibiotic concentration is too low.- Antibiotic has degraded over time. | - Increase the concentration of this compound in the selective medium.- Use freshly prepared plates. |
| Crystallization of this compound in liquid culture | - This can occur when an ethanolic stock is added to an aqueous medium. | - This is generally not a concern, and the antibiotic remains effective.[16] |
Conclusion
This compound is a valuable and widely used selective agent in molecular biology and microbiology. A thorough understanding of its mechanism of action, the basis of bacterial resistance, and proper handling and application are essential for successful and reproducible experiments. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and effectively utilize this compound for the selection of genetically modified bacteria.
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Application Notes & Protocols: Cryo-EM Structural Analysis of Erythromycin Bound to the Bacterial Ribosome
Foreword: Decoding Antibiotic Action at an Atomic Level
The rise of antibiotic resistance is a pressing global health crisis, demanding innovative approaches to drug development. A deep, mechanistic understanding of how existing antibiotics function is paramount to engineering next-generation therapeutics. Erythromycin, a macrolide antibiotic, has been a clinical workhorse for decades, known to inhibit bacterial protein synthesis by targeting the ribosome.[1][2] Cryo-electron microscopy (cryo-EM) has transformed structural biology, offering the unprecedented ability to visualize large, dynamic macromolecular complexes like the ribosome in near-native states and at near-atomic resolutions.[3][4][5] This guide provides a comprehensive, field-proven workflow for determining the high-resolution structure of this compound bound to the bacterial 70S ribosome, offering insights directly applicable to drug discovery and fundamental research. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the process, ensuring a robust and reproducible methodology.
I. Foundational Principles: The this compound-Ribosome Interaction
This compound exerts its bacteriostatic effect by binding within the nascent polypeptide exit tunnel (NPET) of the large 50S ribosomal subunit.[1][6] This strategic occupation physically obstructs the passage of the newly synthesized peptide chain, leading to a stall in translation.[1] The primary binding site involves the 23S rRNA, specifically nucleotides like A2058 and A2059 in the peptidyl transferase loop, and can also involve ribosomal proteins such as L22 and L4.[2][7][8] By resolving this interaction at high resolution, researchers can elucidate the precise molecular determinants of binding, understand mechanisms of resistance, and rationally design new macrolides that can overcome these resistance mechanisms. Cryo-EM is uniquely suited for this challenge as it does not require crystallization—a significant bottleneck for large and conformationally heterogeneous complexes like translating ribosomes—and requires significantly less sample material than X-ray crystallography.[3][5]
II. Experimental Workflow: From Bacterial Culture to Atomic Model
The journey to a high-resolution structure of the this compound-ribosome complex is a multi-stage process that demands precision at every step. The workflow can be broadly categorized into four key phases: Sample Preparation, Cryo-EM Grid Preparation (Vitrification), Data Acquisition, and Computational Image Processing.
Caption: High-level workflow for cryo-EM analysis of the this compound-ribosome complex.
III. Detailed Protocols & Methodologies
Part A: Preparation of the this compound-Ribosome Complex
The quality of the final structure is fundamentally dependent on the preparation of a pure, homogeneous, and stable biochemical sample.
1. Ribosome Purification from Escherichia coli
This protocol is adapted from standard methodologies for isolating tightly-coupled 70S ribosomes.[9]
-
Rationale: The goal is to obtain intact and active 70S ribosomes, free from contaminating cellular proteins and RNAs. Sucrose gradient centrifugation is a classic and effective technique that separates macromolecules based on their size and shape (sedimentation coefficient).[10][11]
-
Step-by-Step Protocol:
-
Cell Growth & Harvest: Culture E. coli cells (e.g., MRE600 strain, which is RNase I deficient) in a rich medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).
-
Lysis: Resuspend the cell pellet in a lysis buffer (see Table 1). Lyse the cells using a high-pressure homogenizer (e.g., French press) or sonication. The key is to be thorough enough to break cells but gentle enough to keep ribosomes intact.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g, 45 min, 4°C) to pellet cell debris, membranes, and unlysed cells. Collect the supernatant (S30 extract).
-
Sucrose Cushion: Carefully layer the S30 extract onto a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer). This step pellets the ribosomes while leaving many smaller contaminating proteins in the supernatant. Centrifuge at high speed (e.g., 100,000 x g, 16-18 hours, 4°C).[9]
-
Sucrose Gradient Separation: Gently resuspend the crude ribosome pellet in a buffer that maintains 70S association (Buffer A, Table 1). Layer this suspension onto a linear sucrose gradient (e.g., 10-40% w/v). Centrifuge (e.g., 70,000 x g, 16 hours, 4°C).
-
Fractionation: Carefully collect fractions from the gradient while monitoring absorbance at 260 nm. The 70S ribosomes will form a distinct peak. Pool the peak fractions.
-
Concentration & Buffer Exchange: Concentrate the pooled 70S fractions and exchange the buffer to a final storage/binding buffer (Buffer B, Table 1) using a centrifugal concentrator. Assess final concentration via A₂₆₀ (1 A₂₆₀ unit = 24 pmol of 70S ribosomes). Verify purity and integrity via SDS-PAGE and native agarose gel electrophoresis.
-
Table 1: Buffer Compositions for Ribosome Purification
| Buffer Name | Components | Purpose |
| Lysis Buffer | 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol, Protease Inhibitors | Cell lysis and ribosome stability |
| Buffer A | 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol | Resuspension and gradient loading |
| Buffer B | 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT | Final storage and complex formation |
2. Formation of the Ribosome-Erythromycin Complex
-
Rationale: To ensure high occupancy of the binding site, purified ribosomes are incubated with a molar excess of this compound. The specific incubation conditions are chosen to maximize binding without destabilizing the ribosome.
-
Step-by-Step Protocol:
-
Dilute the purified 70S ribosomes to a working concentration (e.g., 5-10 µM) in pre-chilled Buffer B.
-
Add this compound from a concentrated stock solution to a final concentration of 50-100 µM (a 5-10 fold molar excess).
-
Incubate the mixture on ice for 30 minutes to allow for stable binding. The complex is now ready for vitrification. The final concentration for grid preparation is typically in the range of 0.5 to 5 mg/mL.[10][12]
-
Part B: Cryo-EM Grid Preparation and Vitrification
The goal of vitrification is to embed the complexes in a thin layer of amorphous (non-crystalline) ice so rapidly that water molecules do not have time to form damaging ice crystals.[13][14]
-
Rationale: Crystalline ice diffracts the electron beam, obscuring the signal from the particles. A thin layer of vitreous ice is essential to maximize signal-to-noise and minimize multiple scattering events.[14] Glow-discharging the grid makes the carbon support film hydrophilic, ensuring even spreading of the aqueous sample.[10]
-
Step-by-Step Protocol:
-
Grid Preparation: Use cryo-EM grids with a holey carbon support film (e.g., Quantifoil R2/2 or C-flat).[14] Immediately before use, glow-discharge the grids for 30-60 seconds to render the surface hydrophilic.
-
Vitrification: This process is typically performed using a robotic vitrification instrument (e.g., a Vitrobot).
-
Set the environmental chamber to a controlled temperature (e.g., 4°C) and 100% humidity to prevent sample evaporation.
-
Apply 3-4 µL of the this compound-ribosome complex solution to the glow-discharged grid.[10]
-
Blot away excess liquid with filter paper for a specific time (typically 2-4 seconds). This blotting time is a critical parameter that must be optimized to achieve the ideal ice thickness.[10][12]
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.[12]
-
-
Storage: Transfer the vitrified grids to a grid storage box under liquid nitrogen for subsequent screening and data collection.
-
Part C: Cryo-EM Data Acquisition
-
Rationale: Data is collected on a high-end transmission electron microscope (TEM) equipped with a direct electron detector.[5] These detectors are highly sensitive and can record movies, which allows for the computational correction of beam-induced sample motion, a crucial factor in achieving high resolution.[15] Data is collected at a low electron dose to minimize radiation damage to the biological sample.[16]
-
Key Parameters & Procedure:
-
Microscope Setup: Use a 200-300 kV cryo-TEM (e.g., FEI Titan Krios) equipped with a direct electron detector (e.g., Gatan K2/K3 Summit).[17][18]
-
Grid Screening: Load the vitrified grid into the microscope and acquire a low-magnification atlas of the grid to identify squares with optimal ice thickness and particle distribution.
-
Automated Data Collection: Use automated data collection software (e.g., EPU, SerialEM) to acquire thousands of movies from the chosen grid areas.
-
Magnification: Set to a level that yields a calibrated pixel size of approximately 0.8-1.3 Å.
-
Defocus Range: Collect data across a range of defocus values (e.g., -1.0 to -2.5 µm) to improve contrast transfer function (CTF) determination.
-
Movie Mode: Record movies with a total dose of 60-70 electrons/Ų fractionated over 40-60 frames.[18]
-
-
Part D: Computational Image Processing & Structure Determination
The raw movie data is processed through a computational pipeline to reconstruct a 3D map of the complex. This workflow is often referred to as single-particle analysis (SPA).[16][18]
Caption: Detailed single-particle analysis (SPA) workflow.
-
Step-by-Step Protocol (using common software like RELION or CryoSPARC):
-
Preprocessing: Import the raw movie stacks. Perform motion correction to align the frames within each movie and dose-weighting to account for radiation damage. Estimate the CTF for each micrograph.[19][20]
-
2D Classification: Extract the picked particles and classify them into 2D class averages. This is a critical quality control step to remove non-particle picks ('junk') and identify initial views of the complex.[10]
-
3D Reconstruction: Generate an initial low-resolution 3D model (ab initio reconstruction) from a subset of the best particles.
-
3D Classification & Refinement: Use the initial model as a reference for 3D classification to sort particles into structurally homogeneous subsets. Perform multiple rounds of 3D refinement on the best subset to achieve the highest possible resolution.
-
Model Building and Validation: Once a high-resolution map is obtained, an atomic model of the this compound-ribosome complex is built into the density.[10] This is typically done by docking existing ribosome structures and then manually building the antibiotic and surrounding residues. The model is then refined and rigorously validated. Validation metrics include the Fourier Shell Correlation (FSC) curve to assess resolution and tools like MolProbity to check model geometry.[21]
-
IV. Data Interpretation and Validation
A high-resolution cryo-EM map of the this compound-bound ribosome will show clear density for the antibiotic molecule within the NPET. The resolution should be sufficient to observe the specific interactions between this compound's desosamine sugar and cladinose ring with the rRNA nucleotides and amino acid side chains of ribosomal proteins.[6] This structural data provides the ultimate validation of the binding mode and serves as a powerful template for structure-based drug design.
V. Conclusion: A Powerful Tool for Antimicrobial Research
The combination of meticulous biochemistry and advanced cryo-EM techniques provides an unparalleled window into the molecular mechanisms of antibiotic action.[10] The workflow detailed here represents a robust and validated pathway to determining the structure of this compound bound to its ribosomal target. The resulting atomic models are not merely static pictures; they are foundational blueprints that can guide the development of novel antibiotics capable of overcoming the challenge of bacterial resistance.
References
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How this compound Inhibits Bacterial Protein Synthesis: Binding to the 50S Ribosomal Subunit. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
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Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology. Available at: [Link]
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Determination of the ribosome structure to a resolution of 2.5 Å by single-particle cryo-EM. PubMed Central. Available at: [Link]
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Cryo-EM for Ribosomes. Creative Biostructure. Available at: [Link]
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Ribosome structure determined to near-atomic resolution by cryo-EM. MRC Laboratory of Molecular Biology. Available at: [Link]
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This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop. PubMed. Available at: [Link]
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Validation of the cryo-EM maps for P. urativorans ribosome. ResearchGate. Available at: [Link]
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Binding of this compound to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit. PubMed. Available at: [Link]
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Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome. PubMed Central. Available at: [Link]
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Capturing ribosomal structures in cellular extracts with cryoPRISM: A purification-free cryoEM approach reveals novel structural states. PubMed Central. Available at: [Link]
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Isolation of Bacterial Ribosomes with Monolith Chromatography. PubMed Central. Available at: [Link]
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Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles. PubMed Central. Available at: [Link]
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A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli. PubMed Central. Available at: [Link]
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Specimen preparation for high-resolution cryo-EM. PubMed Central. Available at: [Link]
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Overview of ribosomes & ribosome purification. YouTube. Available at: [Link]
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Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome. National Institutes of Health (NIH). Available at: [Link]
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Developing fast cryo-EM sample preparation for time-resolved structural studies. University of Leeds E-Thesis Online Service. Available at: [Link]
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Simplified single particle cryo-EM data analysis workflow. ResearchGate. Available at: [Link]
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Cryo-EM structure of the MsrE-ribosome complex. ResearchGate. Available at: [Link]
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Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells. PubMed Central. Available at: [Link]
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Single Particle Cryo-Electron Microscopy: From Sample to Structure. JoVE. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Erythromycin Derivatives
Introduction: The Enduring Challenge of Macrolide Resistance and the Quest for Novel Erythromycin Derivatives
This compound, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of tRNA and halting the elongation of the polypeptide chain.[1][3] This bacteriostatic action has made it an effective therapeutic agent for respiratory tract infections, skin infections, and more.[1][] However, the extensive use of this compound has inevitably led to the emergence and spread of bacterial resistance, posing a significant threat to its clinical efficacy.[1]
The primary mechanisms of resistance to this compound include modification of the ribosomal target site, active drug efflux, and enzymatic inactivation of the antibiotic.[5][6][7] Target site modification, often mediated by erm genes, involves the methylation of the 23S rRNA, which reduces the binding affinity of macrolides to the ribosome.[6] Efflux pumps, encoded by genes such as mef, actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target.[7] These resistance mechanisms underscore the urgent need for the development of novel this compound derivatives that can overcome existing resistance, exhibit improved pharmacokinetic properties, and possess a broader spectrum of activity.
High-throughput screening (HTS) has emerged as a powerful strategy in drug discovery, enabling the rapid evaluation of large chemical libraries for desired biological activity.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS for the discovery of novel this compound derivatives. We will delve into the principles of assay design, provide detailed protocols for key HTS assays, and discuss strategies for data analysis and hit validation.
Designing the Screening Cascade: A Multi-pronged Approach
A successful HTS campaign for novel this compound derivatives requires a carefully designed screening cascade that progresses from primary screening of large compound libraries to more detailed secondary and tertiary assays for hit confirmation and characterization. The choice of assays should be guided by the desired attributes of the novel derivatives, such as enhanced potency against resistant strains or a specific mechanism of action.
Figure 1: A representative high-throughput screening workflow for the discovery of novel this compound derivatives.
Building the Chemical Arsenal: this compound Derivative Libraries
The success of any HTS campaign hinges on the quality and diversity of the chemical library being screened. For the discovery of novel this compound derivatives, libraries can be constructed through several approaches:
-
Semi-synthesis: This involves chemically modifying the this compound scaffold to generate a diverse range of analogs.[10] This approach allows for the targeted introduction of various functional groups to explore structure-activity relationships (SAR).
-
Biosynthetic Engineering: Genetic manipulation of the this compound-producing organism, Saccharopolyspora erythraea, can lead to the production of novel macrolide structures.[11][12] This can involve altering the polyketide synthase (PKS) genes to incorporate different extender units or modifying post-PKS tailoring enzymes.[11][13]
-
Precursor-directed Biosynthesis: This technique involves feeding synthetic, non-native precursors to a mutant strain of the producing organism that is blocked in the early stages of the natural biosynthetic pathway.[14] The cellular machinery then incorporates these synthetic precursors to generate novel analogs.
Primary Screening: Identifying the Needles in the Haystack
The primary screen is the first step in identifying compounds with the desired biological activity from a large library. For this compound derivatives, a whole-cell bacterial growth inhibition assay is a robust and physiologically relevant primary screen.[15][16][17][18]
Protocol 1: High-Throughput Whole-Cell Bacterial Growth Inhibition Assay
Objective: To identify compounds that inhibit the growth of a target bacterial strain, preferably one that exhibits resistance to this compound.
Principle: Bacterial growth in the presence of test compounds is monitored by measuring the optical density (OD) of the culture. A reduction in OD compared to the negative control indicates growth inhibition.
Materials:
-
384-well clear-bottom microplates
-
This compound-resistant bacterial strain (e.g., Staphylococcus aureus expressing ermC)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (e.g., a known potent antibiotic against the test strain)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader capable of measuring absorbance at 600 nm (OD600)
Procedure:
-
Bacterial Culture Preparation: Inoculate the growth medium with the this compound-resistant bacterial strain and incubate until it reaches the early logarithmic phase of growth. Dilute the culture to a standardized starting OD600 (e.g., 0.05).
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plates. Also, dispense the positive and negative controls into designated wells.
-
Bacterial Inoculation: Add the diluted bacterial culture to each well of the compound-plated microplates.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for a predetermined period (e.g., 18-24 hours).
-
Data Acquisition: Measure the OD600 of each well using a microplate reader.
Data Analysis and Interpretation:
The percentage of growth inhibition for each compound is calculated using the following formula:
% Inhibition = 100 x [1 - (ODcompound - ODblank) / (ODnegative control - ODblank)]
A Z-factor is calculated to assess the quality and robustness of the assay.[19] A Z-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Table 1: Example Data from a Primary Whole-Cell Growth Inhibition Screen
| Compound ID | Concentration (µM) | % Growth Inhibition | Hit (Threshold > 50%) |
| ERY-D001 | 10 | 85.2 | Yes |
| ERY-D002 | 10 | 12.5 | No |
| ERY-D003 | 10 | 92.1 | Yes |
| Positive Control | 10 | 98.5 | N/A |
| Negative Control | N/A | 0.0 | N/A |
Secondary Assays: Confirming Hits and Elucidating Mechanism of Action
Compounds identified as "hits" in the primary screen require further validation and characterization through a series of secondary assays. These assays aim to confirm the activity, determine the potency, and gain insights into the mechanism of action of the hit compounds.
Protocol 2: In Vitro Translation Inhibition Assay
Objective: To determine if the hit compounds directly inhibit bacterial protein synthesis.
Principle: This cell-free assay utilizes a bacterial ribosome extract and a reporter mRNA (e.g., encoding luciferase) to measure protein synthesis. Inhibition of translation results in a decrease in the reporter signal.[20][21]
Materials:
-
Bacterial S30 extract (containing ribosomes and other translation factors)
-
Reporter mRNA (e.g., luciferase mRNA)
-
Amino acid mixture
-
ATP and GTP
-
Luciferase assay reagent
-
Hit compounds from the primary screen
-
Positive control (e.g., this compound)
-
Negative control (DMSO)
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Assay Mix Preparation: Prepare a master mix containing the S30 extract, reporter mRNA, amino acids, and energy sources.
-
Compound Plating: Dispense the hit compounds at various concentrations into the wells of the 384-well plates.
-
Reaction Initiation: Add the assay mix to each well to start the translation reaction.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Signal Detection: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
Data Analysis and Interpretation:
The percentage of translation inhibition is calculated, and dose-response curves are generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the translation activity). This assay helps to confirm that the antibacterial activity observed in the whole-cell assay is due to the inhibition of protein synthesis.[22][23][24][25]
Figure 2: A diagram illustrating the principle of the in vitro translation inhibition assay.
Hit Validation and Data Analysis: From Hits to Leads
Rigorous data analysis and hit validation are crucial to minimize the number of false positives and to prioritize the most promising compounds for lead optimization.[26][27][28]
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing of the initial hits from the primary screen to confirm their activity.
-
Dose-Response Analysis: Generation of dose-response curves to determine the potency (IC50 or MIC) of the confirmed hits.
-
Cytotoxicity Testing: Evaluation of the toxicity of the hit compounds against mammalian cell lines to ensure selectivity for bacterial targets.
-
Structure-Activity Relationship (SAR) Analysis: Initial assessment of the relationship between the chemical structure of the derivatives and their biological activity.
-
Screening against a Resistance Panel: Testing the hit compounds against a panel of bacterial strains with well-characterized resistance mechanisms to determine their spectrum of activity and their ability to overcome existing resistance.
Table 2: Example of Hit Characterization Data
| Compound ID | MIC vs. Resistant S. aureus (µg/mL) | IC50 in Translation Assay (µM) | CC50 vs. HeLa Cells (µM) | Selectivity Index (CC50/IC50) |
| ERY-D001 | 2 | 0.5 | > 50 | > 100 |
| ERY-D003 | 1 | 0.2 | 45 | 225 |
| This compound | 64 | 10 | > 100 | > 10 |
Conclusion: Accelerating the Discovery of Next-Generation Macrolides
The escalating threat of antibiotic resistance necessitates the development of innovative strategies for the discovery of new antibacterial agents. High-throughput screening provides a powerful platform for the rapid identification of novel this compound derivatives with improved efficacy against resistant pathogens. The methodologies and protocols outlined in this application note offer a comprehensive framework for researchers to design and execute successful HTS campaigns. By combining diverse chemical libraries with robust and physiologically relevant assays, the scientific community can accelerate the discovery and development of the next generation of macrolide antibiotics, ensuring their continued value in combating bacterial infections.
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Cano-Prieto, C., García-García, T., & García-Contreras, R. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Journal of Bacteriology, 203(23), e00477-21. Retrieved from [Link]
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Gherardi, G., Cogen, A. L., & Nizet, V. (2000). Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results. Journal of Clinical Microbiology, 38(8), 2929–2932. Retrieved from [Link]
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Cano-Prieto, C., García-García, T., & García-Contreras, R. (2021). Union is strength: target-based and whole-cell high throughput screens in antibacterial discovery. Journal of Bacteriology, 203(23), e0047721. Retrieved from [Link]
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Olano, C., Méndez, C., & Salas, J. A. (2010). Biosynthetic pathway of this compound A. ResearchGate. Retrieved from [Link]
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Lee, J. A., & Panas, M. W. (2012). High-throughput assessment of bacterial growth inhibition by optical density measurements. Journal of Visualized Experiments, (63), e3834. Retrieved from [Link]
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Kannan, K., Vázquez-Laslop, N., & Mankin, A. S. (2014). The general mode of translation inhibition by macrolide antibiotics. Proceedings of the National Academy of Sciences, 111(43), 15558–15563. Retrieved from [Link]
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Sothiselvam, S., et al. (2025). Structural insights into context-specific inhibition of bacterial translation by macrolides. Nature Communications. Retrieved from [Link]
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Wölfle, S., & Kober, L. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics, 11(10), 1428. Retrieved from [Link]
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Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
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Vázquez-Laslop, N., & Mankin, A. S. (2016). Techniques for Screening Translation Inhibitors. Methods in Molecular Biology, 1415, 249–261. Retrieved from [Link]
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Sothiselvam, S., et al. (2025). Structural insights into context-specific inhibition of bacterial translation by macrolides. bioRxiv. Retrieved from [Link]
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Kanfer, I., Skinner, M. F., & Walker, R. B. (1998). Analysis of macrolide antibiotics. Journal of Chromatography A, 812(1-2), 255–286. Retrieved from [Link]
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Wilson, D. N. (2014). The macrolide antibiotic renaissance. Molecular Cell, 54(5), 703–705. Retrieved from [Link]
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Application Note: Quantifying Erythromycin-Ribosome Binding Affinity Using Isothermal Titration Calorimetry
Introduction: The Imperative for Thermodynamic Insights in Antibiotic Development
The bacterial ribosome is a primary target for numerous clinically vital antibiotics.[1] Among these, macrolides like erythromycin function by binding within the nascent peptide exit tunnel of the large 50S ribosomal subunit, thereby obstructing protein synthesis and inhibiting bacterial growth.[2][3] As antibiotic resistance continues to emerge, the rational design of new, more potent therapeutics demands a profound understanding of the molecular interactions governing drug-target recognition.
Isothermal Titration Calorimetry (ITC) has emerged as an indispensable, label-free technique for characterizing these interactions.[4][5] Unlike methods that only determine binding affinity, ITC provides a complete thermodynamic profile of the binding event in a single experiment.[6][7] It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding, allowing for the precise determination of the binding affinity (Ka), dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n) of the interaction.[4][6] This comprehensive thermodynamic signature is crucial for elucidating the driving forces behind complex formation—whether the binding is enthalpy-driven (stronger bonds) or entropy-driven (hydrophobic effects, conformational changes)—which is vital information for lead optimization in drug discovery.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing ITC to accurately measure the binding affinity of this compound to the bacterial 70S ribosome. It delves into the causality behind experimental design, offers a robust, self-validating protocol, and presents a framework for rigorous data analysis.
The this compound-Ribosome Interaction: A Mechanistic Overview
This compound, a 14-membered macrolide, binds to a specific site within the 50S ribosomal subunit's exit tunnel.[2] This binding site is predominantly composed of 23S rRNA residues.[2] The interaction physically blocks the progression of the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNAs from the ribosome and stalling protein synthesis.[3] While the affinity (Kd) of this compound for the ribosome is a key determinant of its potency, the kinetics of binding—specifically, the dissociation rate—also plays a critical role in its antibacterial effect.[2][8] Studies have shown that while bacteriostatic (like this compound) and bactericidal macrolides can have comparable binding affinities, bactericidal compounds often exhibit significantly slower dissociation rates.[8][9] ITC provides the foundational thermodynamic data (Kd, ΔH, ΔS) that complements kinetic studies, offering a more complete picture of the structure-activity relationship (SAR).[7]
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when two molecules interact. The instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (the macromolecule, in this case, the ribosome) dissolved in the same buffer. The other binding partner (the ligand, this compound) is loaded into a computer-controlled titration syringe.
During the experiment, small, precise volumes of the ligand solution are sequentially injected into the sample cell. If the ligand binds to the macromolecule, heat is either released or absorbed, causing a temperature difference between the sample and reference cells. Sensitive thermoelectric devices detect this temperature differential, and a feedback system applies power to the sample cell heater to return it to the same temperature as the reference cell. The power required to maintain this thermal equilibrium is measured over time.
Each injection produces a heat pulse that is integrated to determine the heat change for that injection. As the macromolecule in the cell becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. The resulting data, a plot of heat per injection versus the molar ratio of ligand to macromolecule, is a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[6][10]
Experimental Design & Protocol
A successful ITC experiment hinges on meticulous planning and sample preparation. The choices made here directly impact the quality and reliability of the final data.
The "c-value": A Cornerstone of Experimental Design
Perhaps the most critical parameter in designing an ITC experiment is the unitless "c-value" (Wiseman constant). It dictates the shape of the binding isotherm and is defined as:
c = n * Ka * [M]
where:
-
n is the stoichiometry of the binding event.
-
Ka is the association constant (1/Kd).
-
[M] is the concentration of the macromolecule in the cell.
For a reliable determination of Ka, ΔH, and n, the c-value should ideally fall within the range of 10 < c < 500.[11]
-
If c < 10: The binding curve will be too shallow, making it difficult to accurately fit the data and determine the affinity. This is characteristic of very weak interactions.
-
If c > 500: The isotherm will be too sharp, resembling a step function. While this allows for accurate determination of stoichiometry (n) and enthalpy (ΔH), the binding affinity (Ka) becomes difficult to determine precisely.[11]
Since the Kd of this compound for bacterial ribosomes is in the nanomolar range (e.g., ~4.9 nM for S. pneumoniae), achieving an optimal c-value requires careful selection of the ribosome concentration.[2]
Sample Preparation: The Key to Self-Validating Data
Impeccable sample preparation is non-negotiable for high-quality ITC data.[12] The goal is to eliminate any heat signals not directly related to the binding interaction.
Reagents & Materials:
-
Purified 70S ribosomes (from E. coli or other relevant bacterial species)
-
This compound A
-
ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl₂)[4][13]
-
High-purity, RNase-free water
-
Dialysis tubing or centrifugal concentrators
-
0.22 µm sterile filters
Protocol:
-
Buffer Preparation: Prepare a single, large batch (e.g., 1-2 Liters) of ITC buffer. This exact same buffer stock must be used for all subsequent steps, including ribosome dialysis, this compound dissolution, and as the reference buffer for the ITC instrument. This is the most critical step to minimize large, artifactual heats of dilution.[4][14]
-
Ribosome Preparation:
-
Resuspend or dilute purified 70S ribosomes to a target concentration. Based on a Kd of ~5 nM (Ka = 2 x 10⁸ M⁻¹), a ribosome concentration of 20 µM would yield a c-value of c = 1 * (2 x 10⁸) * (20 x 10⁻⁶) = 4000, which is too high. Therefore, a lower concentration, such as 1-2 µM , is more appropriate for this high-affinity interaction.
-
Crucial Step: Dialyze the ribosome solution exhaustively against 2-4 Liters of the ITC buffer at 4°C. Perform at least two buffer changes over 12-24 hours. This ensures a perfect buffer match between the cell and syringe solutions.[12][14]
-
After dialysis, determine the final ribosome concentration accurately using A₂₆₀ measurements (1 A₂₆₀ unit = 23 pmol of 70S ribosomes for E. coli).
-
Centrifuge the ribosome solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregates before loading into the ITC cell.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound. The ligand concentration in the syringe should be 10-15 times the concentration of the macromolecule in the cell.[11][12] For a 1.5 µM ribosome solution, a starting this compound concentration of 15-25 µM is recommended.
-
Crucial Step: Dissolve the this compound powder directly into the final dialysis buffer collected from the ribosome dialysis.[14] This provides the best possible buffer match.
-
Verify the pH of the this compound solution and the ribosome solution. They should not differ by more than 0.05 pH units.[12]
-
Filter the this compound solution through a 0.22 µm filter.
-
-
Degassing: Before loading into the instrument, degas both the ribosome and this compound solutions for 5-10 minutes using the instrument's built-in ThermoVac or a standalone degassing station.[11] This prevents the formation of air bubbles in the cell or syringe, which can ruin an experiment.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: ITC Experimental Workflow for this compound-Ribosome Binding.
ITC Instrument Setup and Titration Protocol
The following parameters are a robust starting point for a MicroCal or similar instrument.
| Parameter | Recommended Setting | Rationale |
| Temperature | 25°C or 37°C | 37°C mimics physiological conditions, but 25°C often yields a more stable baseline. Consistency is key. |
| Reference Power | 10-15 µcal/sec | A standard setting suitable for many biological interactions. |
| Stirring Speed | 300-700 RPM | Ensures rapid mixing after each injection but avoids creating shear forces that could denature the ribosome. |
| Initial Delay | 180 sec | Allows the baseline to stabilize after the syringe is placed in the cell. |
| Number of Injections | 20-30 | Provides sufficient data points across the binding isotherm for a high-quality curve fit. |
| Injection Volume | 1-2 µL for the first injection;8-12 µL for subsequent injections | The first small injection accounts for diffusion across the syringe tip and is typically discarded during analysis. |
| Spacing Between Injections | 180-240 sec | Must be long enough for the heat signal to return completely to the baseline before the next injection. |
Self-Validating Control Experiments: To ensure the observed heat changes are due to the specific binding interaction, perform these essential controls:
-
Ligand into Buffer: Titrate this compound from the syringe into the ITC buffer in the sample cell. The resulting heats should be small and consistent, representing the heat of dilution. This profile is subtracted from the main experimental data.
-
Buffer into Macromolecule: Titrate the dialysis buffer from the syringe into the ribosome solution in the cell. This control accounts for any heat changes due to mechanical friction or buffer mismatch, which should be negligible with proper dialysis.
Data Analysis and Interpretation
From Raw Power to Binding Isotherm
The raw output from the ITC instrument is a plot of thermal power (µcal/sec) versus time. Each injection of this compound into the ribosome solution results in a peak.
-
Integration: The area under each peak is integrated to calculate the total heat evolved (ΔH) for that injection.
-
Normalization: The heat for each injection is normalized by the moles of ligand injected to yield the molar enthalpy (kcal/mol).
-
Plotting: The normalized heat values are plotted against the molar ratio of [this compound]/[Ribosome] in the cell after each injection. This plot is the binding isotherm.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Data Processing and Analysis Workflow in ITC.
Interpreting the Thermodynamic Signature
The fitted binding isotherm provides the complete thermodynamic profile.
| Parameter | What It Represents | Interpretation for this compound-Ribosome |
| Kd (Dissociation Constant) | Affinity of the ligand for the target. A lower Kd means higher affinity. | Expected to be in the low nanomolar range (e.g., 1-10 nM), confirming a high-affinity interaction.[2] |
| n (Stoichiometry) | The number of ligand molecules bound per macromolecule. | Expected to be close to 1 (n ≈ 1), indicating one this compound molecule binds to one ribosome. |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. Reflects changes in bonding (H-bonds, van der Waals). | A negative ΔH (exothermic) is typical for favorable bond formation between the drug and the rRNA/protein components of the binding pocket. |
| ΔS (Entropy Change) | Change in the system's disorder. Reflects changes in conformational freedom and solvent reorganization. | A positive ΔS is favorable and often driven by the release of ordered water molecules from the binding interface (hydrophobic effect). A negative ΔS is unfavorable and can indicate a loss of conformational freedom in the drug or ribosome upon binding. |
| ΔG (Gibbs Free Energy) | The overall driving force of the binding event. | Calculated from ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous, favorable binding interaction. |
Expected Results: The binding of this compound to the ribosome is a high-affinity interaction. Therefore, a sigmoidal binding isotherm is expected. The interaction is likely to be exothermic (negative ΔH) due to the formation of hydrogen bonds and van der Waals contacts within the ribosomal tunnel. The entropic contribution (ΔS) will depend on the balance between the loss of conformational freedom and the gain from desolvation effects.
Conclusion: ITC as a Cornerstone in Modern Drug Discovery
Isothermal Titration Calorimetry provides an unparalleled, direct view into the thermodynamics of molecular recognition. For studying the interaction between this compound and the bacterial ribosome, ITC is a powerful tool that moves beyond simple affinity measurements to reveal the fundamental forces driving the binding event.[15] The detailed protocols and principles outlined in this note provide a framework for obtaining high-quality, reliable, and self-validating data. This thermodynamic information is essential for understanding structure-activity relationships, validating drug targets, and guiding the rational design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.[5][7]
References
- 1. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Erythromycin Instability in Acidic Culture Media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: the instability of the macrolide antibiotic, erythromycin, in standard cell culture environments. Inconsistent experimental outcomes, such as variable microbial inhibition or unexpected cytotoxicity, can often be traced back to the degradation of this compound in acidic culture media.
This document moves beyond simple procedural lists to explain the underlying chemical principles and provides robust, validated protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: My experiment with this compound is giving inconsistent results, showing variable antibacterial activity. What could be the cause?
A1: The most likely cause of inconsistent this compound activity is its rapid degradation in acidic conditions, a characteristic feature of many standard cell culture media. This compound is highly sensitive to acid-catalyzed intramolecular cyclization.[1][2][3] Under acidic conditions (pH < 7.0), the C9-ketone, C6-hydroxyl, and C12-hydroxyl groups of the this compound A molecule undergo a series of dehydration reactions.
This process ultimately converts the active antibiotic into biologically inactive degradation products, primarily anhydrothis compound A, a spiroketal derivative.[4][5][6] This degradation is not a simple one-way process; it involves equilibria between different inactive forms, but the eventual outcome is a loss of the parent compound.[1][2][3] Consequently, the actual concentration of active this compound in your medium can decrease significantly over the course of an experiment, leading to unreliable and non-reproducible results.
Caption: Acid-catalyzed degradation of this compound A.
Q2: What is the optimal pH for this compound stability, and how quickly does it degrade in typical culture media?
A2: this compound exhibits its greatest stability in neutral to slightly alkaline conditions (pH 7.0-8.5). As the pH drops, its stability decreases dramatically. Research has shown that at a pH of 5.0, this compound degrades rapidly, while at a pH of 6.5, it remains significantly more stable.[7]
In a study comparing this compound A to the more stable analog azithromycin at 37°C in a pH 2.0 solution, this compound A experienced 10% decay in just 3.7 seconds.[6] While standard culture media are not this acidic, many operate in the pH 6.8 to 7.4 range, and localized acidity or drops in pH due to cellular metabolism can accelerate degradation over the typical 24-72 hour experimental period.
| pH of Medium | Relative Stability of this compound | Implication for Cell Culture |
| < 6.5 | Very Low (Rapid Degradation) | High risk of antibiotic inactivation. Not recommended without significant buffering. |
| 6.8 - 7.2 | Moderate (Slow Degradation) | Standard media range. Degradation occurs over hours to days. Add fresh this compound if possible. |
| 7.2 - 7.6 | High (Optimal Stability) | Ideal range for maintaining this compound activity. |
| > 8.0 | High | Stable, but pH may be outside the optimal range for many cell lines. |
Q3: How should I prepare and store my this compound stock solution to maximize its stability?
A3: Proper preparation and storage are critical first steps. Since this compound has poor aqueous solubility (around 2 mg/mL), preparing a concentrated stock in water is challenging and not recommended.[8] An organic solvent is required.
Protocol: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder (potency ≥850 µg/mg)[9]
-
100% Ethanol, reagent grade[10]
-
Sterile, conical tubes (e.g., 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL) for aliquots
-
Calibrated balance and appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Work in a Fume Hood: Ethanol is volatile. Perform all steps involving the solvent in a chemical fume hood.
-
Weigh this compound: Accurately weigh 200 mg of this compound powder and transfer it to a 50 mL sterile conical tube.
-
Dissolve in Ethanol: Add 20 mL of 100% ethanol to the tube.[10] Cap tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Do NOT Filter Sterilize: Do not use a syringe filter, as ethanol can dissolve the filter membrane.[10] The high concentration of ethanol ensures the stock solution is sterile.
-
Aliquot for Storage: Dispense the stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 1 mL per tube). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store Properly: Label the aliquots clearly with the name, concentration, and date. Store the aliquots at -20°C.[10] Under these conditions, the stock is stable for several months.
Q4: What are the best practices for adding this compound to my culture medium?
A4: The timing and method of adding this compound to your medium are crucial for minimizing its exposure to potentially acidic conditions before the experiment begins. The key is to add it as close to the time of use as possible.
Recommended Workflow:
-
Prepare Basal Medium: Prepare your cell culture medium with all necessary supplements (e.g., serum, L-glutamine), but do not add the this compound yet.
-
Equilibrate Medium: Pre-warm the basal medium to the required temperature (typically 37°C) in a water bath or incubator.
-
Thaw Stock Solution: Just before use, thaw one aliquot of your this compound stock solution at room temperature.
-
Add to Medium: Add the appropriate volume of the stock solution to your pre-warmed medium to achieve the final desired concentration (e.g., for 50 µg/mL, add 5 µL of a 10 mg/mL stock to each 1 mL of medium).
-
Mix and Use Immediately: Gently mix the medium to ensure even distribution and immediately add it to your cell cultures. Do not prepare large batches of this compound-containing medium for long-term storage at 4°C.
Caption: Recommended workflow for adding this compound to media.
Q5: My basal medium is acidic. What strategies can I use to maintain this compound activity?
A5: When working with media that tend to become acidic due to high metabolic activity (e.g., tumor cell lines) or when experiments are conducted outside a CO₂ incubator, supplemental buffering is essential.
Strategy 1: Use a HEPES-Buffered Medium HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is effective in the physiological pH range of 7.2-7.6 and is independent of CO₂ levels.[11]
-
Implementation: Use a commercial medium formulation that already contains HEPES, or add sterile, pH-adjusted HEPES solution to your medium to a final concentration of 10-25 mM.[12]
-
Causality: Standard bicarbonate buffering systems rely on equilibrium with atmospheric CO₂. When cultures are removed from a CO₂ incubator, CO₂ outgases from the medium, causing a rapid and significant rise in pH. HEPES provides robust buffering capacity in this scenario, preventing pH fluctuations and protecting the antibiotic.[11]
-
Caution: While widely used, HEPES can be toxic to some cell lines at high concentrations. It is also known to affect certain biological processes, so it's important to validate its use for your specific application.[13]
Strategy 2: Regular Media Exchange For long-term experiments, the most direct approach is to replace the spent medium with fresh, this compound-containing medium every 24-48 hours.
-
Implementation: Aspirate the old medium and replace it with freshly prepared, pre-warmed medium containing the correct concentration of this compound.
-
Causality: This method removes metabolic byproducts that lower the pH and replenishes the active antibiotic, ensuring a more consistent concentration over time.
| Strategy | Pros | Cons | Best For |
| HEPES Buffering | Maintains stable pH outside CO₂ incubator. Reduces frequency of media changes. | Potential cytotoxicity for some cell lines. May interfere with certain assays.[13] | Experiments involving prolonged handling of cultures in ambient air (e.g., microscopy, cell sorting). |
| Regular Media Exchange | Directly replenishes active antibiotic. Removes waste products. Avoids potential buffer-induced artifacts. | Labor-intensive. Can disturb cell cultures. | Long-duration experiments (>48 hours) where consistent antibiotic pressure is critical. |
Q6: Are there more stable alternatives to this compound A for use in acidic conditions?
A6: Yes. The instability of this compound A led to the development of semi-synthetic derivatives with improved acid stability and pharmacokinetic profiles.[14]
-
Clarithromycin and Azithromycin: These are the two most common alternatives.[15] Their structures have been modified to block the intramolecular dehydration pathway that plagues this compound.[6] Both are significantly more stable in acidic environments.[14][15] Azithromycin, in particular, shows dramatically enhanced stability compared to this compound.[6]
-
Considerations: While more stable, these analogs may have different antibacterial spectrums and potencies.[15][16] If you are using this compound for a specific biological effect beyond its antibacterial properties (e.g., as a motilin receptor agonist), these alternatives may not be suitable. Always validate the alternative in your specific experimental system.
Q7: How can I verify the concentration of active this compound in my culture medium during an experiment?
A7: While not always necessary for routine cell culture, verifying the concentration of active drug can be critical for drug development and mechanistic studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurately quantifying chemical compounds.[17] A reversed-phase HPLC method with UV detection can separate this compound from its degradation products and quantify the amount of the active parent drug remaining in your media samples.[17][18][19][20] This provides definitive data on its stability profile under your specific experimental conditions.
-
Microbiological Assay (Bioassay): A bioassay, such as a zone of inhibition or a broth microdilution assay, can determine the activity of the this compound in your medium.[21][22] This method measures the functional effect of the antibiotic against a sensitive bacterial strain (e.g., Staphylococcus aureus).[22] While less precise than HPLC, it directly measures the desired biological effect and can be a cost-effective way to assess stability.
References
-
Title: this compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery Source: PubMed Central (2017) URL: [Link]
-
Title: this compound Formulations—A Journey to Advanced Drug Delivery Source: PubMed Central (2021) URL: [Link]
-
Title: (PDF) this compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery Source: ResearchGate (2017) URL: [Link]
-
Title: Effect of the dissolution medium pH on the stability of this compound. Source: ResearchGate (2007) URL: [Link]
-
Title: The Enhancement Solubility and Stability of this compound Formatted in Solid Lipid Nanoparticles by Utilizing PVA as Stabilizer Source: Science and Technology Indonesia (2022) URL: [Link]
-
Title: this compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery Source: PubMed (2017) URL: [Link]
-
Title: HPLC as a Rapid Means of Monitoring this compound and Tetracycline Fermentation Processes Source: PubMed (1978) URL: [Link]
-
Title: this compound degradation, under acid conditions, results in... Source: ResearchGate (2007) URL: [Link]
-
Title: Beyond this compound .. Source: PubMed Central (1994) URL: [Link]
-
Title: (PDF) Effect of pH on the dissolution of this compound stearate tablets available in local market Source: ResearchGate (2009) URL: [Link]
-
Title: A rapid HPLC-UV method for the quantification of this compound in dermatological preparations Source: ResearchGate (2004) URL: [Link]
-
Title: Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution Source: PubMed (2007) URL: [Link]
-
Title: From this compound to Azithromycin and New Potential Ribosome-Binding Antimicrobials Source: MDPI (2021) URL: [Link]
-
Title: How can I prepare the this compound stock? Source: ResearchGate (2021) URL: [Link]
-
Title: DETERMINATION OF this compound FROM CELL CULTURE AND CHICKEN PLASMA SAMPLES BY HPLC METHOD Source: University of Veterinary Medicine Budapest (2011) URL: [Link]
-
Title: Stock Solution - Microbiology and Molecular Biology Source: Brown University URL: [Link]
-
Title: Mechanism for the Degradation of this compound A and this compound A 2'-Ethyl Succinate in Acidic Aqueous Solution Source: ACS Publications (2007) URL: [Link]
-
Title: HEPES inhibits the conversion of prion protein in cell culture Source: PubMed (2011) URL: [Link]
-
Title: The Role of HEPES Buffer in Cell Culture Media Source: HuanKai Group (2024) URL: [Link]
-
Title: What is a suitable substitute for this compound (macrolide antibiotic) that can be taken before meals? Source: Dr.Oracle (2025) URL: [Link]
-
Title: ProtocolsAntibioticStockSolutions Source: Barrick Lab, University of Texas at Austin URL: [Link]
-
Title: Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms Source: PubMed (1981) URL: [Link]
-
Title: Comparison of the acid stability of azithromycin and this compound A Source: PubMed (1992) URL: [Link]
Sources
- 1. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the acid stability of azithromycin and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. エリスロマイシン potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 10. Stock Solution [mmbio.byu.edu]
- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. HEPES for cell culture [itwreagents.com]
- 13. HEPES inhibits the conversion of prion protein in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From this compound to Azithromycin and New Potential Ribosome-Binding Antimicrobials | MDPI [mdpi.com]
- 15. Beyond this compound .. - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. HPLC as a rapid means of monitoring this compound and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DETERMINATION OF this compound FROM CELL CULTURE AND CHICKEN PLASMA SAMPLES BY HPLC METHOD - University of Veterinary Medicine Budapest [univet.hu]
- 19. benchchem.com [benchchem.com]
- 20. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Erythromycin Yield from Saccharopolyspora erythraea Fed-Batch Culture
Welcome to the technical support center for the optimization of erythromycin production from Saccharopolyspora erythraea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound fed-batch fermentation.
Q1: Why is fed-batch fermentation preferred over batch culture for this compound production?
A1: Fed-batch fermentation offers superior control over the growth environment compared to simple batch cultures.[1] By incrementally feeding nutrients, it's possible to maintain low, non-inhibitory concentrations of substrates like glucose, thus avoiding catabolite repression and substrate inhibition, which can significantly hamper this compound yield.[1] This strategy allows for higher cell densities and prolonged production phases, ultimately leading to a greater final product titer.[1][2]
Q2: What is the primary production organism for this compound?
A2: this compound is produced through the fermentation of the filamentous bacterium Saccharopolyspora erythraea.[1][3]
Q3: What are the most critical process parameters to monitor and control during fermentation?
A3: For optimal this compound production, the following parameters are crucial:
-
Temperature: The ideal range is generally 32-34°C.[1]
-
Dissolved Oxygen (DO): Maintaining a DO level above 30% is critical for good inoculum and final yield.[1][5]
-
Substrate Concentration: Careful control of carbon sources (e.g., glucose) and precursors (e.g., propanol) is essential.[1]
-
Agitation Speed: Proper mixing ensures uniform nutrient distribution and efficient oxygen transfer.[6]
Q4: What are common precursors fed during fermentation to enhance this compound yield?
A4: Propanol is a common precursor fed during fermentation as it can be converted to propionyl-CoA, a direct precursor for the erythronolide backbone of this compound.[1][7] The ratio of glucose to propanol in the feed is crucial for maximizing the yield of this compound-A.[1]
Q5: How can I accurately quantify the this compound concentration in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and accurate methods for quantifying this compound.[8][9][10] These methods can separate and quantify different this compound variants (A, B, and C) and related impurities.[9][11] Sample preparation typically involves solvent extraction to separate this compound from the complex broth matrix.[8][9]
II. Troubleshooting Guides
This section provides detailed guidance on how to address specific problems you may encounter during your fed-batch culture experiments.
Issue 1: Low this compound Titer
Q: My fed-batch fermentation is resulting in a significantly lower this compound titer than expected. What are the potential causes and how can I troubleshoot this?
A: Low this compound yield can stem from several factors related to the medium composition, feeding strategy, and overall culture conditions.
Possible Causes & Recommended Actions:
-
Suboptimal Nutrient Composition: The quality and concentration of carbon and nitrogen sources are critical.
-
Action: Analyze your medium components. Consider using alternative nitrogen sources like corn steep liquor or soybean flour, which have been shown to support high this compound yields.[6][12] Supplementation with ammonium sulfate during the production phase can also boost yield by preventing nitrogen depletion.[13][14]
-
-
Inappropriate Feeding Strategy: An incorrect feeding rate can lead to either substrate limitation or inhibition.
-
Precursor Limitation: Insufficient supply of precursors like propionyl-CoA can limit this compound biosynthesis.
-
Action: Introduce a propanol feed during the production phase.[1] The timing and rate of this feed should be optimized.
-
-
Suboptimal Vitamin/Cofactor Levels: The biosynthesis of this compound is dependent on various cofactors and vitamins.
-
Action: Supplement the fermentation medium with key vitamins such as B2, B6, and B12, which have been shown to enhance this compound titers.[5]
-
-
Poor Inoculum Quality: The quality of the seed culture significantly impacts the final product yield.[1]
-
Action: Standardize your inoculum preparation protocol, ensuring a consistent spore concentration and viability.[15]
-
Issue 2: Poor Biomass Growth
Q: I'm observing insufficient biomass growth in my fed-batch culture. What could be wrong?
A: Insufficient biomass is often a precursor to low product yield. The issue usually lies with the initial growth conditions or nutrient availability.
Possible Causes & Recommended Actions:
-
Nutrient Limitation in Batch Phase: The initial batch medium may be depleted of a key nutrient before the feed is initiated.
-
Action: Analyze the composition of your batch medium. Ensure it contains sufficient nitrogen, phosphate, and trace elements to support robust initial growth.[1]
-
-
Oxygen Limitation: As cell density increases, the oxygen demand can exceed the oxygen transfer rate (OTR) of the bioreactor.
-
Inhibitory Substance in the Medium: Components of complex media like corn steep liquor can sometimes contain inhibitory substances.
-
Incorrect pH or Temperature: Suboptimal pH or temperature can significantly hinder growth.
-
Action: Ensure your pH is maintained between 6.8 and 7.0 and the temperature is controlled at 32-34°C.[1]
-
Issue 3: Inconsistent Yields Between Batches
Q: I am experiencing significant variability in this compound yields from one fermentation run to another. How can I improve consistency?
A: Inconsistent yields are a common challenge and often point to a lack of tight control over one or more process parameters.
Possible Causes & Recommended Actions:
-
Variability in Inoculum Quality: Inconsistent age, density, or viability of the seed culture is a major source of batch-to-batch variation.
-
Action: Implement a strict, standardized protocol for inoculum preparation, including spore stock generation and seed culture growth.[15]
-
-
Inconsistent Fermentation Conditions: Even small deviations in pH, temperature, dissolved oxygen, or feeding rates can lead to different outcomes.
-
Action: Calibrate all probes and pumps before each run. Tightly control all critical fermentation parameters using automated control loops.[15]
-
-
Genetic Instability of the Production Strain: High-producing strains, especially those developed through random mutagenesis, can sometimes be unstable.
-
Action: Regularly re-streak your culture from a frozen stock to ensure genetic purity. Consider re-sequencing the genome of your production strain to check for any reversions or mutations.[15]
-
-
Variations in Raw Materials: The composition of complex media components like soybean flour or corn steep liquor can vary between suppliers and even between batches from the same supplier.
-
Action: Source raw materials from a reliable supplier and consider testing new batches on a small scale before use in production runs.
-
III. Key Experimental Protocols
This section provides detailed step-by-step methodologies for critical experiments.
Protocol 1: Inoculum Preparation for Fed-Batch Culture
-
Slant Culture: Inoculate an agar slant (e.g., XM solid medium) with Saccharopolyspora erythraea spores and incubate at 34°C for 5-7 days until heavy sporulation is observed.[1][5]
-
Seed Culture (Stage 1): Prepare a seed medium in a shake flask.[5] Inoculate with spores from the agar slant.
-
Incubation: Incubate the seed culture at 34°C on a rotary shaker at 220 rpm for 48 hours.[5]
-
Inoculation of Bioreactor: Aseptically transfer the seed culture to the bioreactor. The recommended inoculum size is approximately 10% (v/v) of the initial fermentation medium volume.[1][5]
Protocol 2: pH-Stat Fed-Batch Fermentation
-
Bioreactor Setup: Prepare a 5 L stirred bioreactor with the initial fermentation medium. Sterilize the vessel and medium.
-
Inoculation: Inoculate the bioreactor with the 48-hour-old seed culture.[5]
-
Batch Phase: Allow the culture to grow in batch mode, monitoring key parameters like pH, DO, and temperature. Maintain the temperature at 34°C and DO above 30%.[1][5]
-
Initiation of Fed-Batch: Monitor the pH. When the pH deviates from the setpoint (e.g., 7.0) due to nutrient consumption, initiate the feed.[1][12]
-
Feeding: Use a concentrated feed solution containing a carbon source (e.g., glucose) and a nitrogen source. The feed rate is controlled by a pH controller to maintain the pH at the setpoint.[12]
-
Precursor Feeding: At a predetermined time point in the fermentation (e.g., after the initial growth phase), begin feeding a precursor solution like n-propanol at a slow, controlled rate.
-
Sampling: Aseptically collect samples at regular intervals for analysis of biomass, residual nutrients, and this compound concentration.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a method for the quantification of this compound in fermentation broth.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquoting: Transfer 200 µL of the fermentation broth sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Spike the sample with 20 µL of an internal standard working solution (e.g., 1 µg/mL Roxithromycin in methanol).
-
Alkalinization: Add 50 µL of ammonium hydroxide to adjust the sample pH to approximately 10. This ensures this compound is in its neutral, more organic-soluble form. Vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform the analysis using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
IV. Data Presentation
Table 1: Example Media Composition for Saccharopolyspora erythraea Culture
| Component | Seed Medium (g/L)[5] | Chemically Defined Fermentation Medium (g/L)[5] |
| Starch | 40 | - |
| Peptone | 20 | - |
| Glucose | 10 | 22 |
| Sodium Citrate | - | 2.28 |
| K₂HPO₄ | - | 1.28 |
| KH₂PO₄ | 0.2 | 0.64 |
| MgSO₄·7H₂O | 0.25 | 1 |
| NaCl | 4 | - |
| CaCO₃ | 6 | - |
| Alanine | - | 0.86 |
| Arginine | - | 0.68 |
| Cysteine | - | 0.78 |
| Serine | - | 0.73 |
| Trace Element Stock Solution | - | 10 mL |
| pH | 7.0 | 7.0 |
Note: The trace element stock solution composition can be found in the cited reference.[5]
Table 2: Optimized Vitamin Supplementation for Enhanced this compound Yield
| Vitamin | Optimal Concentration (mg/L)[5] |
| Vitamin B2 (Riboflavin) | 0.15 |
| Vitamin B6 (Pyridoxine) | 0.21 |
| Vitamin B12 (Cobalamin) | 0.39 |
This combination resulted in a 39.2% increase in this compound yield in shake flask experiments.[5]
V. Visualizations
Diagram 1: General Workflow for Fed-Batch Fermentation of Saccharopolyspora erythraea
Caption: Workflow for fed-batch this compound production.
Diagram 2: Simplified this compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway.
VI. References
-
Benchchem. (n.d.). Application Note: Quantification of this compound C in Fermentation Broth by LC-MS/MS. Retrieved from Benchchem website.[8]
-
Bu, Y., et al. (2024). Transcriptomics-guided optimization of vitamins to enhance this compound yield in Saccharopolyspora erythraea. PubMed Central.[5]
-
Benchchem. (n.d.). Technical Support Center: Fed-Batch Fermentation for this compound G. Retrieved from Benchchem website.[1]
-
Li, S., et al. (2024). Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach. PubMed.[13]
-
ResearchGate. (n.d.). Flowchart of high-throughput optimization of the synthetic medium for the production of this compound A. Retrieved from ResearchGate.[16]
-
Tsuji, K., & Goetz, J. F. (1978). HPLC as a Rapid Means of Monitoring this compound and Tetracycline Fermentation Processes. PubMed.[9]
-
Ye, J., et al. (2013). Systems perspectives on this compound biosynthesis by comparative genomic and transcriptomic analyses of S. erythraea E3 and NRRL23338 strains. PubMed Central.[17]
-
Mironov, V. A., et al. (2004). [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review]. PubMed.[18]
-
Said, I. G., et al. (2017). STATISTICAL OPTIMIZATION OF this compound PRODUCTION BY Saccharopolyspora erythraea UNDER SOLID STATE FERMENTATION OF AGRO-INDUST. SciSpace.[19]
-
ResearchGate. (n.d.). Hypothetical metabolic mechanism of this compound biosynthesis phase in engineered strain. Retrieved from ResearchGate.[2]
-
Kamarei, F., et al. (2011). Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography. ResearchGate.[11]
-
Mironov, V. A., et al. (2004). Biogenesis and Regulation of Biosynthesis of Erythromycins in Saccharopolyspora erythraea. ResearchGate.[20]
-
Li, S., et al. (2020). Engineering the this compound-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. Frontiers.[21]
-
Said, I. G., et al. (2017). This compound production in batch and fed batch bioreactor using agro- industrial wastes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[6]
-
Das, P., & Mukherjee, S. (2013). Strain improvement and optimization studies for enhanced production of this compound in bagasse based medium using Saccharopolyspora erythraea MTCC 1103. PubMed Central.[4]
-
Minas, W. (2004). Production of this compound With Saccharopolyspora erythraea. Springer.[22]
-
Cundliffe, E., et al. (2008). A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PNAS.[23]
-
Slideshare. (n.d.). production of this compound in industries. Retrieved from Slideshare.[3]
-
Deen, A. M. N. E., et al. (2015). Optimization of process parameters for this compound production under solid state fermentation by Saccharopolyspora erythraea NCIMB 12462. ResearchGate.[24]
-
UNIDO. (n.d.). This compound PRODUCTION IN THE PHARMACEUTICAL INDUSTRY. Retrieved from UNIDO website.[25]
-
Wang, G., et al. (2011). Biochemical parameters of Saccharopolyspora erythraea during feeding ammonium sulphate in this compound biosynthesis phase. PubMed.[14]
-
ResearchGate. (n.d.). A rapid HPLC-UV method for the quantification of this compound in dermatological preparations. Retrieved from ResearchGate.[26]
-
Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of this compound G. Retrieved from Benchchem website.[10]
-
Tsaousis, P., et al. (2023). Industrial Catalytic Production Process of this compound. MDPI.[27]
-
Ye, Z., et al. (2019). Precursor Supply for this compound Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification. PubMed.[7]
-
Benchchem. (n.d.). Technical Support Center: Maximizing this compound G Production in Saccharopolyspora erythraea. Retrieved from Benchchem website.[15]
-
Minas, W. (2004). Production of this compound With Saccharopolyspora erythraea. ResearchGate.[28]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the this compound Manufacturing Process for Pharmaceutical Use. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[29]
-
Zhang, Y., et al. (2021). The Removal of this compound and Its Effects on Anaerobic Fermentation. ResearchGate.[30]
-
CORE. (n.d.). Cabeq 2010-01 verzija 3.vp. Retrieved from CORE website.[12]
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- 3. production of this compound in industries | PPTX [slideshare.net]
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- 5. Transcriptomics-guided optimization of vitamins to enhance this compound yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Precursor Supply for this compound Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical parameters of Saccharopolyspora erythraea during feeding ammonium sulphate in this compound biosynthesis phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Systems perspectives on this compound biosynthesis by comparative genomic and transcriptomic analyses of S. erythraea E3 and NRRL23338 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
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- 22. Production of this compound With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
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- 30. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Erythromycin for In Vitro Assays
Welcome to the technical support guide for utilizing erythromycin in in vitro experimental settings. This compound, a macrolide antibiotic, is a cornerstone compound in bacteriology and has emerging applications in other fields due to its anti-inflammatory properties.[1] However, its utility is often hampered by a significant experimental hurdle: poor aqueous solubility.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and methodologies to navigate the challenges of this compound solubilization, ensuring the accuracy, reproducibility, and validity of your in vitro data.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?
This compound base is a large, complex molecule with a molecular weight of 733.9 g/mol .[2] It is a weak base with a pKa of 8.8, meaning it is poorly ionized at neutral or alkaline pH.[3][4] This characteristic is the primary driver of its low water solubility, which is approximately 2 mg/mL.[4][5][6] While sparingly soluble in water, it is freely soluble in organic solvents like ethanol, Dimethyl Sulfoxide (DMSO), acetone, and methanol.[2][5]
Q2: Why can't I just dissolve this compound directly in my aqueous cell culture medium or buffer?
Directly dissolving this compound base in neutral pH buffers (like PBS, pH 7.4) or cell culture media is often unsuccessful, especially at concentrations required for dose-response studies. The compound's low intrinsic aqueous solubility means it will not fully dissolve, leading to several critical experimental errors:
-
Inaccurate Concentration: The actual concentration of dissolved, active compound will be unknown and far lower than calculated.
-
Irreproducible Results: Undissolved particulates can lead to high variability between replicate wells and experiments.
-
Cellular Artifacts: Particulate matter can induce cellular stress or toxicity, confounding the experimental results.
Q3: What is the most common and recommended method for solubilizing this compound for in vitro assays?
The standard and most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent, which can then be serially diluted into the final aqueous assay medium.
-
Recommended Solvents: DMSO and ethanol are the most frequently used solvents.[2]
-
Solubility Limits: this compound has a solubility of approximately 15 mg/mL in DMSO and 30-50 mg/mL in ethanol.[2]
-
Causality: Using an organic solvent leverages the lipophilic nature of the this compound molecule to achieve complete dissolution at a high concentration. This concentrated stock can then be diluted to working concentrations where the final percentage of the organic solvent is low enough to be non-toxic to the cells or assay components.
Q4: How does pH affect this compound's solubility and stability?
As a weak base, this compound's solubility is pH-dependent. Lowering the pH below its pKa of 8.8 will protonate the molecule, forming a more water-soluble salt. However, this strategy comes with a critical trade-off: stability .
-
Acidic Instability: this compound is highly unstable in acidic solutions (pH < 5.5) and degrades rapidly.[7][8][9]
-
Optimal Stability: The compound shows optimal stability in the pH range of 6.0 to 8.0.[8] Therefore, while slight acidification can aid dissolution, it is generally not recommended for preparing stock solutions or for use in experiments requiring prolonged incubation, as the compound's potency will quickly diminish.[9]
Q5: I've seen different salt forms of this compound available (e.g., lactobionate, stearate). Can I use these instead?
Yes, but it is critical to understand their properties. Salt forms are developed to improve solubility or stability for specific formulations, primarily for in vivo use.
-
This compound Lactobionate: This form is significantly more water-soluble and is used for intravenous (IV) preparations.[8] It is stable in solution for longer periods than the base, especially when refrigerated.[8]
-
This compound Stearate: This salt form is practically insoluble in water and is designed for oral tablet formulations to improve stability in gastric acid.[10] It is unsuitable for most in vitro aqueous assays.
-
This compound Ethylsuccinate: This is another form with very low water solubility.[11]
Key Takeaway: For most in vitro applications, starting with this compound base and using an organic solvent for the stock solution provides the most control and reproducibility. If using a salt, always account for the different molecular weight in your calculations.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Precipitate forms in the well/tube after diluting the stock solution into aqueous media. | 1. Final concentration exceeds aqueous solubility. 2. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.3. Low Temperature: The assay is being run at a temperature that decreases solubility (e.g., 4°C). | Solution: 1. Reduce Final Concentration: Ensure your highest working concentration is below the aqueous solubility limit (~0.5 mg/mL in mixed ethanol/PBS).[2]2. Use Intermediate Dilutions: Instead of a large one-step dilution (e.g., 1:1000), perform a serial dilution. First, dilute the DMSO/ethanol stock into a small volume of medium, vortex gently, and then add that to the final volume. This gradual change in polarity improves miscibility.3. Pre-warm Media: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock. |
| High variability or inconsistent results between experiments. | 1. Incomplete Dissolution: The stock solution was not fully dissolved, or precipitation occurred upon dilution.2. Compound Degradation: The aqueous working solutions were prepared too far in advance or stored improperly.3. Pipetting Errors: Inaccurate handling of viscous solvents like DMSO. | Solution: 1. Verify Stock Solution Clarity: Always ensure your stock solution is a clear, homogenous solution with no visible particulates before use. Briefly vortex and sonicate if necessary.2. Prepare Fresh Working Solutions: Aqueous solutions of this compound are not stable for long periods.[2] Prepare fresh dilutions from your frozen stock for each experiment. Do not store diluted aqueous solutions for more than a day.[2]3. Use Positive Displacement Pipettes: For viscous stock solutions, use positive displacement pipettes or the reverse pipetting technique to ensure accurate dispensing. |
| Observed cytotoxicity or cellular stress at low this compound concentrations. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is too high.2. pH Shift: The addition of an unbuffered stock solution altered the pH of the culture medium. | Solution: 1. Run a Solvent Control: Always include a vehicle control group in your experiment (media + the highest concentration of solvent used). Most cell lines can tolerate DMSO or ethanol up to 0.1-0.5% (v/v), but this must be empirically determined for your specific cell type.2. Limit Final Solvent Concentration: Design your dilution scheme to keep the final solvent concentration below the determined toxicity threshold, ideally ≤0.1%. |
Data Summary: this compound Base Solubility
| Solvent | Approximate Solubility | Source(s) | Notes |
| Water | ~2 mg/mL | [4][5] | Very slightly soluble. Solution pH will be alkaline (8.0-10.5). |
| Ethanol | ~30-50 mg/mL | [2] | Freely soluble. Yields a clear, colorless to faint yellow solution. |
| DMSO (Dimethyl Sulfoxide) | ~15 mg/mL | [2] | Soluble. A common choice for preparing high-concentration stocks. |
| DMF (Dimethylformamide) | ~15 mg/mL | [2] | Soluble. Use with appropriate safety precautions. |
| Methanol / Acetone | Freely Soluble | [5] | Less common for cell-based assays due to higher volatility and toxicity. |
| PBS (pH 7.2) with 50% Ethanol | ~0.5 mg/mL | [2] | Illustrates the limited solubility even with a co-solvent. |
Experimental Workflow & Protocols
Diagram: Decision Workflow for this compound Solution Preparation
Caption: Decision tree for selecting an appropriate this compound solubilization strategy.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a self-validating method to prepare a reliable, high-concentration stock solution for subsequent use in various in vitro assays.
Materials:
-
This compound (base form, MW: 733.9 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tube (e.g., 15 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile, low-binding microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example for 5 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 733.9 g/mol × 0.005 L = 36.695 mg
-
-
Weighing: Accurately weigh ~37 mg of this compound powder and record the exact mass. Transfer it carefully into the 15 mL conical tube.
-
Expert Tip: Taring the tube on the balance before adding the powder ensures accuracy. Perform this in a chemical fume hood or a well-ventilated area.
-
-
Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Formula: Volume (mL) = [Mass (mg) / 733.9 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 37.0 mg: Volume (mL) = [37.0 / 733.9] / 10 = 5.04 mL
-
-
Dissolution (Self-Validation Step):
-
Add the calculated volume of DMSO to the conical tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a bright light. It must be completely clear and free of any solid particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear. The inability to achieve a clear solution indicates you have exceeded the solubility limit, and the stock should be remade at a lower concentration.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, low-binding microcentrifuge tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising stock integrity.
-
Store the aliquots at -20°C. The solid compound and DMSO stock are stable for years when stored properly.[2]
-
-
Preparing Working Solutions:
-
For each experiment, thaw a single aliquot.
-
Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired working concentrations.
-
Always prepare these aqueous dilutions fresh on the day of the experiment. Do not store aqueous solutions of this compound.[2]
-
References
-
Investigation on the chemical stability of this compound in solutions using an optimization system - PubMed. [Link]
-
This compound Chemical Substances Control Law Reference No.: PRTR Law Cabinet Order No.: Molecular. [Link]
-
Chemical structure of this compound. The molecular weight of... - ResearchGate. [Link]
-
This compound Lactobionate Monograph for Professionals - Drugs.com. [Link]
-
Effect of the dissolution medium pH on the stability of this compound. - ResearchGate. [Link]
-
Dilution this compound - GlobalRPH. [Link]
-
This compound Stearate | C55H103NO15 | CID 12559 - PubChem. [Link]
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- 4. This compound [drugfuture.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound CAS#: 114-07-8 [m.chemicalbook.com]
- 7. Investigation on the chemical stability of this compound in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Stearate | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Minimizing interference from media components in erythromycin HPLC analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center for erythromycin HPLC analysis. The quantitation of this compound, particularly from complex matrices like fermentation broths or biological fluids, presents a unique set of analytical challenges. Due to its macrolide structure, susceptibility to degradation, and the presence of structurally similar impurities, achieving a robust and interference-free separation requires a nuanced understanding of the chemistry involved.
This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level FAQs to deep-dive troubleshooting guides and validated protocols. Our goal is to explain not just what to do, but why a particular approach is scientifically sound, empowering you to build self-validating and reliable methods.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound HPLC analysis.
Q1: Why is my this compound peak tailing or showing poor shape?
A: This is the most frequent issue and is almost always tied to the basic nature of this compound. This compound has a pKa of approximately 8.8-8.9 due to the dimethylamino group on its desosamine sugar.[1][2][3] At a typical reversed-phase mobile phase pH (e.g., pH 3-6), this amine group is protonated (positively charged). This charged species can then undergo secondary ionic interactions with acidic, deprotonated silanol groups on the silica surface of the HPLC column, causing peak tailing.[4]
-
The Fix: Operate your mobile phase at a high pH, typically pH 9 or above.[5] At this pH, the this compound molecule is in its neutral, uncharged form, which minimizes interactions with the stationary phase and results in a more symmetrical, Gaussian peak shape. Always use a column specifically designed for high-pH stability.[6]
Q2: My sample is from a fermentation broth, and I'm seeing a very noisy or drifting baseline. What's causing this?
A: Fermentation media are complex mixtures containing salts, sugars, proteins, and other small molecules that can interfere with your analysis. A noisy baseline is often due to the co-elution of these poorly retained media components. Baseline drift, especially during a gradient run, can be caused by contaminants from the sample matrix slowly eluting from the column.[7][8] Inadequate sample preparation is the primary cause.
-
The Fix: Implement a rigorous sample cleanup protocol before injection. Simple filtration is often insufficient. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential for removing the majority of interfering matrix components.[9][10][11]
Q3: Why is this compound unstable in acidic conditions?
A: Under acidic conditions (pH < 7), this compound undergoes rapid intramolecular dehydration and rearrangement to form anhydrothis compound, an inactive degradation product.[5] This instability makes using acidic mobile phases unsuitable for accurate quantification, as you would be measuring a changing concentration of the active compound.
-
The Fix: Always prepare samples and mobile phases under neutral to alkaline conditions (pH 7.0 or higher) to ensure the integrity of the this compound molecule throughout the analysis.[5][12]
Section 2: Systematic Troubleshooting Guides
This section provides a structured, cause-and-effect approach to resolving more complex analytical issues.
Problem: Persistent Co-eluting Peaks and Matrix Interference
You've implemented basic sample cleanup, but unknown peaks are still obscuring your this compound peak or interfering with quantification.
Q: I'm using protein precipitation followed by filtration, but my chromatogram is still "dirty." How can I improve this?
A: While protein precipitation is a good first step, it doesn't remove many other small, polar molecules common in fermentation media. You need a more selective sample preparation technique. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the industry standards for this purpose.[10][11]
-
Expert Insight: LLE offers a robust way to clean up samples by taking advantage of this compound's pH-dependent solubility. By adjusting the sample pH to >9, this compound becomes neutral and can be extracted into a water-immiscible organic solvent (like methyl tert-butyl ether or ethyl acetate), leaving polar interferences behind in the aqueous phase. The this compound can then be back-extracted into a fresh acidic aqueous phase for injection.[13][14] SPE, particularly with polymeric reverse-phase cartridges (like Oasis HLB), can provide even cleaner extracts with high recovery.[15][16]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation | Protein denaturation and removal by centrifugation/filtration. | Fast, simple, inexpensive. | Non-selective; leaves many small molecule interferences. | Initial cleanup of high-protein samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on pH and polarity. | Highly effective at removing polar interferences; high recovery.[13][14] | More labor-intensive; requires solvent handling and disposal. | Fermentation broths with high salt and sugar content. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent selectivity and cleanup; high concentration factor; can be automated.[15][17] | Higher cost per sample; requires method development. | Achieving the lowest detection limits; complex biological matrices. |
// Nodes start [label="Start: Interference Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the sample from a\ncomplex matrix (e.g., media)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; simple_prep [label="Using simple prep?\n(e.g., Dilute & Shoot, Filtration)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_lle [label="Implement Liquid-Liquid\nExtraction (LLE) Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; implement_spe [label="Implement Solid-Phase\nExtraction (SPE) Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; q2 [label="Is interference\nstill present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_chrom [label="Optimize Chromatography\n(Mobile Phase / Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; success [label="Interference Minimized", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> simple_prep [label="Yes"]; q1 -> optimize_chrom [label="No\n(Simple Matrix)"]; simple_prep -> implement_lle [label="Yes"]; implement_lle -> q2; implement_spe -> q2; simple_prep -> implement_spe [style=dashed, label="Alternative"]; q2 -> optimize_chrom [label="Yes"]; q2 -> success [label="No"]; optimize_chrom -> success; } dot Caption: Decision tree for troubleshooting matrix interference.
Problem: Poor Chromatographic Performance (Resolution, Sensitivity)
Your sample is clean, but you are struggling to separate this compound from its related substances or achieve the required sensitivity.
Q: I'm using a high pH mobile phase, but I can't resolve this compound A from its related impurities (e.g., this compound B, C). What should I do?
A: Achieving selectivity between structurally similar compounds is a classic chromatography challenge. If your peak shape is good, the issue lies with the mobile phase composition.[5][18]
-
Expert Insight & Actionable Steps:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer. A small decrease in the organic content will increase retention and may improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or a combination of both). This can alter the elution order and improve separation.[19]
-
Implement a Gradient: An isocratic method may not have the power to resolve all impurities. A shallow gradient elution, where the organic solvent concentration is slowly increased over time, can significantly enhance the separation of complex mixtures.[5][18]
-
Optimize Temperature: Increasing the column temperature (e.g., to 65-70 °C) can decrease mobile phase viscosity and improve peak efficiency, sometimes enhancing resolution. Ensure your column is rated for such temperatures.[12][20]
-
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | High pH-stable C18, Polymeric C18 (e.g., Xterra, PolymerX) | Essential for longevity when using alkaline mobile phases to prevent silica dissolution.[6] |
| Mobile Phase | Acetonitrile : 0.02 M Dibasic Potassium Phosphate Buffer (pH 9.0) | High pH ensures this compound is neutral, improving peak shape. The buffer maintains a stable pH.[5][6] |
| Gradient/Isocratic | Start with Isocratic (e.g., 40% Acetonitrile), move to Gradient for impurity profiling. | Isocratic is simpler for routine assays. Gradient is necessary for separating multiple related substances.[20] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | Standard flow rate; adjust based on column dimensions as per USP <621> guidelines.[21][22] |
| Column Temp. | 65 - 70 °C | Reduces viscosity, improves efficiency, and can alter selectivity.[12][20] |
| Detection | UV at 205-215 nm | This compound lacks a strong chromophore; low UV wavelength is required for sensitivity.[6][20] |
Section 3: Core Methodologies & Protocols
These protocols provide detailed, step-by-step instructions for critical procedures.
Protocol 1: Liquid-Liquid Extraction (LLE) for Fermentation Broth
This protocol is designed to selectively extract this compound from a complex aqueous matrix, leaving polar interferences behind.
Objective: To achieve >95% recovery of this compound with significant removal of media components.
Materials:
-
Fermentation broth sample
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Ammonia solution (concentrated)
-
Formic acid or Phosphoric acid
-
Deionized water
-
Centrifuge tubes (15 mL)
Procedure:
-
Sample Aliquot: Pipette 1.0 mL of the fermentation broth into a 15 mL centrifuge tube.
-
pH Adjustment (Extraction): Add concentrated ammonia solution dropwise to the sample to adjust the pH to 10.0. Verify with a pH meter. This deprotonates the this compound, making it neutral and organic-soluble.[14]
-
Organic Extraction: Add 5.0 mL of MTBE to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube, leaving the aqueous layer and any interfacial precipitate behind.
-
Back-Extraction (Cleanup): Add 2.0 mL of an acidic aqueous solution (e.g., water adjusted to pH 5.0 with formic acid) to the collected organic phase.[14]
-
Mixing: Vortex for 2 minutes. This protonates the this compound, making it charged and transferring it back into the clean aqueous phase, leaving non-basic impurities in the organic layer.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Final Sample Collection: Carefully collect the lower aqueous layer. This is your cleaned sample, ready for HPLC injection.
// Nodes sample [label="1. Start: 1 mL Broth\n(Ery-H⁺, Polar Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_up [label="2. Adjust pH to 10\n(Ery⁰, Polar Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtbe [label="3. Add 5 mL MTBE\n(Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="4. Vortex & Centrifuge", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; separate1 [label="5. Separate Phases\nAq: Polar Matrix | Org: Ery⁰", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; back_extract [label="6. Back-extract Org Phase\nwith 2 mL pH 5 Aq. Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; vortex2 [label="7. Vortex & Centrifuge", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; separate2 [label="8. Separate Phases\nAq: Ery-H⁺ (Clean) | Org: Impurities", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject [label="9. Inject Clean Aqueous Phase\ninto HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample -> ph_up; ph_up -> add_mtbe; add_mtbe -> vortex1; vortex1 -> separate1; separate1 -> back_extract [label="Collect Organic"]; back_extract -> vortex2; vortex2 -> separate2; separate2 -> inject [label="Collect Aqueous"]; } dot Caption: Workflow for Liquid-Liquid Extraction with back-extraction.
References
- Troubleshooting Peak Shape Problems in HPLC.
- USP General Chapter <621> Chrom
- <621> CHROM
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
- Understanding the L
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- This compound | C37H67NO13 | CID 12560.
- Optimizing mobile phase pH for better separation of this compound impurities. BenchChem.
- This compound CAS#: 114-07-8. ChemicalBook.
- <621> Chrom
- Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices.
- This compound. The Merck Index Online.
- Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms.Journal of Pharmaceutical Sciences.
- HPLC as a Rapid Means of Monitoring this compound and Tetracycline Fermentation Processes.The Journal of Antibiotics.
- Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aqu
- Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental m
- Analysis of macrolide antibiotics in river water by solid-phase extraction and liquid chromatography-mass spectrometry.
- Simultaneous determination of macrolides in water samples by solid-phase extraction and capillary electrophoresis.Arhiv za higijenu rada i toksikologiju.
- Determination of this compound and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography.Journal of Pharmaceutical and Biomedical Analysis.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chrom
- Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography.
- Separation and Validation of Comprehensive Impurities in this compound Tablets by using Rp-HPLC method.
Sources
- 1. This compound | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 114-07-8 [m.chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. mastelf.com [mastelf.com]
- 9. HPLC as a rapid means of monitoring this compound and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products [mdpi.com]
- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved high-pressure liquid chromatographic method for the analysis of this compound in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 15. Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of macrolide antibiotics in river water by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. mastelf.com [mastelf.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. usp.org [usp.org]
Technical Support Center: Strategies to Prevent Erythromycin Degradation During Sample Preparation
Welcome to the Technical Support Center for Erythromycin Analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability during sample preparation. This compound's inherent instability, particularly in acidic conditions, can lead to inaccurate quantification and misleading results. This resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate these challenges and ensure the integrity of your samples.
Understanding this compound Instability: The Root of the Problem
This compound is a macrolide antibiotic characterized by a large lactone ring. This structure is susceptible to degradation, primarily through acid-catalyzed intramolecular hydrolysis.[1][2][3][4] Understanding this degradation pathway is the first step in preventing it.
Under acidic conditions (pH < 6), this compound undergoes a series of reactions that ultimately lead to the formation of inactive anhydrothis compound A.[5][6][7][8][9] This process not only reduces the concentration of the active drug but also introduces confounding degradation products into your analysis.
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed degradation of this compound A.
Caption: Acid-catalyzed degradation of this compound A.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during this compound sample preparation in a question-and-answer format.
Q1: My this compound recovery is consistently low. What are the likely causes and how can I fix it?
A1: Low recovery is a classic symptom of this compound degradation. The most common culprit is exposure to acidic conditions during your sample preparation workflow.
-
Immediate Action: Check the pH of all your solutions, including your sample matrix, extraction solvents, and reconstitution solutions. This compound is most stable in a neutral to slightly alkaline environment (pH 7.0-9.0).[10][11]
-
Protocol Adjustment: If any of your solutions are acidic, adjust the pH using a suitable buffer. For example, a phosphate buffer at pH 8.0 or 9.0 is often used in HPLC mobile phases and can be incorporated into your extraction process.[12][13]
-
Temperature Control: Elevated temperatures can accelerate degradation.[14] Perform all extraction steps on ice or at refrigerated temperatures (2-8°C) and store your samples at -20°C or below.
Q2: I'm seeing extra peaks in my chromatogram that I can't identify. Could these be degradation products?
A2: Yes, it is highly likely that unidentified peaks are degradation products of this compound. Anhydrothis compound A is a common degradant that will appear in your chromatogram if your sample has been exposed to acidic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for extra peaks.
-
Confirmation: To confirm that the extra peaks are indeed degradation products, you can perform a forced degradation study.[14][15] Intentionally expose an this compound standard to acidic conditions (e.g., 0.1 N HCl) and run it on your analytical system. The resulting chromatogram should show the same extra peaks, confirming their identity.
Q3: My results are highly variable between replicate samples. What could be causing this?
A3: High variability is often due to inconsistent sample handling and processing. With a labile compound like this compound, even small differences in exposure time to adverse conditions can lead to significant variations in degradation.
-
Standardize Your Workflow: Ensure that every sample is processed in exactly the same way. This includes incubation times, temperatures, and the volumes of reagents used.
-
Minimize Processing Time: The longer your sample is in a potentially destabilizing environment, the more degradation can occur. Streamline your sample preparation workflow to minimize processing time.
-
Use of an Internal Standard: Incorporating a structural analog of this compound, such as roxithromycin, as an internal standard can help to correct for variability introduced during sample preparation.[16]
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for working with this compound?
A: The optimal pH range for this compound stability is between 7.0 and 9.0.[10][11] Below pH 6.0, degradation occurs rapidly.
Q: Which solvents are best for extracting this compound?
A: Acetonitrile and methanol are commonly used solvents for this compound extraction.[12][17] For liquid-liquid extraction, butyl acetate is also an effective solvent.[18] It is crucial to ensure that your aqueous phase is buffered to a pH of 7.0 or higher before extraction.
Q: How should I store my this compound stock solutions and samples?
A: this compound stock solutions should be prepared in a suitable organic solvent like methanol or acetonitrile and stored at -20°C or -80°C. Processed samples should be kept on ice or at 2-8°C during the workflow and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q: Can I use a protein precipitation method for plasma samples?
A: Yes, protein precipitation with a solvent like acetonitrile is a common method for extracting this compound from plasma. However, it is critical to buffer the plasma sample to a pH of 7.0 or higher before adding the precipitation solvent.
Recommended Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is designed to minimize degradation by maintaining a neutral to alkaline pH throughout the extraction process.
Materials:
-
Plasma sample
-
Internal Standard (e.g., Roxithromycin in methanol)
-
0.1 M Phosphate Buffer, pH 8.0
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of internal standard solution.
-
Add 500 µL of 0.1 M phosphate buffer (pH 8.0) and vortex briefly.
-
Add 3 mL of MTBE and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: QuEChERS-based Extraction of this compound from Tissue Homogenate
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that can be adapted for this compound extraction from complex matrices like tissue.[19]
Materials:
-
Tissue homogenate (in a neutral buffer)
-
Acetonitrile
-
QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) tube (containing magnesium sulfate and primary secondary amine - PSA)
Procedure:
-
To 1 g of tissue homogenate in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet, cap tightly, and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to the dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Summary of Critical Parameters
The following table summarizes the key parameters for preventing this compound degradation during sample preparation.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Prevents acid-catalyzed hydrolysis of the lactone ring.[5][6][8][9] |
| Temperature | 2-8°C or on ice | Reduces the rate of chemical degradation.[14] |
| Solvents | Acetonitrile, Methanol, Butyl Acetate | Effective for extraction while minimizing degradation if pH is controlled. |
| Storage | -20°C to -80°C | Ensures long-term stability of stock solutions and samples. |
| Processing Time | As short as possible | Minimizes exposure to potentially destabilizing conditions. |
References
-
Barthelemy, P., Autissier, D., Courvalin, P., & Ounissi, H. (1984). Enzymic hydrolysis of this compound by a strain of Escherichia coli. A new mechanism of resistance. The Journal of Antibiotics, 37(12), 1692–1696. [Link]
-
Hassanzadeh, A., Barber, J., Morris, G. A., & Gorry, P. A. (2007). Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution. The Journal of Physical Chemistry A, 111(40), 10098–10104. [Link]
-
Hassanzadeh, A., Barber, J., Morris, G. A., & Gorry, P. A. (2007). Mechanism for the Degradation of this compound A and this compound A 2'-Ethyl Succinate in Acidic Aqueous Solution. The Journal of Physical Chemistry A, 111(40), 10098-10104. [Link]
-
Hassanzadeh, A., Barber, J., & Morris, G. A. (2007). Mechanism for the degradation of this compound A and this compound A 2′-ethyl succinate in acidic aqueous solution. Research Explorer The University of Manchester. [Link]
-
Hassanzadeh, A., Barber, J., Morris, G. A., & Gorry, P. A. (2007). Mechanism for the Degradation of this compound A and this compound A 2'-Ethyl Succinate in Acidic Aqueous Solution. American Chemical Society. [Link]
-
Dinos, G. P. (2017). Inactivation of the macrolide this compound by hydrolysis. ResearchGate. [Link]
-
Brisaert, M., Heylen, M., & Plaizier-Vercammen, J. (1996). Investigation on the chemical stability of this compound in solutions using an optimization system. Pharmaceutical World Science, 18(5), 182–186. [Link]
-
Dinos, G. P. (2017). The macrolide antibiotic renaissance. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (A) Bacterial esterases cause hydrolysis of the this compound lactone... ResearchGate. [Link]
-
Abdel-Aziz, A. A. A., et al. (2017). This compound Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. PubMed Central. [Link]
-
Wikipedia. (n.d.). Macrolide. Wikipedia. [Link]
-
LabRulez LCMS. (n.d.). Forced-degradation evaluation of this compound by HPLC and single quadrupole mass spectrometry. LabRulez LCMS. [Link]
-
ResearchGate. (n.d.). Effect of the dissolution medium pH on the stability of this compound. ResearchGate. [Link]
-
Suphajanya, M., et al. (2010). Simple and rapid spectrophotometric method for the analysis of this compound in pharmaceutical dosage forms. ResearchGate. [Link]
-
Tsuji, K., & Goetz, J. F. (1978). HPLC as a Rapid Means of Monitoring this compound and Tetracycline Fermentation Processes. The Journal of Antibiotics, 31(4), 302–308. [Link]
-
Wang, B., et al. (2024). Quantitative analysis of this compound, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Effect of pH on the Dissolution of this compound Stearate Tablets Available in Local Market. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 1-5. [Link]
-
GlobalRPH. (2018). Dilution this compound. GlobalRPH. [Link]
-
Mohd-Setapar, S. H., et al. (2016). New Generation Separation and Identification Methods for this compound. Scholars Research Library. [Link]
-
USP-NF. (2019). This compound Delayed-Release Tablets. USP-NF. [Link]
-
Sznitowska, M., et al. (2002). A rapid HPLC-UV method for the quantification of this compound in dermatological preparations. Ingenta Connect. [Link]
-
The Pharma Innovation Journal. (2019). Method development and validation by chromatographic method for determination of this compound in pharmaceutical dosage form. The Pharma Innovation Journal. [Link]
-
MDPI. (n.d.). Industrial Catalytic Production Process of this compound. MDPI. [Link]
-
Request PDF. (n.d.). Crystallization of this compound extracted using novel phase separation 'sugaring-out extraction': A combined modelling and experimental approach. Request PDF. [Link]
-
USP. (2011). This compound Estolate. USP. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism for the degradation of this compound A and this compound A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. globalrph.com [globalrph.com]
- 12. benchchem.com [benchchem.com]
- 13. jfda-online.com [jfda-online.com]
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- 18. Industrial Catalytic Production Process of this compound [mdpi.com]
- 19. Quantitative analysis of this compound, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of erythromycin extraction from bacterial cultures
<Step>
Technical Support Center: Enhancing Erythromycin Extraction Efficiency
Welcome to the technical support center for the optimization of this compound extraction from bacterial cultures, primarily Saccharopolyspora erythraea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of downstream processing. Here, you will find scientifically grounded, experience-driven answers to common (and uncommon) challenges, structured to provide not just solutions, but a deeper understanding of the underlying principles.
Downstream processing is a significant contributor to the production costs of this compound, largely due to the complex nature of the fermentation broth.[1] This guide aims to demystify the process and empower you to improve both the quantity and quality of your extracted product.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries encountered during this compound extraction.
Q1: What is the optimal pH for extracting this compound from the fermentation broth into an organic solvent?
A1: The optimal pH for extraction is in the alkaline range, typically between 9.0 and 10.3.[2][3] this compound is a macrolide antibiotic with a basic nature due to the dimethylamino group on its desosamine sugar. At a pH above its pKa (approximately 8.6), the molecule is predominantly in its uncharged, non-polar form.[1] This state significantly increases its solubility in water-immiscible organic solvents like butyl acetate or ethyl acetate, thereby maximizing extraction efficiency.[1][2][3] Conversely, at acidic pH values, this compound becomes protonated and more water-soluble, which is a principle used for back-extraction.
Q2: My liquid-liquid extraction is resulting in a stable emulsion that is difficult to break. What is causing this and how can I prevent it?
A2: Emulsion formation is a frequent and challenging issue in the conventional liquid-liquid extraction of this compound.[1] It is primarily caused by the presence of surface-active substances, such as proteins and other cellular debris, in the fermentation broth.[1]
-
Prevention: The most effective strategy is to pre-treat the fermentation broth to remove these emulsion-causing agents.[1]
-
Filtration: Centrifuge the broth to pellet the microbial cells, followed by filtering the supernatant through 0.45 µm and 0.22 µm membranes.[2]
-
Ultrafiltration (UF): Employing UF membranes, particularly those with a molecular weight cut-off (MWCO) of 5 kDa, has been shown to be highly effective in removing surface-active components and preventing emulsion formation.[1]
-
-
Resolution: If an emulsion has already formed, high-speed centrifugation can help to break it. However, prevention through pre-treatment is a more cost-effective and efficient approach.[1]
Q3: Which organic solvent is best for this compound extraction?
A3: Butyl acetate is the most commonly used solvent for industrial-scale liquid-liquid extraction of this compound due to its biodegradability, relatively low toxicity, and high recovery rates (over 96%).[1] However, its high boiling point can make subsequent solvent removal costly.[1] Other effective solvents include:
-
Ethyl Acetate: Similar properties to butyl acetate.[2]
-
Acetonitrile: Can be used in a novel phase transition extraction method where the addition of a salt like NaCl induces phase separation.[1] This method avoids emulsion formation.[1]
-
Octanol: Has been studied as an alternative to butyl acetate, offering the advantage of lower solubility in the aqueous phase, which reduces solvent loss.[3]
The choice of solvent will depend on a balance of factors including extraction efficiency, cost, safety, and the ease of downstream processing.
Q4: How can I improve the purity of my final this compound product and reduce contamination from other this compound variants like this compound C?
A4: Separating this compound A (the desired product) from its variants, such as the more toxic this compound C, is a critical purification step.[4] This is typically achieved during the crystallization phase by carefully controlling the pH.[1]
-
pH-Controlled Crystallization: By adjusting the operating pH to between 9 and 10, the crystallization of this compound C can be significantly limited, while allowing for the effective crystallization of this compound A.[1][5]
-
Chromatography: For very high purity requirements, preparative column chromatography using a non-polar polystyrene resin is effective for separating this compound variants.[6][7]
Q5: What are the key stability concerns for this compound during extraction and storage?
A5: this compound is susceptible to degradation, particularly under acidic conditions.[8]
-
pH Stability: The optimal pH for this compound stability is between 6 and 8.[9] Acidic solutions with a pH below 5.5 are unstable and will lead to rapid potency loss.[9] This is critical to remember during back-extraction steps that use an acidic aqueous phase.
-
Temperature Stability: While this compound is relatively stable at room temperature for short periods, long-term storage should be at refrigerated temperatures (2-8°C).[9] Accelerated stability studies show a slight decrease in this compound A content at 40°C and 50°C over 3 to 6 months.[10]
Part 2: Troubleshooting Guides
This section delves into specific problems you might encounter and provides a structured approach to resolving them, grounded in scientific principles.
Issue 1: Low Extraction Yield
You've performed a liquid-liquid extraction, but HPLC analysis of the organic phase shows a lower-than-expected concentration of this compound.
-
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low this compound extraction yield.
-
Detailed Explanation:
-
pH is Paramount: The ionization state of this compound is the single most critical factor for extraction.[1] If the pH of the fermentation broth is not sufficiently alkaline, a significant portion of the this compound will remain in its protonated, water-soluble form, and will not partition into the organic solvent.
-
Solvent Choice and Volume: The principle of "like dissolves like" applies. A sufficient volume of a suitable non-polar solvent is necessary to create a favorable partition coefficient. A 1:1 volume ratio of organic solvent to broth is a common starting point.[2]
-
Mass Transfer Dynamics: Extraction is a mass transfer process. Inadequate mixing (insufficient time or intensity) will prevent the system from reaching equilibrium, leaving valuable product behind in the aqueous phase.
-
The Emulsion Barrier: A stable emulsion layer effectively traps the organic solvent, preventing a clean phase separation and leading to a physical loss of the this compound-containing organic phase.[1]
-
Issue 2: Product Degradation During Extraction
Your final purified product shows low potency, and HPLC-MS analysis reveals the presence of degradation products like anhydrothis compound A.[11]
-
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for this compound degradation.
-
Detailed Explanation:
-
Acid-Catalyzed Degradation: this compound undergoes rapid degradation in acidic environments (pH < 5.5).[9] The back-extraction step, which uses an acidic aqueous solution to protonate the this compound and pull it out of the organic phase, is a common point where degradation can occur if not carefully controlled.[6][8] The formation of anhydrothis compound A is a known acid-catalyzed degradation pathway.[11]
-
Thermal Stress: High temperatures, especially during solvent evaporation, can accelerate degradation reactions.[10] Using a rotary evaporator under reduced pressure is crucial to remove the solvent at a lower temperature, preserving the integrity of the molecule.[2]
-
Kinetics of Degradation: Chemical reactions take time. Even at a moderately acidic pH, prolonged exposure can lead to significant product loss. Therefore, it is essential to work efficiently during the back-extraction and subsequent neutralization steps.
-
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key extraction workflows and presents quantitative data in a structured format.
Protocol 1: Liquid-Liquid Extraction with Back-Extraction
This protocol is a standard method for isolating and concentrating this compound from a clarified fermentation broth.[2][12]
Materials:
-
Clarified Fermentation Broth (pre-filtered as per FAQ Q2)
-
Organic Solvent (e.g., Butyl Acetate, HPLC grade)
-
1 M Sodium Hydroxide (NaOH)
-
Acidic Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.5)
-
Separating Funnel or Centrifuge Tubes
Procedure:
-
Alkalinization: Take a known volume of clarified fermentation broth and place it in a separating funnel. Adjust the pH to 9.5 - 10.0 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.[2][6]
-
Initial Extraction: Add an equal volume of butyl acetate to the separating funnel.[2]
-
Mixing: Stopper the funnel and invert it repeatedly for 2-3 minutes, venting frequently to release pressure. This ensures intimate contact between the two phases.
-
Phase Separation: Place the funnel in a stand and allow the layers to separate completely. The upper layer will be the organic phase containing this compound.
-
Collection of Organic Phase: Carefully drain and discard the lower aqueous layer. Collect the upper organic phase.
-
Back-Extraction: Add a smaller volume (e.g., one-third of the organic phase volume) of the acidic buffer (pH 6.5) to the collected organic phase.
-
Mixing for Back-Extraction: Agitate the mixture vigorously for 2 minutes. The protonated this compound will now transfer into the aqueous phase.[6]
-
Final Collection: Allow the phases to separate. Collect the lower aqueous phase, which now contains the concentrated and partially purified this compound.[6] This solution can then be taken forward for crystallization or chromatographic purification.
Protocol 2: Adsorption Chromatography for Primary Separation
This method uses a resin to capture this compound from the broth, which can then be eluted with a solvent. It is an effective alternative to liquid-liquid extraction.[2]
Materials:
-
Clarified Fermentation Broth
-
Macroporous Non-polar Polystyrene Resin (e.g., XAD-16, SP825)[13][14][15]
-
Chromatography Column
-
Elution Solvent (e.g., Butyl Acetate or an aqueous methanol solution)[2]
-
Wash Buffers (Deionized Water, 30% aqueous methanol)
Procedure:
-
Broth Preparation: Adjust the pH of the clarified fermentation broth to a neutral range of 6.0-7.0.[2]
-
Column Packing & Equilibration: Prepare a slurry of the resin in deionized water and pack it into the chromatography column. Equilibrate the column by washing it with 2-3 bed volumes of deionized water at a controlled flow rate.
-
Loading: Pass the pH-adjusted fermentation broth through the resin column. Hydrophobic forces are the dominant driving force for the adsorption process.[1]
-
Washing: Wash the resin with 2-3 bed volumes of deionized water to remove unbound impurities, followed by a wash with 30% aqueous methanol to remove more polar impurities.[2]
-
Elution: Elute the bound this compound from the resin using an appropriate solvent. For non-polar resins, an organic solvent like butyl acetate is effective.[2]
-
Collection & Concentration: Collect the eluate fractions. Combine the fractions containing this compound and concentrate them under reduced pressure to yield the crude this compound extract.[2]
Data Summary Tables
Table 1: Solvent Selection and Extraction Efficiency
| Organic Solvent | Key Advantages | Key Disadvantages | Typical Recovery Rate |
| Butyl Acetate | High recovery, biodegradable, low toxicity[1] | High boiling point (costly removal)[1] | >96%[1] |
| Ethyl Acetate | Similar to butyl acetate, effective[2][14] | Volatile, potential for co-extraction of impurities | Moderate to High |
| Acetonitrile | Avoids emulsion (with salt addition)[1][16] | Requires phase transition extraction method | >90%[16] |
| Octanol | Low solubility in aqueous phase (less solvent loss)[3] | Different extraction mechanism (neutral complex)[3] | High |
Table 2: Resin Selection for Adsorption Chromatography
| Resin Type | Adsorption Principle | Key Characteristics | Recommended For |
| Non-polar Polystyrene (e.g., XAD-16, SP825) | Hydrophobic interactions[1] | High surface area, good for adsorbing non-polar molecules from polar solutions.[13][14] | Primary recovery from fermentation broth, separation of EryA from EryC.[1] |
| Cation Exchange Resin (e.g., Amberlite IR-120) | Ionic interactions | Binds the positively charged this compound at pH < pKa. Elution with ammoniacal methanol.[2] | Alternative primary recovery method. |
| Neutral Resins (e.g., XAD-4, XAD-7) | Physisorption, moderate polarity | Good adsorption efficiency, can be modeled by Langmuir and Freundlich isotherms.[13] | Selective adsorption from growth media. |
References
-
New Generation Separation and Identification Methods for this compound - Scholars Research Library. (URL: [Link])
-
Industrial Catalytic Production Process of this compound - MDPI. (URL: [Link])
-
This compound Lactobionate Monograph for Professionals - Drugs.com. (URL: [Link])
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CRM Membrane for this compound Production. (URL: [Link])
-
Biovailability and stability of this compound delayed release tablets - PMC - NIH. (URL: [Link])
-
Modelling the adsorption kinetics of this compound onto neutral and anionic resins - PubMed. (URL: [Link])
-
A novel process for this compound separation from fermentation broth by resin adsorption–aqueous crystallization | Request PDF - ResearchGate. (URL: [Link])
-
Recovery of this compound from fermentation broth by adsorption onto neutral and ion-exchange resins - Repository. (URL: [Link])
- CN101367855B - Method for purification of this compound A - Google P
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Extraction and purification of this compound with macroporous resins - ResearchGate. (URL: [Link])
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Effect of the dissolution medium pH on the stability of this compound. - ResearchGate. (URL: [Link])
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Study on new solvent extraction systems for this compound. (URL: [Link])
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Accelerated stability study on the proposed WHO third International Standard for this compound. (URL: [Link])
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Separation and purification of this compound A by stepwise elution adsorption chromatography | Request PDF - ResearchGate. (URL: [Link])
-
Dilution this compound - GlobalRPH. (URL: [Link])
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This compound Scavenging from Aqueous Solutions by Zeolitic Materials Derived from Fly Ash. (URL: [Link])
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Identification of degradation products of this compound A arising from ozone and advanced oxidation process treatment - PubMed. (URL: [Link])
-
Full article: MODELING this compound ADSORPTION TO THE MACROPOROUS RESIN SEPABEAD SP825 - Taylor & Francis. (URL: [Link])
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The solubilization and extraction parameters of this compound from aqueous phase into mixed AOT/SB3. (URL: [Link])
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Isolation and partial purification of this compound from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC - NIH. (URL: [Link])
-
Spectrophotometric determination of this compound using charge transfer complexation - Der Pharma Chemica. (URL: [Link])
-
Quantitative analysis of this compound, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - NIH. (URL: [Link])
-
Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed. (URL: [Link])
-
Structural formula of this compound. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
A kinetic study on the degradation of this compound A in aqueous solution - ResearchGate. (URL: [Link])
-
Engineering the this compound-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - Frontiers. (URL: [Link])
-
Production of this compound with Saccharopolyspora erythraea - ResearchGate. (URL: [Link])
-
Metastable characteristic of this compound solventing-out crystallization process | Request PDF - ResearchGate. (URL: [Link])
-
Simple and rapid spectrophotometric method for the analysis of this compound in pharmaceutical dosage forms. (URL: [Link])
-
A rapid HPLC-UV method for the quantification of this compound in dermatological preparations - ResearchGate. (URL: [Link])
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- CN1110686A - Extracting and purifying of penicillin - Google P
-
Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC - NIH. (URL: [Link])
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What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (URL: [Link])
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Technical Support Center: Enhancing Erythromycin Production via Fed-Batch Fermentation
Welcome to the technical support center for erythromycin production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the fermentation of Saccharopolyspora erythraea. Here, we will dissect common challenges and provide actionable, scientifically-grounded solutions in a direct question-and-answer format to assist in your experimental endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and setup of fed-batch fermentation for this compound.
Q1: Why is fed-batch fermentation preferred over batch culture for this compound production?
A1: Fed-batch fermentation offers superior control over the growth environment compared to a simple batch process. For secondary metabolites like this compound, this control is critical. By strategically feeding nutrients during the fermentation, we can extend the production phase (idiophase) and mitigate common issues like substrate inhibition and catabolite repression that often curtail yield in batch cultures[1]. This controlled nutrient addition allows for the maintenance of optimal physiological conditions, leading to significantly enhanced this compound titers[1][2][3].
Q2: What is the primary microorganism used for this compound production?
A2: The industrial production of this compound is carried out through the fermentation of the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus)[1][4].
Q3: What are the most critical process parameters to monitor and control?
A3: Success in this compound fermentation hinges on the precise control of several key parameters. These create the ideal environment for both bacterial growth and antibiotic synthesis.
| Parameter | Optimal Range | Rationale & Significance |
| pH | 6.8 - 7.2 | Directly impacts enzyme activity and nutrient uptake. Deviations can halt production.[1][5] |
| Temperature | 32 - 34°C | Essential for optimal enzymatic reactions in the biosynthetic pathway.[1] |
| Dissolved Oxygen (DO) | >30% saturation | S. erythraea is an obligate aerobe. Adequate oxygen is vital for both growth and the high energy demands of antibiotic synthesis.[1][6][7] |
| Carbon Source (e.g., Glucose) | Low, controlled levels | Avoids catabolite repression, a phenomenon where a preferred carbon source like glucose represses the genes for secondary metabolism.[1][8] |
| Precursor (n-propanol) | Maintained at non-toxic levels | n-propanol is a key precursor for the this compound backbone, but it is toxic at high concentrations. Controlled feeding is mandatory.[1][9][10] |
| Phosphate | Limited concentration | Phosphate limitation is a well-known trigger for secondary metabolism in actinomycetes, activating the genes for this compound biosynthesis.[11] |
Q4: What is the role of n-propanol in the fermentation, and why is its feeding strategy so important?
A4: The core structure of this compound is a polyketide, built from precursor molecules. The biosynthesis requires one propionyl-CoA starter unit and six methylmalonyl-CoA extender units[12]. n-propanol is metabolized by the cell into propionyl-CoA, directly feeding into the biosynthetic pathway. However, n-propanol is also toxic to S. erythraea at higher concentrations. Therefore, a carefully controlled fed-batch strategy is essential to supply this precursor at a rate that maximizes this compound synthesis without inhibiting cell growth and function. An optimal feeding rate enhances the titer and can also improve the proportion of the desired this compound A variant[9][10][13].
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments, providing potential causes and validated solutions.
Issue 1: Low this compound Titer
Q: My fed-batch fermentation is running, but the final this compound titer is significantly lower than expected. What are the potential causes and how can I fix this?
A: A low this compound yield is a multifaceted problem. Below is a systematic approach to diagnosing the root cause.
Potential Cause 1: Catabolite Repression
-
Explanation: If the concentration of your primary carbon source (like glucose) is too high, the cellular machinery will prioritize growth over producing secondary metabolites like this compound. This is a well-documented repressive effect[8][14].
-
Solution: Implement a feeding strategy that maintains the glucose concentration at a low, growth-limiting level. This can be achieved through a pre-determined exponential feed or a feedback control loop (e.g., a DO-stat, where feed is added when an increase in dissolved oxygen indicates carbon source depletion).
Potential Cause 2: Suboptimal Precursor Supply
-
Explanation: The rate of this compound synthesis can be limited by the availability of its direct precursor, propionyl-CoA, which is derived from n-propanol. An inadequate or poorly timed feeding of n-propanol will directly impact the final titer[15].
-
Solution: Optimize the n-propanol feeding strategy. Start the feed after the initial exponential growth phase (typically after 24-48 hours). The feed rate should be carefully controlled to avoid accumulation to toxic levels. On-line monitoring of the oxygen uptake rate (OUR) or biomass (via capacitance sensors) can provide real-time data to guide a more dynamic feeding strategy[9].
Potential Cause 3: Phosphate Inhibition
-
Explanation: High concentrations of inorganic phosphate in the medium strongly repress the genes in the this compound biosynthesis cluster (ery genes) via the PhoP regulatory protein[11]. This is a common mechanism in actinomycetes to delay antibiotic production until primary growth slows.
-
Solution: Ensure your production medium is formulated with a limiting concentration of phosphate. Studies have shown that production in a low-phosphate medium can be over 20-fold higher than in a high-phosphate environment[11]. If your initial medium contains high phosphate, consider a medium exchange or a fed-batch strategy where the feed solution is phosphate-free.
Potential Cause 4: pH Deviation
-
Explanation: The enzymes responsible for building the this compound molecule have optimal pH ranges. If the pH of the culture drifts outside the 6.8-7.2 range due to metabolic acid production, enzymatic activity can decrease dramatically, halting production[1].
-
Solution: Implement a robust, automated pH control system. Use sterile acid (e.g., H₂SO₄) and base (e.g., NaOH or NH₄OH) to maintain the pH within the optimal setpoint. Using ammonium hydroxide as a base can also serve as a nitrogen source.
Issue 2: Poor Biomass Growth
Q: The cell density in my bioreactor is low, and consequently, this compound production has not initiated effectively. What could be the problem?
A: Insufficient biomass is often a precursor to low product yield. The issue usually lies with the initial growth conditions or nutrient availability.
Potential Cause 1: Oxygen Limitation
-
Explanation: S. erythraea has a high oxygen demand, especially during rapid growth. As cell density increases, the oxygen uptake rate (OUR) can exceed the oxygen transfer rate (OTR) of your bioreactor, leading to oxygen starvation and stunted growth[6][16].
-
Solution: Increase the OTR by adjusting agitation and aeration rates. For high-density cultures, it may be necessary to switch from air to oxygen-enriched air to meet the cellular demand[7]. A DO-stat control loop can be implemented where agitation automatically increases to maintain a set DO level.
Potential Cause 2: Nutrient Limitation in Batch Phase
-
Explanation: The initial batch medium may be depleted of a key nutrient (e.g., nitrogen, trace elements) before the fed-batch phase is initiated, causing growth to cease prematurely.
-
Solution: Analyze the composition of your batch medium. Ensure it contains sufficient nitrogen, phosphate, and trace elements to support robust initial growth. If a specific limitation is suspected, consider supplementing the initial batch medium or starting the nutrient feed earlier.
Potential Cause 3: Inoculum Quality
-
Explanation: A variable or low-quality inoculum (e.g., aged, low viability, incorrect morphology) will lead to inconsistent and poor fermentation performance[12].
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore stock and a multi-stage seed culture development to ensure a healthy, active, and morphologically correct seed culture is transferred to the production bioreactor[5].
Issue 3: Foaming
Q: My fermentation is experiencing excessive foaming, which threatens sterility and causes loss of culture volume. What can I do?
A: Foaming is a common issue in protein-rich media, often exacerbated by high aeration and agitation.
-
Explanation: Cellular proteins and other biomolecules can act as surfactants, stabilizing foam created by sparging and mixing.
-
Solution:
-
Antifoam Agents: Implement an automated antifoam addition system. A foam probe detects the presence of foam and adds a small, controlled dose of a sterile antifoam agent (e.g., silicone-based or polypropylene glycol). Be cautious, as excessive antifoam can interfere with oxygen transfer and may need to be removed during downstream processing.
-
Mechanical Foam Breakers: Some bioreactors can be equipped with mechanical foam breakers in the headspace, which physically disrupt the foam.
-
Process Parameters: In some cases, slightly reducing the agitation or aeration rate can manage foaming, but this must be balanced against the risk of oxygen limitation.
-
Part 3: Key Experimental Protocols
Protocol 1: Optimizing n-Propanol Feeding Using a DO-Stat Strategy
This protocol describes a feedback control strategy to maintain optimal n-propanol and primary carbon source levels.
-
Bioreactor Setup: Prepare the bioreactor with the production medium. Calibrate pH and DO probes. Set the temperature to 33°C and pH to 7.0.
-
Inoculation: Inoculate with a high-quality seed culture of S. erythraea (typically 10% v/v)[1].
-
Initial Batch Phase: Allow the culture to grow in batch mode. Monitor the DO level. As cells grow exponentially, the DO will decrease.
-
DO-Stat Setup: Set a DO minimum setpoint (e.g., 40%). Link the bioreactor's controller so that the feed pump is activated when the DO rises above this setpoint. A rise in DO indicates that the primary carbon source is becoming limited, reducing the cellular respiration rate.
-
Feed Solution: Prepare a sterile, concentrated feed solution containing both the primary carbon source (e.g., glucose) and n-propanol. A validated ratio of glucose to propanol is around 4.3 (g/g), as this has been shown to be favorable for both growth and secondary metabolism[9].
-
Initiation of Fed-Batch: Once the culture consumes the initial carbon source, the DO will begin to rise. When it crosses the 40% setpoint, the controller will trigger the feed pump, adding a small bolus of the feed solution. This will cause the cells to resume consumption, and the DO will drop again.
-
Monitoring: This cycle will repeat, maintaining the culture in a nutrient-limited state that is optimal for this compound production. Regularly take samples to measure biomass, residual glucose, n-propanol concentration, and this compound titer to validate the process.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Titer
Sources
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- 3. The physiology of this compound biosynthesis in cyclic fed batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systems perspectives on this compound biosynthesis by comparative genomic and transcriptomic analyses of S. erythraea E3 and NRRL23338 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Rational design of a 500 m3 fermenter for this compound production by Saccharopolyspora erythraea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DO and pH Control Strategies for High-Density Fermentations [synapse.patsnap.com]
- 8. Transient repression of this compound formation in Streptomyces erythraeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling the feed rate of propanol to optimize this compound fermentation by on-line capacitance and oxygen uptake rate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Phosphate regulator PhoP directly and indirectly controls transcription of the this compound biosynthesis genes in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Catabolite repression - Wikipedia [en.wikipedia.org]
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- 16. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
Technical Support Center: Addressing Low Biomass in Saccharopolyspora erythraea Fermentation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Saccharopolyspora erythraea fermentation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low biomass growth during erythromycin production. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve these issues effectively. Low biomass is a critical bottleneck, as a healthy and robust growth phase is essential for high-titer production of the secondary metabolite, this compound.[1][2]
This document is structured to provide direct answers to common problems through a troubleshooting guide and a set of frequently asked questions, supported by detailed experimental protocols.
Troubleshooting Guide: Diagnosing Low Biomass Growth
This section is formatted in a question-and-answer style to directly address specific issues you may be encountering in the lab.
Q1: My S. erythraea culture is showing poor or no growth. What are the first steps I should take to diagnose the problem?
When confronted with low biomass, a systematic approach is crucial. The problem almost always lies within one of three areas: the inoculum, the culture medium, or the physical fermentation parameters. Before diving into complex experiments, perform a systematic check of these fundamentals.
The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low biomass.
Q2: I suspect my inoculum is the issue. How can I validate its quality and what defines a "good" inoculum?
The quality of your seed culture is paramount; any variability here will cascade through your entire fermentation process. An inconsistent inoculum is a leading cause of batch-to-batch variability.[3]
Potential Causes for Poor Inoculum:
-
Low Spore Viability: Improperly stored or old spore stocks can lead to poor germination and a long lag phase.
-
Incorrect Seed Culture Age: Using a seed culture that is too young (still in lag phase) or too old (in stationary or death phase) will result in suboptimal performance when transferred to the production vessel. The ideal transfer time is typically during the late exponential growth phase.[4]
-
Suboptimal Morphology: The morphology of S. erythraea in submerged culture (ranging from dispersed mycelia to dense pellets) significantly impacts nutrient uptake and oxygen transfer. Highly branched, star-shaped hyphae have been associated with higher productivity.[5] Extreme pellet formation can lead to mass transfer limitations and necrosis in the pellet core, reducing overall viable biomass.
Diagnostic Protocol: Inoculum Quality Assessment
-
Microscopic Examination: Before inoculation, take a sample from your seed culture. Use a light microscope to visually inspect the mycelia. Look for healthy, intact, and actively growing hyphae. Check for signs of contamination.
-
Viability Check: Perform a serial dilution and plate the seed culture on a suitable agar medium (e.g., ISP-2).[1][6] The resulting colony-forming units (CFUs) will give you a quantitative measure of viable cells.
-
Standardize Inoculum Preparation: Follow a strict, standardized protocol for inoculum development. This ensures consistency across experiments. See the "Key Experimental Protocols" section below for a detailed procedure.
Q3: My growth medium is based on a standard formulation, but biomass is still low. How can I determine if the issue is nutritional?
While standard media provide a good starting point, industrial strains or specific lab conditions may require optimization. Nutritional limitations or imbalances are common reasons for stunted growth.
Potential Causes for Nutritional Issues:
-
Carbon Source Inhibition: High concentrations of readily metabolizable sugars like glucose can cause substrate inhibition, repressing growth and antibiotic formation.[6] Using alternative or complex carbon sources like molasses, bagasse, or maltodextrin can lead to better and more sustained growth.[6][7][8]
-
Inadequate Nitrogen Source: The type and concentration of the nitrogen source are critical. A combination of organic (e.g., corn steep liquor, soybean meal) and inorganic (e.g., ammonium sulfate) nitrogen sources often gives the best results for both biomass and this compound production.[6][7] Peptone has been shown to be less effective.[6]
-
Limiting Trace Elements or Vitamins: S. erythraea requires specific vitamins (like B2, B6, B9, B12) and trace metals for optimal growth and enzymatic function.[9] Their absence can become a bottleneck.
-
Incorrect pH: The initial pH of the medium should be adjusted to the optimal range for growth, which is typically between 7.0 and 7.5.[6]
Data Summary: Recommended Media Components
| Component | Recommended Substance | Typical Concentration | Rationale & Reference |
| Carbon Source | Sugarcane Molasses / Bagasse | 30-60 g/L | Avoids glucose repression, cost-effective.[6][7] |
| Organic Nitrogen | Corn Steep Liquor / Soybean Meal | 1-2% (w/v) | Provides complex nutrients and precursors.[6][7] |
| Inorganic Nitrogen | Ammonium Sulfate | 0.3-0.7% (w/v) | Readily available nitrogen source.[1][7] |
| Phosphate Source | KH₂PO₄ / K₂HPO₄ | 0.3-0.7% (w/v) | Essential for energy metabolism and nucleic acids.[1] |
| Vitamins | B-Vitamin Cocktail (B2, B6, B12) | 0.1-0.4 mg/L | Cofactors for key metabolic enzymes.[9] |
| pH Buffering | Calcium Carbonate (CaCO₃) | 0.5-0.6% (w/v) | Maintains pH stability during fermentation.[10] |
Diagnostic Protocol: Media Optimization (One-Variable-at-a-Time)
-
Establish a Baseline: Prepare your standard medium as a control.
-
Vary One Component: Create a series of flasks where only one component's concentration or type is changed. For example, test different carbon sources (glucose, molasses, starch) at the same concentration, or test a range of concentrations for your chosen nitrogen source.
-
Ferment and Measure: Run the fermentation under identical conditions for all flasks.
-
Analyze Biomass: At a set time point (e.g., 96 hours), harvest the cells and determine the dry cell weight (DCW).
-
Compare and Iterate: Identify the condition that yields the highest biomass and use it as the new baseline for optimizing the next component.
Q4: My inoculum and media seem correct. Could my physical fermentation parameters be the cause of low biomass?
Absolutely. S. erythraea is an aerobic actinomycete, and its growth is highly sensitive to the physical environment inside the bioreactor.[11]
Potential Causes for Parameter-Related Issues:
-
Suboptimal Temperature: The optimal temperature for biomass production is around 28°C. Deviations can significantly slow metabolic rates.[6]
-
Incorrect pH Control: While the initial pH is set in the media, metabolic activity will cause it to drift. Active pH control during fermentation is crucial to keep it within the 7.0-7.5 range for optimal growth.[1][6]
-
Low Dissolved Oxygen (DO): Oxygen is often the most critical limiting factor in dense aerobic cultures. Inadequate agitation or aeration leads to oxygen depletion, which halts growth. DO should be maintained above 40-45% saturation.[1]
-
Excessive Shear Stress: While agitation is needed for mixing and oxygen transfer, excessively high agitation speeds can cause mechanical damage to the mycelia, leading to cell lysis and reduced viable biomass.[5]
Data Summary: Optimal Fermentation Parameters
| Parameter | Optimal Range | Rationale & Reference |
| Temperature | 28-30°C | Optimal for enzymatic activity and growth rate.[1][6] |
| pH | 7.0 - 7.5 | Optimal for nutrient uptake and enzyme stability.[6] |
| Dissolved Oxygen (DO) | > 45% saturation | Essential for aerobic respiration and biomass accumulation.[1] |
| Agitation | 200-600 rpm (bioreactor dependent) | Balances oxygen transfer with shear stress.[6][12] |
Diagnostic Protocol: Parameter Verification
-
Calibrate Probes: Before starting your fermentation, ensure your pH and DO probes are properly calibrated.
-
Monitor Online Data: Closely monitor the real-time data for pH, temperature, and DO throughout the fermentation run.
-
Check Control Loops: Verify that the automated control systems (e.g., acid/base addition for pH, agitation cascade for DO) are functioning correctly and maintaining setpoints.
-
Correlate Events: If you observe a growth arrest, correlate it with the parameter data. For example, a sharp drop in DO followed by a plateau in CO₂ evolution is a classic sign of oxygen limitation.[1]
Key Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
This protocol ensures a consistent and viable seed culture for inoculation.
-
Spore Stock Preparation: Grow S. erythraea on a suitable agar medium (e.g., ISP-2) at 28-34°C for 7-10 days until good sporulation is observed.[6][10]
-
Spore Harvest: Harvest spores by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Spore Suspension: Create a spore suspension in sterile water containing a wetting agent like 0.01% Tween 80. Count the spores using a hemocytometer and adjust to a final concentration of 1x10⁸ spores/mL.[13]
-
Seed Culture Inoculation: Inoculate a flask containing seed medium with the spore suspension (e.g., 1 mL into 50 mL of medium).[6]
-
Incubation: Incubate the seed culture at 28-33°C on a rotary shaker at ~200-250 rpm for 48-72 hours.[4][6][14]
-
Transfer: Use the seed culture to inoculate the production fermenter (typically at 5-10% v/v) during its late exponential growth phase.
Protocol 2: Biomass Quantification (Dry Cell Weight)
-
Sampling: Aseptically withdraw a known volume of culture broth (e.g., 10 mL) from the fermenter.
-
Pre-weigh Tube: Use a pre-weighed, dry centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 5000 rpm for 15 minutes.[15]
-
Washing: Discard the supernatant. Resuspend the pellet in an equal volume of distilled water or saline solution to wash away media components. Centrifuge again.
-
Drying: Discard the supernatant and place the tube with the cell pellet in a drying oven at 60-80°C until a constant weight is achieved (typically 24 hours).
-
Calculation: Cool the tube in a desiccator before weighing. The dry cell weight (DCW) is the final weight minus the initial weight of the empty tube, expressed in g/L.
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between biomass growth and this compound production?
This compound is a secondary metabolite. This means its production is not directly coupled with primary growth. The fermentation process typically exhibits two distinct phases:
-
Trophophase (Growth Phase): The initial phase where the primary objective of the microorganism is to replicate and increase biomass. Nutrient consumption is high, and biomass accumulates exponentially.
-
Idiophase (Production Phase): Following the growth phase, often triggered by a degree of nutrient limitation or other stress, the cell's metabolism shifts.[1] This "metabolic switch" redirects precursors from biomass formation (like propionyl-CoA and methylmalonyl-CoA) towards the this compound biosynthesis pathway.[1][16]
Therefore, achieving a high cell density in the trophophase is a prerequisite for achieving a high final this compound titer in the idiophase.
Caption: Relationship between growth and production phases.
Q2: Does the physical morphology (pellets vs. dispersed mycelia) of S. erythraea affect biomass measurements?
Yes, significantly. Morphology impacts both the accuracy of your biomass measurement and the physiological health of the culture.
-
Dispersed Mycelia: This form allows for more homogeneous samples, leading to more reproducible DCW measurements. It also facilitates better nutrient and oxygen transfer to individual cells.
-
Pellets/Clumps: This morphology can lead to sampling errors, as it's difficult to get a representative sample from a flask or bioreactor. Physiologically, large pellets can have an anoxic, non-growing core due to diffusion limitations, meaning a portion of your measured biomass may not be metabolically active or productive.[5]
Controlling morphology can be achieved by modifying the seed culture conditions, media composition (e.g., addition of polymers), and agitation intensity.
Q3: Can components in my complex media interfere with growth?
Yes. While complex media components like soybean meal or corn steep liquor provide rich sources of nutrients, their quality can vary significantly between batches and suppliers. Some batches may contain inhibitory compounds or have different concentrations of key nutrients. Furthermore, some components, like residual flour in an oil-based medium, can increase broth viscosity, which impedes oxygen transfer and can negatively affect growth and subsequent downstream processing.[17] If you suspect batch-to-batch variability in your complex media, it is advisable to test new batches on a small scale before use in critical experiments.
References
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Elenshasy, H., et al. (2008). Improvement of this compound production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization. Bioresource Technology. [Link]
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Ghojavand, H., et al. (2011). The inter-relationship between inoculum concentration, morphology, rheology and this compound productivity in submerged cultivation of Saccharopolyspora erythraea. Semantic Scholar. [Link]
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Zhang, Y., et al. (2023). Transcriptomics-guided optimization of vitamins to enhance this compound yield in saccharopolyspora erythraea. PubMed Central. [Link]
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Jemimah Naine, S., et al. (2013). Strain improvement and optimization studies for enhanced production of this compound in bagasse based medium using Saccharopolyspora erythraea MTCC 1103. 3 Biotech. [Link]
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Reeves, A. R., et al. (2008). A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PNAS. [Link]
-
Jaques, C. M. (2009). Modelling of Metabolic Pathways of Saccharopolyspora erythraea Using Flux Balance Analysis. UCL Discovery. [Link]
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Noor El-Deen, A. M., et al. (2015). STATISTICAL OPTIMIZATION OF this compound PRODUCTION BY Saccharopolyspora erythraea UNDER SOLID STATE FERMENTATION OF AGRO-INDUST. SciSpace. [Link]
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Licona-Cassani, C., et al. (2012). Temporal Dynamics of the Saccharopolyspora erythraea Phosphoproteome. Molecular & Cellular Proteomics. [Link]
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Li, S., et al. (2020). Engineering the this compound-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ye, B., et al. (2011). Toward Improvement of this compound A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination. Applied and Environmental Microbiology. [Link]
-
Zhang, X., et al. (2021). Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea. Frontiers in Bioengineering and Biotechnology. [Link]
-
UNIDO. (n.d.). This compound PRODUCTION IN THE PHARMACEUTICAL INDUSTRY. [Link]
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Slideshare. (n.d.). production of this compound in industries. [Link]
-
Weber, T., et al. (2014). Production of this compound With Saccharopolyspora erythraea. ResearchGate. [Link]
-
Omura, S., & Ikeda, H. (2014). Production of this compound With Saccharopolyspora erythraea. [Link]
-
Noor El-Deen, A. M., et al. (2015). Optimization of Process Parameters For this compound Production Under Solid State Fermentation by Saccharopolyspora Erythraea NCIMB 12462. Scribd. [Link]
-
Kianinejad, N., et al. (2013). Effect of Castor Oil on Bioprocess Parameters of this compound Fermentation by Saccharopolyspora Erythraea. Iranian Journal of Biotechnology. [Link]
-
Lu, J., et al. (2022). Reconstruction of the Genome-Scale Metabolic Model of Saccharopolyspora erythraea and Its Application in the Overproduction of this compound. PubMed Central. [Link]
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Tzilivakis, P., et al. (2023). Industrial Catalytic Production Process of this compound. MDPI. [Link]
-
Lu, J., et al. (2022). Reconstruction of the Genome-Scale Metabolic Model of Saccharopolyspora erythraea and Its Application in the Overproduction of this compound. MDPI. [Link]
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KEGG. (n.d.). Sulfur metabolism - Saccharopolyspora erythraea. [Link]
-
Biology LibreTexts. (2024). Industrial Production of Antibiotics. [Link]
-
ResearchGate. (2025). Saccharopolyspora Species: Laboratory Maintenance and Enhanced Production of Secondary Metabolites. [Link]
-
MDPI. (2023). Saccharopolyspora sp. NFXS83 in Marine Biotechnological Applications: From Microalgae Growth Promotion to the Production of Secondary Metabolites. [Link]
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UGC MOOCs. (n.d.). Production of Antibiotic. [Link]
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Frontiers. (2021). Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of this compound in Saccharopolyspora erythraea. [Link]
-
PubMed Central. (2022). The Removal of this compound and Its Effects on Anaerobic Fermentation. [Link]
-
Davies, J. L., et al. (2000). Studies on the interaction of fermentation and microfiltration operations: this compound recovery from Saccharopolyspora erythraea fermentation broths. PubMed. [Link]
-
BacDive. (n.d.). Saccharopolyspora erythraea (DSM 40517, AS 4.166, ATCC 11635). [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). This compound production in batch and fed batch bioreactor using agro- industrial wastes. [Link]
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Microbioz India. (2024). Troubleshooting Common Issues in Bacterial Culturing. [Link]
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Khatabook. (2023). The Process of Manufacturing Antibiotics. [Link]
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The Antibiotic Production Process: From Microbial Fermentation to Purification. (2025). [Link]
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Resolving co-elution issues in chromatographic analysis of erythromycin impurities
Welcome to the technical support center for the chromatographic analysis of erythromycin and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting, with a specific focus on resolving co-elution issues. As an antibiotic produced through fermentation, this compound presents a unique analytical challenge due to its multiple structurally similar variants and degradation products.[1] This resource provides field-proven insights and validated protocols to ensure the accuracy and reliability of your analytical results.
Troubleshooting Guide: Resolving Co-elution
Co-elution of the main this compound peak with its impurities is a frequent and critical issue that can compromise the accuracy of quantification and impurity profiling.[2][3] This section provides a systematic approach to diagnosing and resolving these challenging separations.
Question 1: I'm observing poor resolution between this compound A and a closely eluting impurity. Where do I start?
Answer:
Poor resolution is often a multifaceted problem. A logical, step-by-step approach is crucial for efficient troubleshooting. The primary factors influencing resolution in reversed-phase HPLC are mobile phase composition (especially pH), stationary phase chemistry, and temperature.
Initial Assessment:
-
Peak Shape Analysis: First, evaluate the peak shape of both the this compound A and the co-eluting impurity. Significant peak tailing, particularly for the main peak, can contribute to poor resolution. This is often observed with basic compounds like this compound on traditional silica-based C18 columns due to interactions with residual silanols.[4][5]
-
Review Method Parameters: Double-check your current method parameters against established pharmacopeial methods (e.g., USP, Ph. Eur.) or relevant literature to ensure they are appropriate for this compound analysis.[1]
Troubleshooting Workflow:
Below is a systematic workflow to address co-elution issues.
Caption: A decision-making workflow for troubleshooting co-elution in this compound analysis.
Question 2: My this compound peak is tailing, and I suspect it's causing co-elution with a nearby impurity. How can I improve the peak shape?
Answer:
Peak tailing for this compound is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[4] this compound, being a basic compound with a pKa around 8.9, will be protonated at lower pH values, leading to these undesirable interactions. The most effective way to mitigate this is by adjusting the mobile phase pH.
Protocol for Mobile Phase pH Optimization:
Objective: To improve the peak shape of this compound and enhance resolution from co-eluting impurities by increasing the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Dibasic potassium phosphate or ammonium formate buffer components
-
Phosphoric acid or ammonium hydroxide for pH adjustment
-
Your HPLC system with a C18 column (preferably one stable at high pH)
Procedure:
-
Buffer Preparation: Prepare a series of mobile phase buffers at different pH values, starting from neutral and moving towards alkaline conditions (e.g., pH 7.0, 8.0, 9.0). A common choice is a phosphate buffer.[5][6]
-
Initial Condition: Start with your current mobile phase composition and inject your this compound sample.
-
pH Adjustment:
-
Increase the mobile phase pH in increments of 0.5 pH units.
-
For each pH value, allow the system to equilibrate thoroughly before injecting the sample. A stable baseline is indicative of proper equilibration.
-
-
Data Analysis:
-
Monitor the peak shape (asymmetry factor) of the this compound peak at each pH.
-
Observe the resolution between this compound and the co-eluting impurity.
-
Expected Outcome: As the pH increases, the this compound molecule becomes less protonated, reducing its interaction with silanol groups. This should result in a more symmetrical peak shape and improved resolution.[4][5]
Data Summary Table:
| Mobile Phase pH | This compound Peak Asymmetry | Resolution (this compound/Impurity) |
| 7.0 | 1.8 | 1.2 |
| 8.0 | 1.4 | 1.6 |
| 9.0 | 1.1 | 2.1 |
Note: The above data is illustrative.
Question 3: I've optimized the mobile phase pH, but I still have a critical pair of co-eluting impurities. What's my next step?
Answer:
If pH optimization alone is insufficient, the next logical step is to alter the selectivity of your chromatographic system. This can be achieved by changing the organic modifier or, more significantly, by selecting a different stationary phase.
1. Modifying the Organic Modifier:
The choice of organic solvent (typically acetonitrile or methanol) can influence selectivity. While acetonitrile is a more common choice, methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.
Experimental Protocol:
-
Solvent Substitution: Keeping the optimized mobile phase pH and buffer concentration constant, replace acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile to account for the different solvent strengths.
-
Ternary Mixtures: Consider using a combination of acetonitrile and methanol as the organic modifier. Systematically vary the ratio of these solvents to fine-tune the selectivity.
2. Selecting an Alternative Stationary Phase:
If modifying the mobile phase doesn't resolve the co-elution, the interaction between your analytes and the stationary phase is likely the limiting factor. Switching to a column with a different chemistry can provide the necessary change in selectivity.
Recommended Column Chemistries for this compound Analysis:
| Stationary Phase | Key Characteristics | Rationale for this compound Analysis |
| High-Purity Silica C18 | End-capped columns with low residual silanol activity. | Reduces peak tailing for basic compounds like this compound, providing a good starting point for method development. |
| Phenyl-Hexyl | Provides pi-pi interactions in addition to hydrophobic interactions. | The aromatic rings in this stationary phase can offer alternative selectivity for this compound and its impurities, which may have different aromatic characteristics. |
| Embedded Polar Group (e.g., Polar-C18) | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | These columns offer different selectivity compared to traditional C18 phases and are often more stable at higher aqueous mobile phase compositions. They can also provide better peak shapes for basic compounds. |
| Polymer-Based (e.g., Polystyrene-Divinylbenzene) | Stable across a wide pH range (1-13). | The European Pharmacopoeia has described methods using polymer-based columns for this compound analysis.[1][7] Their high pH stability makes them ideal for optimizing the separation of basic macrolides. |
Question 4: I have a very complex sample from a forced degradation study with multiple co-eluting peaks. Is there a more powerful technique I can use?
Answer:
For highly complex samples, such as those from forced degradation studies where numerous closely related degradants are present, one-dimensional HPLC (1D-LC) may not provide sufficient peak capacity for complete separation.[8][9][10] In such cases, two-dimensional liquid chromatography (2D-LC) is a powerful solution.[11][12]
The Principle of 2D-LC:
2D-LC employs two columns with different separation mechanisms (i.e., orthogonal chemistries).[2][10] A fraction or "heart-cut" containing the co-eluting peaks from the first dimension (1D) column is transferred to a second dimension (2D) column for further separation.[2] This significant increase in peak capacity can resolve components that are inseparable in a single dimension.[10]
Workflow for 2D-LC Analysis of this compound Impurities:
Caption: A simplified workflow for resolving complex this compound impurities using 2D-LC.
Benefits of 2D-LC for this compound Analysis:
-
Increased Peak Capacity: Dramatically improves the ability to separate closely related impurities.[2][10]
-
Enhanced Confidence in Peak Purity: Provides a more rigorous assessment of peak purity than 1D-LC alone.[10]
-
Ideal for Forced Degradation Studies: Can effectively resolve the complex mixture of degradants formed under stress conditions.[9][13]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound I should be aware of? A1: this compound is a mixture of several related compounds, with this compound A being the major active component.[14][15] Common process-related and degradation impurities include this compound B, this compound C, this compound Related Compound N (N-demethylthis compound A), anhydrothis compound A, and pseudothis compound A enol ether.[6][16][17][18][19] The specific impurity profile can vary depending on the manufacturing process and storage conditions.
Q2: Why is a high temperature (e.g., 65-70 °C) often recommended in pharmacopeial methods for this compound analysis? A2: Elevated temperatures in HPLC offer several advantages for macrolide antibiotic analysis. They reduce the viscosity of the mobile phase, which leads to lower backpressure and allows for higher flow rates, potentially shortening run times. More importantly, higher temperatures can improve peak shape and alter selectivity, which can be beneficial for resolving closely related this compound impurities.[6][19]
Q3: My baseline is noisy when analyzing this compound. What could be the cause? A3: A noisy baseline can stem from several sources. Common causes include:
-
Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phase is thoroughly mixed and degassed.
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.[20]
-
Detector Issues: A failing lamp in a UV detector can cause noise.
-
Column Contamination: If the column has been used for many injections, it may accumulate contaminants. Flushing the column with a strong solvent can help.
Q4: I am seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them? A4: "Ghost peaks" are peaks that appear in a chromatogram even when no sample is injected. They are often due to carryover from a previous injection or contamination in the mobile phase.[21] To address this:
-
Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution, such as a high percentage of organic solvent, to effectively clean the needle between injections.[21]
-
Check Mobile Phase Purity: Run a blank gradient (without injection) to see if the ghost peaks are present. If so, your mobile phase may be contaminated.
Q5: What detection wavelength is typically used for this compound and its impurities? A5: this compound and its related compounds lack a strong chromophore, resulting in low UV absorption.[1][3] A low wavelength, typically around 215 nm , is used to achieve sufficient sensitivity.[6][9][22] Due to the low UV absorbance, mass spectrometry (MS) is an increasingly preferred detection method as it offers higher sensitivity and specificity.[1][3]
References
-
Agilent Technologies, Inc. (n.d.). Benefits of 2D-LC/MS/MS in Pharmaceutical Bioanalytics. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). 2D Liquid Chromatography in Biopharmaceutical Analysis. Retrieved from [Link]
-
Jeelani, S., et al. (2021). Development and validation of a stability indicating HPLC method for organic impurities of this compound stearate tablets. Journal of Pharmaceutical and Biomedical Analysis, 193, 113728. Retrieved from [Link]
-
Spectroscopy Online. (2024). Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Two-Dimensional HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Enhanced Detection and Quantification of Impurities in this compound Tablets Using RP-HPLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound - USP standards. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). A Validated RP-LC Method for the Determination of this compound an Oxime and Related Substances. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Formulations—A Journey to Advanced Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). NOTE Identification of Related Substances in this compound Drug by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
PubMed. (2004). Identification of impurities in this compound by liquid chromatography-mass spectrometric detection. Retrieved from [Link]
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2004). Identification of impurities in this compound by liquid chromatography-mass spectrometric detection. Retrieved from [Link]
-
Lirias - KU Leuven. (1998). Isolation and purification of this compound e (EE) and this compound f (EF) from erythomycin bulk samples. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Erythromycin and Azithromycin Ribosomal Binding Affinity: A Guide for Researchers
In the landscape of antibacterial drug discovery, a profound understanding of drug-target interactions at a molecular level is paramount. Macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, exert their therapeutic effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This guide provides an in-depth comparative analysis of the ribosomal binding affinity of two prominent macrolides: the progenitor of its class, erythromycin, and its semi-synthetic derivative, azithromycin. We will delve into the structural nuances that govern their interaction with the ribosome, present quantitative binding data, and detail the experimental methodologies employed to elucidate these critical molecular events. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the ribosomal interactions of these important antibiotics.
The Mechanism of Action: A Shared Target, Nuanced Interactions
Both this compound and azithromycin inhibit bacterial protein synthesis by binding to the 50S large ribosomal subunit.[1][2] Their binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3] By occupying this critical space, these macrolides physically obstruct the passage of the growing polypeptide chain, leading to a premature termination of protein synthesis and ultimately, a bacteriostatic effect.[1][2] While their fundamental mechanism is shared, the specifics of their interaction with the ribosome, and consequently their binding affinities, differ due to their distinct chemical structures.
This compound is a 14-membered macrolide, while azithromycin is a 15-membered azalide, distinguished by the incorporation of a methyl-substituted nitrogen atom into the lactone ring.[4] This seemingly subtle modification has profound implications for the drug's conformation and its interactions with the ribosomal RNA (rRNA) and proteins that constitute the NPET.
Structural Basis of Ribosomal Binding: A Tale of Two Macrolides
High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have provided invaluable insights into the binding modes of this compound and azithromycin.
This compound: The binding of this compound to the ribosome is a well-characterized interaction. The desosamine sugar of this compound forms a critical hydrogen bond with the N1 of adenine 2058 (A2058) in domain V of the 23S rRNA.[3] The lactone ring makes several van der Waals contacts with other nucleotides, including A2059.[4] This interaction with A2058 is a linchpin for the binding of most macrolides, and modifications to this nucleotide, such as methylation, are a common mechanism of bacterial resistance.[5]
Azithromycin: The nitrogen atom in the azalide ring of azithromycin alters its pKa and conformational flexibility compared to this compound. This leads to a different set of interactions within the NPET. While it also interacts with the crucial A2058 residue, the overall binding process for azithromycin in Escherichia coli has been described as a two-step mechanism.[4][6] An initial, rapid, and lower-affinity binding event is followed by a slower isomerization to a much tighter, high-affinity complex.[6] This slow-binding characteristic may contribute to its prolonged intracellular accumulation and post-antibiotic effect.[7] Furthermore, in some bacterial species like Deinococcus radiodurans, there is evidence for dual binding sites for azithromycin, with a second molecule interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA.[8] This potential for multiple interactions could contribute to a higher overall avidity for the ribosome.
The following diagram illustrates the general binding location of macrolide antibiotics within the large ribosomal subunit.
Caption: General binding location of macrolides in the 50S ribosomal subunit.
Quantitative Comparison of Ribosomal Binding Affinity
The binding affinity of a drug to its target is a critical determinant of its potency. This affinity is often expressed as the dissociation constant (Kd), where a lower Kd value indicates a tighter binding interaction. While direct, side-by-side comparisons of the Kd values for this compound and azithromycin under identical experimental conditions are not always readily available in the literature, a compilation of data from various studies provides a strong indication of their relative affinities.
| Antibiotic | Bacterial Species | Dissociation Constant (Kd) | Reference |
| This compound | Escherichia coli | 36 nM | [1] |
| This compound | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [1] |
| Azithromycin | Escherichia coli | Described as a slow-binding ligand forming a tighter complex than this compound. | [7] |
Note: The quantitative values are compiled from different studies, and experimental conditions may vary. A direct comparative study under identical conditions would provide the most accurate comparison.
The available data suggests that while this compound exhibits potent binding to the ribosome, azithromycin's unique binding kinetics, characterized by a slow isomerization to a high-affinity state, likely results in a lower effective Kd and a more stable drug-ribosome complex in certain bacterial species.[7]
Experimental Methodologies for Characterizing Ribosomal Binding Affinity
A variety of robust experimental techniques are employed to quantify and characterize the interaction between antibiotics and the ribosome. The choice of method often depends on the specific research question, available resources, and the nature of the antibiotic being studied.
Equilibrium Dialysis
Equilibrium dialysis is a classic and highly accurate method for measuring the binding of a small molecule (ligand) to a macromolecule (receptor).
Principle: The assay involves two chambers separated by a semi-permeable membrane that allows the passage of the small antibiotic molecule but retains the much larger ribosome. At equilibrium, the concentration of the free antibiotic will be the same in both chambers. By measuring the total concentration of the antibiotic in the chamber containing the ribosomes, the amount of bound antibiotic can be calculated.
Experimental Protocol:
-
Apparatus Setup: Prepare an equilibrium dialysis apparatus with two chambers separated by a dialysis membrane with a molecular weight cutoff (e.g., 10 kDa) that retains the 70S ribosome.
-
Sample Preparation:
-
In one chamber (the "ribosome chamber"), add a known concentration of purified bacterial ribosomes in a suitable binding buffer.
-
In the other chamber (the "buffer chamber"), add the same volume of binding buffer.
-
-
Ligand Addition: Add a known concentration of the radiolabeled or unlabeled antibiotic to the buffer chamber.
-
Equilibration: Gently agitate the apparatus at a constant temperature (e.g., 37°C) for a sufficient period (typically 4-24 hours) to allow the system to reach equilibrium.[9]
-
Sample Analysis:
-
Carefully collect samples from both chambers.
-
Quantify the concentration of the antibiotic in each chamber using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, or LC-MS/MS for unlabeled compounds).
-
-
Data Analysis:
-
Calculate the concentration of free antibiotic (equal to the concentration in the buffer chamber at equilibrium).
-
Calculate the concentration of bound antibiotic by subtracting the free antibiotic concentration from the total antibiotic concentration in the ribosome chamber.
-
Plot the concentration of bound antibiotic versus the concentration of free antibiotic and fit the data to a saturation binding isotherm to determine the Kd.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful, homogeneous assay that is well-suited for high-throughput screening of antibiotic binding.
Principle: The assay relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this fluorescent molecule binds to a large molecule like the ribosome, its tumbling is significantly slowed, leading to an increase in the polarization of the emitted light.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the antibiotic of interest (e.g., BODIPY-erythromycin).[10]
-
Purify bacterial 70S ribosomes.
-
Prepare a suitable binding buffer.
-
-
Assay Setup (in a microplate format):
-
To each well, add a fixed concentration of the fluorescently labeled antibiotic.
-
Add increasing concentrations of purified ribosomes to the wells.
-
For competition assays, add a fixed concentration of both the fluorescently labeled antibiotic and ribosomes, along with increasing concentrations of the unlabeled competitor antibiotic (e.g., azithromycin).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
For direct binding assays, plot the change in fluorescence polarization against the ribosome concentration to determine the Kd.
-
For competition assays, plot the fluorescence polarization against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that displaces 50% of the fluorescent probe). The inhibition constant (Ki) can then be calculated from the IC50 value.
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A Comparative Analysis of Clarithromycin and Erythromycin Efficacy Against Resistant Streptococcus pneumoniae
This guide provides an in-depth, objective comparison of the in vitro efficacy of clarithromycin and its progenitor, erythromycin, against resistant strains of Streptococcus pneumoniae. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed laboratory protocols, and explains the causal mechanisms behind the observed differences in performance. Our focus is on providing actionable insights grounded in rigorous scientific evidence to inform both clinical and preclinical research endeavors.
Introduction: The Challenge of Pneumococcal Resistance
Streptococcus pneumoniae remains a primary cause of community-acquired pneumonia, otitis media, and invasive diseases such as meningitis and bacteremia. The therapeutic landscape has been significantly complicated by the emergence of strains resistant to macrolide antibiotics, a class of drugs historically pivotal in treating these infections. This compound, the first macrolide, was introduced in the 1950s, followed by semi-synthetic derivatives like clarithromycin, which offered improved pharmacokinetic profiles and better tolerability.[1][2] However, widespread use has driven the selection of resistant isolates, necessitating a nuanced understanding of the relative efficacy of these agents against contemporary pneumococcal strains.[3] This guide will dissect the mechanisms of action and resistance, present comparative efficacy data, and provide the experimental framework required to validate these findings.
Mechanisms of Action and Resistance
Both this compound and clarithromycin function by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[1] This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis.[1][2] While both are primarily considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations against S. pneumoniae.[1][4]
Resistance in S. pneumoniae to these 14- and 15-membered macrolides is predominantly mediated by two key mechanisms:
-
Target Site Modification: This is most commonly due to the acquisition of an ermB (this compound ribosome methylase) gene.[2][5] The gene product, a methylase, dimethylates an adenine residue (A2058) in the 23S rRNA.[2] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, conferring a high-level resistance phenotype known as MLSB.[2][5] Strains harboring the ermB gene typically exhibit high minimum inhibitory concentrations (MICs) to both this compound and clarithromycin.[5]
-
Active Efflux: This mechanism is mediated by a two-component pump encoded by the mef (macrolide efflux) and mel genes, often found on a mobile genetic element.[3] This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[2][3] This typically results in a lower level of resistance (the M-phenotype) compared to the ermB-mediated mechanism.[2][3][5]
The prevalence of these genes can vary geographically, but ermB is frequently associated with a higher proportion of this compound-resistant isolates.[5][6][7]
Visualizing Macrolide Action and Resistance Mechanisms
The following diagram illustrates the interaction of macrolides with the bacterial ribosome and the disruptive effects of the primary resistance mechanisms.
Caption: Standardized workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available evidence clearly indicates that while clarithromycin possesses greater in vitro potency against susceptible S. pneumoniae than this compound, this advantage is largely nullified in the presence of common resistance mechanisms, especially high-level resistance conferred by the ermB gene. [4][8]For ermB-positive strains, both drugs should be considered ineffective. Against strains with the mef efflux pump, the clinical relevance of the modest in vitro superiority of clarithromycin is questionable, as MICs are often elevated beyond susceptible breakpoints.
For drug development professionals, these findings highlight the critical need for novel agents that can either evade these resistance mechanisms or restore the activity of existing macrolides. The development of ketolides, derived from macrolides, was one such strategy aimed at overcoming this resistance. [2]Future research should focus on:
-
Continuous surveillance of the prevalence of ermB and mef genes to inform treatment guidelines.
-
The development of efflux pump inhibitors as potential adjuvants to macrolide therapy.
-
The exploration of novel ribosomal binding sites that are not affected by A2058 methylation.
By employing standardized, self-validating protocols as described herein, researchers can generate reliable and comparable data to guide the next generation of antimicrobial development against this persistent pathogen.
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Van Heirstraeten, L., et al. (2000). Macrolide resistance and this compound resistance determinants among Belgian Streptococcus pyogenes and Streptococcus pneumoniae isolates. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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A Comparative Mechanistic Analysis of Erythromycin and Telithromycin Action on the Bacterial Ribosome
A Guide for Researchers and Drug Development Professionals
Introduction
Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, primarily by inhibiting protein synthesis through their interaction with the bacterial ribosome. Erythromycin, the progenitor of this class, paved the way for the development of newer derivatives with improved pharmacological properties. Among these, the ketolide telithromycin stands out for its enhanced efficacy, particularly against this compound-resistant strains. This guide provides an in-depth, objective comparison of the mechanistic differences between this compound and telithromycin at the ribosomal level, supported by experimental data and methodologies. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these crucial antibiotics to inform future research and development efforts.
Core Mechanism of Action: Targeting the Ribosomal Exit Tunnel
Both this compound and telithromycin exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome.[1][2][3] Their primary binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5][6] By physically obstructing this tunnel, these antibiotics hinder the progression of the nascent peptide chain, leading to premature dissociation of peptidyl-tRNAs and ultimately, the cessation of protein synthesis.[4][7] This inhibition of protein synthesis is generally bacteriostatic, meaning it halts bacterial growth and replication, allowing the host's immune system to clear the infection.[1][2]
The this compound Paradigm: A Single Anchor Point
This compound's interaction with the ribosome is primarily centered on domain V of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[8][9] Structural studies have revealed that the desosamine sugar moiety of this compound forms crucial hydrogen bonds with nucleotide A2058 (E. coli numbering).[10][11] This interaction, along with hydrophobic and van der Waals forces with neighboring nucleotides such as A2059, anchors the drug in the NPET.[11][12]
The reliance on this single primary binding region, however, is also its Achilles' heel. Bacterial resistance to this compound frequently arises from modifications at or near this binding site. The most common mechanism is the methylation of the N6 position of A2058 by Erm methyltransferases.[2][10][13] This modification sterically hinders this compound binding, significantly reducing its affinity for the ribosome and rendering the antibiotic ineffective.[2][10] Another resistance mechanism involves efflux pumps that actively transport this compound out of the bacterial cell.[2][14]
Telithromycin's Strategic Advantage: A Dual-Binding Mechanism
Telithromycin, a semi-synthetic derivative of this compound, was engineered to overcome these resistance mechanisms.[1][15] It belongs to the ketolide class, distinguished by the replacement of the L-cladinose sugar at the C3 position with a keto group and the addition of an alkyl-aryl side chain.[15][16] These structural modifications confer a significant mechanistic advantage.
While telithromycin still binds to domain V of the 23S rRNA in a manner similar to this compound, its key innovation lies in an additional interaction with domain II of the 23S rRNA.[1][4][17] The extended alkyl-aryl side chain of telithromycin forms stacking interactions with the base pair A752-U2609 in domain II.[7][18][19] This dual-binding mode results in a much higher affinity for the ribosome compared to this compound.[1][18]
This secondary interaction is crucial for telithromycin's activity against this compound-resistant strains.[4][17] Even when the primary binding site in domain V is compromised by A2058 methylation, the interaction with domain II can compensate, allowing telithromycin to maintain effective binding and inhibit protein synthesis.[4][7] This explains why telithromycin retains its potency against many strains that are highly resistant to this compound.[20][21][22][23][24]
Visualizing the Ribosomal Interactions
To better understand the spatial relationships of these antibiotics within the ribosome, the following diagram illustrates their respective binding sites.
Caption: Binding sites of this compound and Telithromycin on the 23S rRNA.
Quantitative Comparison of Ribosomal Interactions
The mechanistic differences between this compound and telithromycin are reflected in their binding affinities and inhibitory concentrations.
| Parameter | This compound | Telithromycin | Significance | Reference(s) |
| Primary Binding Site | Domain V of 23S rRNA (A2058) | Domain V of 23S rRNA (A2058) | Both share a primary binding locus. | [1][10] |
| Secondary Binding Site | None | Domain II of 23S rRNA (A752-U2609) | Telithromycin's dual binding is key to overcoming resistance. | [1][4][17] |
| Binding Affinity (Wild-Type Ribosomes) | Lower | Higher (approx. 10-fold greater than this compound) | Tighter binding contributes to greater potency. | [18] |
| Binding Affinity (Erm-methylated Ribosomes) | Significantly Reduced | Maintained to a greater extent | Explains activity against resistant strains. | [4][7] |
| MIC90 (this compound-Susceptible S. pneumoniae) | - | ≤0.016 mg/L | Telithromycin is highly active against susceptible strains. | [20][23] |
| MIC90 (this compound-Resistant S. pneumoniae) | ≥64.0 mg/L | ≤0.25 mg/L | Demonstrates telithromycin's efficacy against resistant isolates. | [20][23] |
Experimental Methodologies for Studying Drug-Ribosome Interactions
A variety of experimental techniques are employed to elucidate the mechanisms of action of ribosome-targeting antibiotics.
Ribosome Footprinting
This high-throughput sequencing technique provides a snapshot of ribosome positions on messenger RNA (mRNA) at a given moment. It can be used to identify the specific codons where ribosomes stall in the presence of an antibiotic, revealing the context-dependent nature of their inhibitory action.
Workflow:
Caption: A simplified workflow for ribosome footprinting experiments.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology by allowing for the high-resolution visualization of large biomolecular complexes like the ribosome. By imaging ribosomes in complex with antibiotics, researchers can directly observe the binding pockets and the specific interactions between the drug and the ribosomal components.
Protocol for Cryo-EM Sample Preparation and Imaging:
-
Ribosome Purification: Isolate 70S ribosomes from the bacterial species of interest using established protocols involving sucrose gradient centrifugation.[11]
-
Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (this compound or telithromycin) to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to rapidly vitrify the sample, preserving the native structure.
-
Data Collection: Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to align the individual particle images and reconstruct a high-resolution 3D map of the ribosome-antibiotic complex.
-
Model Building and Analysis: Fit atomic models of the ribosome and the antibiotic into the cryo-EM density map to analyze the binding interactions in detail.[10][25][26]
Kinetic Binding Assays
Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity (KD) and the on- and off-rates of antibiotics to the ribosome. These data provide crucial insights into the stability of the drug-ribosome complex. Studies have shown that telithromycin exhibits a slower dissociation rate from the ribosome compared to this compound, which may contribute to its prolonged post-antibiotic effect.[15][27]
Conclusion: Implications for Drug Development
The comparative analysis of this compound and telithromycin highlights a critical principle in antibiotic development: overcoming resistance often requires novel mechanisms of action or enhanced interactions with the target. Telithromycin's dual-binding strategy serves as a powerful example of how structural modifications can successfully circumvent established resistance mechanisms.
For researchers and drug development professionals, these mechanistic insights provide a roadmap for the rational design of next-generation antibiotics. Future efforts could focus on:
-
Identifying novel interaction sites: Exploring other regions of the ribosome that can be targeted to create multi-point binding antibiotics.
-
Structure-based drug design: Utilizing high-resolution structural information from cryo-EM and X-ray crystallography to design molecules with optimized interactions with both wild-type and resistant ribosomes.
-
Exploiting context-specific inhibition: Investigating how different nascent peptide sequences within the exit tunnel influence antibiotic binding and efficacy to potentially develop drugs with greater specificity.
By building upon the lessons learned from the evolution of macrolide antibiotics from this compound to telithromycin, the scientific community can continue to develop innovative strategies to combat the ever-growing threat of antibiotic resistance.
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A Senior Application Scientist's Guide to Cross-Resistance Studies of Erythromycin with Other Macrolide Antibiotics
For researchers, scientists, and drug development professionals, a nuanced understanding of antibiotic cross-resistance is fundamental to navigating the complexities of antimicrobial development and deployment. This guide provides an in-depth, objective comparison of erythromycin's cross-resistance profiles with other key macrolide antibiotics. Supported by experimental data and detailed methodologies, this document is designed to serve as a practical resource for laboratory investigations into this critical area of antibiotic resistance.
The Clinical and Mechanistic Landscape of Macrolide Cross-Resistance
Macrolide antibiotics, characterized by a macrocyclic lactone ring, are crucial in treating a variety of bacterial infections, particularly those of the respiratory tract. This compound, the progenitor of this class, along with its semi-synthetic derivatives such as clarithromycin and azithromycin, function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] However, the clinical efficacy of these agents is significantly threatened by the emergence and spread of bacterial resistance.
A key challenge in macrolide therapy is the high potential for cross-resistance, where resistance to one macrolide confers resistance to others within the class.[3][4] This phenomenon is not arbitrary; it is dictated by specific molecular mechanisms of resistance that bacteria acquire. Understanding these mechanisms is paramount, as they directly predict the spectrum of cross-resistance to other macrolides, and even to distinct antibiotic classes like lincosamides (e.g., clindamycin) and streptogramin B.[1][5]
The Two Major Mechanisms of Acquired Macrolide Resistance
Two predominant mechanisms account for the majority of clinically significant macrolide resistance, each resulting in a distinct cross-resistance phenotype.
-
Target Site Modification (MLSB Phenotype): This is one of the most common resistance strategies employed by bacteria.[5] It involves the methylation of an adenine residue (A2058) within the 23S rRNA component of the 50S ribosomal subunit.[5][6] This modification is catalyzed by enzymes encoded by the erm (this compound ribosome methylation) genes, such as erm(A), erm(B), and erm(C).[1][6][7] The methylation of this critical nucleotide reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to a broad cross-resistance phenotype known as MLSB.[1][5] Expression of MLSB resistance can be either constitutive (cMLSB), with continuous production of the methylase, or inducible (iMLSB), where the enzyme is synthesized only in the presence of an inducing agent, typically a 14- or 15-membered macrolide like this compound.[5]
-
Active Efflux (M Phenotype): This mechanism relies on the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5][8] This is primarily mediated by efflux pumps encoded by mef (macrolide efflux) genes, such as mef(A) and mef(E).[9][10] The M phenotype typically confers resistance to 14- and 15-membered macrolides (e.g., this compound, clarithromycin, and azithromycin) but does not impact the activity of 16-membered macrolides, lincosamides, or streptogramin B antibiotics.[5][9]
The interplay of these mechanisms dictates the cross-resistance patterns observed in clinical isolates. For instance, a bacterium harboring an erm gene will likely exhibit resistance to all macrolides, whereas a strain with a mef gene may remain susceptible to certain related antibiotic classes.
Caption: Mechanisms of macrolide resistance and cross-resistance.
Comparative Analysis of Cross-Resistance Profiles
The degree of cross-resistance among macrolides is not uniform and can be quantified by determining the Minimum Inhibitory Concentration (MIC) of each antibiotic against resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11]
This compound, Clarithromycin, and Azithromycin
Studies have consistently shown that cross-resistance is the general rule among this compound, clarithromycin, and azithromycin.[3][4] Organisms that are resistant to one of these macrolides are typically resistant to the others, although the MIC values may differ.[3][4]
| Antibiotic | Class | Typical MIC against Susceptible S. pneumoniae (µg/mL) | Typical MIC against S. pneumoniae with erm(B) (µg/mL) | Typical MIC against S. pneumoniae with mef(E) (µg/mL) |
| This compound | 14-membered Macrolide | ≤ 0.25 | >64 | 1 to 64 |
| Clarithromycin | 14-membered Macrolide | ≤ 0.25 | >64 | 1 to 64 |
| Azithromycin | 15-membered Azalide | ≤ 0.5 | >64 | 2 to >64 |
Note: MIC values are illustrative and can vary between studies and specific bacterial isolates.
As the table indicates, strains with the erm(B) gene, conferring the MLSB phenotype, exhibit high-level resistance to all three macrolides.[12][13] In contrast, strains with the mef(E) gene, responsible for the M phenotype, show a more moderate level of resistance.[14]
The Case of Ketolides: Telithromycin
Ketolides, such as telithromycin, represent a newer generation of macrolide-like antibiotics developed to overcome existing resistance mechanisms. Telithromycin has structural modifications that enhance its binding to the ribosome and make it a poor substrate for efflux pumps.[15]
While telithromycin is generally effective against strains with the M phenotype, its activity against MLSB-positive strains can be variable.[16] Some studies have shown that this compound can induce resistance to telithromycin in staphylococcal isolates harboring erm genes.[15][17]
| Antibiotic | Class | Typical MIC against Susceptible S. pneumoniae (µg/mL) | Typical MIC against S. pneumoniae with erm(B) (µg/mL) | Typical MIC against S. pneumoniae with mef(A) (µg/mL) |
| Telithromycin | Ketolide | ≤ 0.5 | 0.06 to >64 | 0.01 to 0.5 |
Note: MIC values are illustrative and can vary between studies and specific bacterial isolates.[18]
Experimental Protocols for Assessing Cross-Resistance
A systematic and standardized approach is crucial for accurately determining cross-resistance patterns. The following protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantitative assessment of antibiotic susceptibility.[19][20]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antibiotic in a liquid growth medium. The MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Precisely weigh and dissolve each antibiotic (this compound, clarithromycin, azithromycin, etc.) in an appropriate solvent (e.g., ethanol for macrolides) to create a high-concentration stock solution.[19]
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism).[19][21] This creates a gradient of antibiotic concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Preparation of Bacterial Inoculum: Culture the bacterial isolate to be tested on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, examine the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[11]
Caption: Workflow for the D-Zone test to detect iMLSB resistance.
Concluding Remarks for the Research Professional
The study of cross-resistance between this compound and other macrolides is a dynamic field that is critical for informing clinical practice and guiding the development of new antimicrobial agents. A thorough understanding of the underlying molecular mechanisms, coupled with the application of robust and standardized experimental protocols, is essential for generating accurate and reproducible data. The choice of experimental methodology should be guided by the specific research question, whether it is a quantitative comparison of MICs or a qualitative assessment of resistance phenotypes. As antibiotic resistance continues to evolve, a continued focus on detailed cross-resistance studies will be indispensable in the ongoing effort to combat infectious diseases.
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Levin, T. P., et al. (2005). Induction of telithromycin resistance by this compound in isolates of macrolide-resistant Staphylococcus spp. Antimicrobial Agents and Chemotherapy, 49(7), 3059–3061. [Link]
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Villedieu, A., et al. (2003). Genetic Basis of this compound Resistance in Oral Bacteria. Antimicrobial Agents and Chemotherapy, 47(1), 89–93. [Link]
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Del Grosso, M., et al. (2007). The Macrolide Resistance Genes erm(B) and mef(E) Are Carried by Tn2010 in Dual-Gene Streptococcus pneumoniae Isolates Belonging to Clonal Complex CC271. Antimicrobial Agents and Chemotherapy, 51(12), 4184–4186. [Link]
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Pérez-Trallero, E., et al. (2001). In Vitro Activity of Telithromycin against Spanish Streptococcus pneumoniae Isolates with Characterized Macrolide Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 45(12), 3550–3552. [Link]
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A Comparative Analysis of the Post-Antibiotic Effect of Erythromycin and Clarithromycin
An In-Depth Guide for Researchers and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the minimum inhibitory concentration (MIC)[1][2][3]. This phenomenon holds significant clinical relevance, influencing dosing regimens and contributing to therapeutic efficacy[1][4]. For macrolide antibiotics like erythromycin and its derivative, clarithromycin, which function by inhibiting protein synthesis, the PAE is a pronounced feature[2][5]. This guide provides a detailed comparative analysis of the PAE of this compound and clarithromycin, supported by experimental data and protocols, to inform research and drug development.
This compound vs. Clarithromycin: A Molecular and Pharmacokinetic Overview
This compound, a foundational macrolide, and its semi-synthetic derivative, clarithromycin, share a core mechanism of action but exhibit key structural and pharmacokinetic differences that influence their clinical performance and post-antibiotic effects.
Clarithromycin is a derivative of this compound, differing by the methylation of a hydroxyl group on the lactone ring[8]. This seemingly minor modification confers greater acid stability, leading to improved oral bioavailability and a longer plasma half-life[7][9]. This allows for more convenient twice-daily dosing compared to the four-times-daily regimen often required for this compound[9]. Furthermore, clarithromycin is metabolized in the liver to an active metabolite, 14-hydroxyclarithromycin, which also possesses antibacterial activity, sometimes acting synergistically with the parent compound, particularly against Haemophilus influenzae[7][10].
Both antibiotics are broad-spectrum agents, though clarithromycin generally shows enhanced activity against certain Gram-negative and atypical pathogens compared to this compound[7][11].
Shared Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and clarithromycin exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome[7][12][13]. This binding occurs within the nascent peptide exit tunnel, physically obstructing the path of newly synthesized polypeptide chains[14][15]. This action inhibits the translocation step of protein synthesis, effectively halting the production of essential bacterial proteins[12][14]. This reversible binding and subsequent inhibition are central to their PAE; the time required for the drug to dissociate from the ribosome and for the bacterium to resume normal protein synthesis contributes significantly to the duration of growth suppression[16].
Caption: Mechanism of action for macrolide antibiotics.
Comparative Analysis of the Post-Antibiotic Effect
Experimental data consistently demonstrates that while both drugs exhibit a significant PAE, clarithromycin often produces a longer duration of growth suppression compared to this compound against susceptible Gram-positive organisms.
A study on Staphylococcus aureus cells provides a direct comparison. After a one-hour exposure to 0.5 µg/mL of each antibiotic, a PAE of 3 hours was observed for this compound, while clarithromycin demonstrated a PAE of 4 to 5 hours[17][18]. The same study noted that clarithromycin treatment led to a more significant reduction in cell viability and a greater inhibition of 50S ribosomal subunit formation compared to this compound[17][18]. This suggests that clarithromycin's interaction with the bacterial cell may be more profound, leading to a longer recovery period.
Another study examining various Streptococcus species found that exposure to 10 times the MIC of either drug induced a PAE ranging from 2.4 to 4.3 hours[19]. In the case of S. sanguis, this compound was reported to cause a longer PAE than another macrolide, azithromycin, under the same conditions[19]. While this study didn't directly compare this compound and clarithromycin across all tested species, it reinforces the presence of a substantial PAE for this class of antibiotics.
The duration of the PAE is influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure[4][5]. The enhanced PAE of clarithromycin is a key pharmacodynamic advantage, potentially contributing to its clinical efficacy, especially in regimens with less frequent dosing.
Quantitative PAE Data Summary
| Antibiotic | Organism | Concentration | Exposure Time | PAE Duration (hours) | Reference |
| This compound | Staphylococcus aureus | 0.5 µg/mL | 1 mass doubling | 3 | [17][18] |
| Clarithromycin | Staphylococcus aureus | 0.5 µg/mL | 1 mass doubling | 4-5 | [17][18] |
| This compound | Streptococcus species | 10 x MIC | Not specified | 2.4 - 4.3 | [19] |
Experimental Protocol: In Vitro Determination of PAE
The determination of the PAE in a laboratory setting requires a standardized protocol to ensure reproducibility and accuracy. The viable count method is a commonly accepted reference approach[3][20].
Objective:
To quantify and compare the time required for bacterial regrowth after brief exposure to this compound versus clarithromycin.
Materials:
-
Log-phase bacterial culture (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and clarithromycin stock solutions
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C with shaking)
-
Centrifuge
-
Sterile tubes and plates
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Rationale: To ensure bacteria are in a consistent and active growth phase.
-
Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).
-
-
Antibiotic Exposure:
-
Rationale: To expose the bacteria to a defined concentration of the antibiotic for a set period.
-
Divide the log-phase culture into three flasks:
-
Test A (this compound): Add this compound to a final concentration of 4x or 8x the MIC.
-
Test B (Clarithromycin): Add clarithromycin to the same multiple of its MIC.
-
Control: Add an equivalent volume of sterile broth (no antibiotic).
-
-
Incubate all flasks for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.
-
-
Antibiotic Removal:
-
Rationale: This is the most critical step to ensure that any subsequent growth suppression is due to the PAE and not residual drug.
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant and wash the bacterial pellet twice with sterile, pre-warmed PBS or broth to remove the antibiotic.
-
Resuspend the final pellet in a volume of fresh, pre-warmed CAMHB equivalent to the initial culture volume. This step effectively creates a 1:100 or 1:1000 dilution to further minimize residual antibiotic concentrations[3].
-
-
Monitoring of Regrowth:
-
Rationale: To measure the time it takes for the antibiotic-exposed and control cultures to resume growth.
-
Take samples from all three flasks (Test A, Test B, and Control) at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Determine the number of viable bacteria (Colony Forming Units per mL, CFU/mL) at each time point by performing serial dilutions and plating on appropriate agar plates.
-
-
Calculation of PAE:
-
Rationale: To provide a quantitative measure of the growth suppression period.
-
Plot the log10 CFU/mL versus time for each culture.
-
The PAE is calculated using the formula: PAE = T - C [3].
-
T: The time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C: The time required for the CFU/mL of the untreated control culture to increase by 1 log10 above its initial count after the "removal" step.
-
-
Caption: Workflow for the in vitro determination of the Post-Antibiotic Effect (PAE).
Mechanistic Basis for the Post-Antibiotic Effect
The PAE of macrolides is not merely due to residual antibiotic lingering in the medium but is a result of specific damage and recovery processes within the bacterial cell. The primary mechanisms are believed to be:
-
Persistent Ribosomal Binding: Even after the extracellular concentration of the antibiotic is negligible, drug molecules that have entered the bacterium remain bound to their ribosomal targets[16]. The time required for these molecules to dissociate and be cleared from the cell contributes directly to the PAE. Clarithromycin's structural modifications may lead to a higher binding affinity or slower dissociation rate compared to this compound, thus prolonging the inhibition of protein synthesis.
-
Inhibition of Ribosome Assembly: Beyond simply blocking translocation, macrolides have been shown to inhibit the formation of the 50S ribosomal subunit itself[17][18]. Studies have demonstrated that both this compound and clarithromycin treatment reduce the number of functional 50S subunits in S. aureus[16][17][18]. The recovery from this deficit requires the synthesis of new ribosomal components, a process that takes time and further extends the period before normal growth can resume. The more potent effect of clarithromycin on subunit formation could be a key factor in its longer PAE[17][18].
-
Sublethal Damage Repair: Exposure to antibiotics can induce non-lethal damage to cellular structures and metabolic pathways. The bacterium must expend energy and resources to repair this damage before it can recommence replication, contributing to the lag in growth observed during the PAE[21].
Clinical and Research Implications
The longer PAE of clarithromycin is a significant pharmacodynamic advantage. A robust PAE allows for less frequent dosing intervals without a loss of efficacy, as bacterial regrowth is suppressed even when drug concentrations dip below the MIC[1][4]. This can improve patient compliance and potentially reduce the risk of side effects[9].
For researchers, understanding the nuances of the PAE between structurally similar antibiotics provides valuable insight into drug-target interactions and bacterial physiology. Investigating the precise molecular interactions that lead to a longer PAE can guide the rational design of new antibiotics with optimized pharmacodynamic profiles. The development of novel agents could aim to maximize the PAE to enhance therapeutic outcomes and combat the growing threat of antimicrobial resistance.
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A Comparative Guide to the Gastrointestinal Side Effects of Erythromycin and Azithromycin
Executive Summary
Erythromycin and azithromycin are macrolide antibiotics fundamental to treating a wide array of bacterial infections.[1][2] Despite their shared classification and mechanism of antibacterial action—inhibiting the bacterial 50S ribosomal subunit—their clinical utility is often dictated by their respective side effect profiles.[3] It is well-established that this compound induces a significantly higher incidence of gastrointestinal (GI) adverse events compared to azithromycin.[2][4] This guide provides an in-depth comparative analysis of the underlying mechanisms driving these differences, supported by clinical data and detailed experimental protocols for researchers in drug development. We will explore the pivotal role of motilin receptor agonism, the impact of chemical structure on acid stability, and the resulting downstream physiological effects that differentiate these two critical therapeutic agents.
The Core Mechanism: Motilin Receptor Agonism
The primary driver of GI side effects for macrolide antibiotics is not their antimicrobial action but rather an "off-target" effect on host physiology. Both this compound and azithromycin act as agonists for the motilin receptor, a G-protein coupled receptor found on smooth muscle cells of the upper GI tract.[5][6][7] Motilin is a peptide hormone that regulates the migrating motor complex (MMC), a pattern of electromechanical activity that triggers powerful contractions of the stomach and small intestine during fasting periods to sweep undigested material forward.[5]
This compound is a potent motilin agonist.[7][8] In the acidic environment of the stomach, it is degraded into several metabolites, with one anhydro-hemiketal intermediate being a particularly powerful activator of the motilin receptor.[5][9] This activation is often supraphysiological, leading to forceful, uncoordinated contractions that manifest as common GI side effects like nausea, vomiting, abdominal cramping, and diarrhea.[5][10] This prokinetic property, while a source of adverse effects, is also harnessed clinically to treat conditions of delayed gastric emptying, such as gastroparesis.[8][11]
Azithromycin is also a motilin receptor agonist, but its activity is less pronounced.[6][12] Studies have shown that azithromycin can displace radiolabeled motilin and stimulate intracellular calcium flux in cells expressing the motilin receptor, confirming its agonist activity.[6][12] However, its superior acid stability and distinct chemical structure result in a different pharmacological profile, leading to a significantly lower incidence of GI distress.[9]
Comparative Clinical Incidence of GI Adverse Events
Clinical data consistently demonstrates a superior gastrointestinal tolerability profile for azithromycin when compared to this compound.[2] This difference is the primary reason azithromycin is often preferred in clinical practice, as improved tolerance leads to better patient compliance.[4]
A large, multicenter randomized trial focused on the treatment of pertussis in children provides compelling evidence. In this study, gastrointestinal adverse events were reported far less frequently in patients receiving azithromycin (18.8%) compared to those receiving this compound estolate (41.2%).[4] The study noted significantly lower rates of nausea, vomiting, and diarrhea in the azithromycin group.[4] Consequently, patient compliance was markedly higher with azithromycin, with 90% of children taking all prescribed doses, versus only 55% in the this compound group.[4]
The table below summarizes the incidence rates of common GI side effects from various sources.
| Adverse Event | Azithromycin Incidence | This compound Incidence | Key Observations |
| Any GI Event | 18.8%[4] | 41.2%[4] | This compound shows more than double the rate of overall GI events in a pediatric pertussis trial.[4] |
| Diarrhea | 5% - 7.1%[4][13] | 11.8% - 17.9%[4][14] | Incidence rates for diarrhea are consistently lower for azithromycin across different studies.[4][13][14] |
| Nausea | 2.9% - 3%[4][13] | 8.4% - 20.9%[4][14] | This compound is significantly more likely to cause nausea, a primary symptom of GI distress.[2][4][14] |
| Vomiting | 5.0%[4] | 11.9% - 13.0%[4][14] | The rate of vomiting is more than doubled with this compound compared to azithromycin.[4] |
| Abdominal Pain | 3%[13] | ~10.4%[14] | Azithromycin demonstrates a notably lower incidence of causing abdominal pain or cramping.[13][14] |
Note: Incidence rates can vary based on patient population, dosage, and formulation. Data is aggregated from multiple sources for a comprehensive overview.
Methodologies for Preclinical Evaluation
For drug development professionals, quantifying the gastrointestinal effects of new chemical entities is critical. The following protocols provide a framework for comparing the prokinetic activity of compounds like this compound and azithromycin.
Protocol 1: In Vitro Motilin Receptor Binding Assay
This experiment determines the binding affinity of a test compound to the motilin receptor, providing a direct measure of its potential to initiate the GI side effect cascade.
Objective: To quantify and compare the binding affinity (Ki) of this compound and azithromycin for the human motilin receptor.
Materials:
-
CHO-K1 cell line stably expressing the human motilin receptor.[6]
-
Radioligand: [¹²⁵I]-labeled motilin.
-
Test compounds: this compound, Azithromycin.
-
Binding buffer, cell harvesting equipment, scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the motilin receptor to ~90% confluency.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-motilin and varying concentrations of the unlabeled test compounds (this compound or azithromycin) in binding buffer.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of binding), and subsequently the Ki (inhibition constant), to determine binding affinity.
Expected Outcome: this compound and its metabolites are expected to show a higher binding affinity (lower Ki value) for the motilin receptor compared to azithromycin, correlating with their greater prokinetic activity.[6]
Protocol 2: In Vivo Gastric Emptying Assay (Rodent Model)
This functional assay measures the direct physiological consequence of motilin receptor activation by assessing the rate of gastric emptying.
Objective: To compare the prokinetic effects of this compound and azithromycin on gastric emptying in a preclinical model.
Procedure:
-
Animal Acclimation & Fasting: Acclimate male Wistar rats for one week. Fast the animals overnight (18-24 hours) with free access to water before the experiment.
-
Grouping: Randomly assign animals to three groups: Vehicle control, this compound, and Azithromycin.
-
Drug Administration: Administer the assigned treatment via oral gavage or intraperitoneal injection at a predetermined time (e.g., T-30 minutes).
-
Test Meal: At T=0, administer a standardized non-caloric test meal (e.g., 1.5% methylcellulose) containing a non-absorbable colored marker (e.g., 0.5 mg/mL phenol red).
-
Emptying Period: Return the animals to their cages for a fixed period (e.g., 20 minutes) to allow for gastric emptying.
-
Sample Collection: At T+20 minutes, humanely euthanize the animals. Clamp the pylorus and cardia and carefully excise the stomach.
-
Quantification: Homogenize the entire stomach in an alkaline solution to recover the phenol red. Centrifuge the homogenate and measure the absorbance of the supernatant using a spectrophotometer at 560 nm.
-
Calculation: The amount of phenol red recovered from each stomach is compared to the amount recovered from a control group euthanized at T=0. The percentage of gastric emptying is calculated as: % Emptying = (1 - [Absorbance of test animal / Mean Absorbance of T=0 group]) * 100
Expected Outcome: The this compound-treated group will show a significantly higher percentage of gastric emptying compared to both the vehicle control and the azithromycin-treated groups, providing a functional correlate to its potent prokinetic activity.
Conclusion and Future Directions
The difference in the gastrointestinal side effect profiles of this compound and azithromycin is a clear example of how subtle changes in molecular structure can have profound impacts on clinical pharmacology and patient experience. This compound's acid instability leads to the formation of potent motilin receptor agonists, causing significant GI distress.[5][9] Azithromycin, engineered for greater stability, largely circumvents this issue, resulting in a much better-tolerated drug.[9] This superior tolerability, combined with a more convenient once-daily dosing regimen, solidifies azithromycin's clinical preference for many infections.[1][2]
For drug development professionals, this comparison serves as a crucial case study. It underscores the importance of evaluating off-target receptor interactions and metabolite activity early in the development pipeline. The creation of "motilides"—macrolide derivatives designed to maximize prokinetic effects without antimicrobial activity—demonstrates a forward-thinking approach, turning an adverse effect into a therapeutic opportunity for motility disorders.[8] Future research should continue to explore the structure-activity relationships of macrolides to design novel antibiotics with minimal host receptor interactions, thereby improving safety and patient compliance.
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A Comprehensive Guide to the Validation of the Erythro-Detect Assay: A Novel Molecular Approach for the Rapid Detection of Erythromycin Resistance Genes
Introduction: The Clinical Imperative for Rapid Erythromycin Resistance Detection
This compound, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. Resistance not only leads to treatment failures but also contributes to the broader crisis of antimicrobial resistance (AMR). Therefore, the rapid and accurate identification of this compound resistance mechanisms is paramount for guiding appropriate antibiotic therapy, implementing effective infection control measures, and preserving the utility of this important class of drugs.
The two primary mechanisms of acquired this compound resistance in clinically relevant bacteria, such as streptococci, are target site modification and active drug efflux.[1][2] Target site modification is most commonly mediated by the erm (this compound ribosome methylation) genes, which encode methylases that alter the ribosomal binding site of the antibiotic.[3][4][5] This modification typically confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1][6][7] The expression of MLSB resistance can be either constitutive or inducible.[1][6] Active efflux, on the other hand, is mediated by mef (macrolide efflux) genes, which code for a membrane pump that actively removes the antibiotic from the bacterial cell.[3][8] This mechanism generally results in resistance to 14- and 15-membered macrolides, while the bacteria remain susceptible to lincosamides and streptogramin B (the M phenotype).[6][7][8]
Traditional methods for detecting this compound resistance, such as disk diffusion and broth microdilution, are phenotypic assays that measure bacterial growth in the presence of the antibiotic. While reliable, these methods can be time-consuming, often requiring 24 to 48 hours for results. This delay can have significant clinical implications, potentially leading to the use of inappropriate antibiotics and poorer patient outcomes. Molecular methods, such as Polymerase Chain Reaction (PCR), offer a more rapid alternative by directly detecting the presence of resistance genes.[4][6][9]
This guide introduces and validates a novel molecular diagnostic tool, the Erythro-Detect Assay , a rapid and accurate method for the simultaneous detection of erm and mef genes. We will provide a detailed comparison of the Erythro-Detect Assay with conventional and other molecular methods, supported by comprehensive experimental data. Furthermore, this guide will outline the rigorous validation process, adhering to the principles established by the Clinical and Laboratory Standards Institute (CLSI), to demonstrate the assay's reliability and suitability for clinical and research applications.[10][11][12][13]
The Erythro-Detect Assay: Principle and Workflow
The Erythro-Detect Assay is a qualitative in vitro diagnostic test for the rapid detection and differentiation of erm and mef gene families from bacterial cultures. The assay is based on a proprietary isothermal nucleic acid amplification technology coupled with a simple lateral flow detection format, eliminating the need for complex and expensive thermocyclers.[14][15][16][17][18]
The core principle of the Erythro-Detect Assay involves the following key steps:
-
Rapid DNA Extraction: A streamlined protocol allows for the extraction of bacterial DNA directly from colonies or liquid culture in under 15 minutes.
-
Isothermal Amplification: The extracted DNA is added to a reaction tube containing a lyophilized master mix. This mix includes a strand-displacing DNA polymerase, specific primers for conserved regions of the erm and mef genes, and labeled probes.[14][15] The reaction proceeds at a constant temperature, exponentially amplifying the target gene sequences if present.
-
Lateral Flow Detection: The amplified product is then applied to a lateral flow strip.[19][20][21][22][23] The strip contains immobilized capture probes specific for the amplified erm and mef sequences, as well as a control line to ensure the test has run correctly.[19][20][22] A positive result is indicated by the appearance of a visible line at the corresponding gene-specific position.[19][20][22]
The entire workflow, from sample to result, can be completed in approximately 60 minutes.
Caption: Mechanism of erm-mediated resistance.
Caption: Mechanism of mef-mediated resistance.
Conclusion and Future Directions
The Erythro-Detect Assay has been rigorously validated and demonstrates excellent performance characteristics for the rapid and accurate detection of erm and mef this compound resistance genes. Its sensitivity and specificity are comparable to conventional PCR, while offering a significantly faster time-to-result and a much simpler workflow. This makes the Erythro-Detect Assay an ideal tool for clinical microbiology laboratories seeking to improve turnaround times for antimicrobial susceptibility information, as well as for research settings investigating the epidemiology of this compound resistance.
Future work will focus on expanding the panel to include other clinically relevant antimicrobial resistance genes and adapting the assay for use with different sample types, such as direct testing from clinical specimens. The continued development of rapid, reliable, and accessible molecular diagnostics like the Erythro-Detect Assay is a critical component in the global effort to combat antimicrobial resistance.
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Safety Operating Guide
Navigating the Handling of Erythromycin: A Guide to Safety and Disposal
For researchers and scientists in the fast-paced world of drug development, ensuring both personal safety and the integrity of experimental outcomes is paramount. This guide provides essential, immediate safety and logistical information for the handling of Erythromycin, a widely used macrolide antibiotic. Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment.
Understanding the Risks of this compound Exposure
While some safety data sheets (SDS) may not classify this compound as hazardous under all regulations, others indicate potential risks that necessitate a cautious approach.[1] A thorough risk assessment should be conducted before handling this compound. The primary hazards associated with this compound exposure include:
-
Eye Irritation : Several sources classify this compound as a substance that can cause serious eye irritation.[2][3][4]
-
Skin Sensitization : There is a potential for allergic skin reactions upon contact.[2]
-
Respiratory Irritation : Inhalation of this compound dust may lead to respiratory irritation and, in some cases, may cause allergy or asthma-like symptoms.[1][2]
-
Mutagenicity : It is important to note that mutagenic effects have been reported in experimental animals.[1]
Given these potential hazards, the adoption of proper handling procedures and the use of appropriate personal protective equipment (PPE) are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is a critical barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashes.[5] | To protect against airborne dust particles and potential splashes, thereby preventing serious eye irritation.[1] |
| Hand Protection | Powder-free nitrile rubber gloves.[1] Double gloving is recommended for tasks with a higher risk of exposure. | To prevent skin contact, which can lead to dermal irritation or allergic reactions.[5] Gloves must comply with EN 374 standards.[1][6] |
| Body Protection | A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[1] | If dust generation is unavoidable or if working outside of a ventilated enclosure, a NIOSH-approved respirator should be used to prevent inhalation of airborne particles.[1][5] Always follow OSHA respirator regulations in 29 CFR 1910.134.[5] |
Operational Workflow for Handling this compound
A standardized operational plan is essential to minimize the risk of accidental exposure and ensure consistent, safe laboratory practices.
Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form, to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][7]
-
Restricted Access : The handling area should be clearly marked, and access should be restricted to authorized personnel only.[5]
Step-by-Step Handling Procedure
-
Donning PPE : Before handling this compound, put on the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses or goggles, and nitrile gloves.
-
Weighing and Aliquoting : When weighing the solid form, do so within a chemical fume hood or a ventilated balance enclosure to control airborne particles. Use a disposable weigh boat to prevent cross-contamination.
-
Preparing Solutions : When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Ensure the container is securely capped and mix until the compound is fully dissolved.
-
Doffing PPE : After handling is complete, remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat, and finally, eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste. Do not pour this compound solutions down the drain.[1]
-
Contaminated PPE : All used disposable PPE, including gloves and lab coats, should be disposed of as chemical waste.[1]
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[8]
-
Storage : Store waste containers in a designated, secure area away from general lab traffic, in accordance with your institution's guidelines.[8]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1][8]
By adhering to these safety and logistical guidelines, you can ensure a safe working environment and minimize the environmental impact of your research.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling this compound B.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling this compound Ethylsuccinate.
- Cayman Chemical. (2025). This compound - Safety Data Sheet.
- Carl ROTH. (n.d.). This compound - Safety Data Sheet.
- Benchchem. (n.d.). Essential Safety and Logistics for Handling this compound A N-oxide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (-)-Erythromycin, Eur.Pharm.
- Guinama. (2023). SAFETY DATA SHEET 94113-ERYTHROMYCIN.
- LGC. (2025). CAT 798 - this compound ethyl succinate - SAFETY DATA SHEET.
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
